Product packaging for 5-(Pyridin-4-yl)-1H-indole(Cat. No.:CAS No. 90679-35-9)

5-(Pyridin-4-yl)-1H-indole

Cat. No.: B1316283
CAS No.: 90679-35-9
M. Wt: 194.23 g/mol
InChI Key: FRUSCDHKJYONLE-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-1H-indole (CAS 90679-35-9) is a high-value heteroaromatic compound featuring an indole core fused to a pyridine ring, making it a privileged scaffold in modern chemical research . With a molecular formula of C13H10N2 and a molecular weight of 194.23 g/mol, this compound serves as a key synthetic intermediate for discovering and developing new therapeutic agents . Its structure is highly valued in medicinal chemistry, exemplified by its role as a core pharmacophore in potent inhibitors of Mycobacterium tuberculosis cytochrome P450 enzymes (CYP125 and CYP142), which are promising targets for novel anti-tuberculosis drugs . Furthermore, the compound's structure is integral to advanced pharmaceutical candidates, such as the serotonin receptor antagonist SB-272183, demonstrating its utility in neuroscience research . Beyond drug discovery, this compound finds applications in material science and as a ligand in coordination chemistry, where it can form complexes with metal ions for use in catalysis and sensing . It has also been explored as a precursor for the synthesis of complex natural products and as a fluorescent probe for detecting biomolecules, capitalizing on its inherent electronic properties . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B1316283 5-(Pyridin-4-yl)-1H-indole CAS No. 90679-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUSCDHKJYONLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566328
Record name 5-(Pyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90679-35-9
Record name 5-(Pyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Pharmacology of 5-(Pyridin-4-yl)-1H-indole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biological activities of compounds derived from the 5-(Pyridin-4-yl)-1H-indole scaffold reveals a diverse range of mechanisms of action, targeting key pathways in cancer and other diseases. While direct studies on the core this compound molecule are not extensively available in publicly accessible scientific literature, a comprehensive analysis of its derivatives provides significant insights into the therapeutic potential of this chemical framework. This technical guide summarizes the known mechanisms of action, presents quantitative data, and outlines experimental protocols for key derivative classes, offering a valuable resource for researchers, scientists, and drug development professionals.

The this compound scaffold serves as a versatile template for the design of biologically active molecules. By modifying the core structure with various functional groups, researchers have developed compounds that interact with a range of molecular targets, leading to distinct pharmacological effects. These include the induction of a unique form of cell death known as methuosis, the modulation of immune responses through enzyme inhibition, and the targeting of nuclear receptors to trigger apoptosis.

I. Induction of Methuosis and Activation of the MAPK/JNK Signaling Pathway

A significant area of research has focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives as potent inducers of methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization. One such derivative, compound 12A, has demonstrated high pan-cytotoxicity against various cancer cell lines while exhibiting low toxicity in normal cells.[1][2][3]

The proposed mechanism involves the accumulation of vacuoles derived from macropinosomes, which may originate from the endoplasmic reticulum (ER), leading to ER stress.[1][2] This cellular stress cascade ultimately activates the MAPK/JNK signaling pathway, culminating in methuotic cell death.[1][2][3]

Quantitative Data:
CompoundCell LineActivityIC50 (µM)Reference
12c Various Cancer & Normal CellsVacuolization Induction, No effect on cell growth>50[1]
12A Various Cancer CellsMethuosis Induction, Pan-cytotoxicityNot specified[1][2]
Experimental Protocols:

MTT Assay for Antiproliferative Activity: Human cancer and normal cells were seeded in 96-well plates and treated with varying concentrations of the test compounds. After a specified incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. The resulting formazan crystals were dissolved, and the absorbance was measured at a specific wavelength to determine cell viability and calculate the half-maximal inhibitory concentration (IC50).[1]

Signaling Pathway Diagram:

Methuosis_Induction Compound_12A Compound 12A Macropinosomes Macropinosome-derived Vacuoles Compound_12A->Macropinosomes ER_Stress ER Stress Macropinosomes->ER_Stress MAPK_JNK MAPK/JNK Pathway Activation ER_Stress->MAPK_JNK Methuosis Methuotic Cell Death MAPK_JNK->Methuosis

Caption: Proposed signaling pathway for Compound 12A-induced methuosis.

II. Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Derivatives of 5-(pyridin-3-yl)-1H-indole-4,7-dione have been identified as promising inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in tumor immune escape by catabolizing the essential amino acid tryptophan.[4] By inhibiting IDO1, these compounds can potentially restore anti-tumor immune responses.

Enzyme kinetics studies have revealed that these compounds act as reversible competitive inhibitors of IDO1.[4] The structure-activity relationship of this series indicates that the 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold is a key feature for their inhibitory activity.[4]

Quantitative Data:
Compound ClassTargetInhibition TypePotencyReference
5-(pyridin-3-yl)-1H-indole-4,7-diones IDO1Reversible CompetitiveModerate (micromolar level)[4]
Experimental Protocols:

IDO1 Enzyme Inhibition Assay: The inhibitory activity of the compounds on IDO1 was evaluated in vitro using purified recombinant human IDO1 enzyme. The assay measures the conversion of tryptophan to N-formylkynurenine in the presence and absence of the test compounds. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Cell-Based IDO1 Activity Assay: IFN-γ stimulated HeLa cells, which express IDO1, were used to assess the cellular activity of the inhibitors. The concentration of kynurenine in the cell culture supernatant was measured as an indicator of IDO1 activity.

Logical Relationship Diagram:

IDO1_Inhibition Indole_Derivative 5-(pyridin-3-yl)-1H-indole-4,7-dione Derivative IDO1 IDO1 Enzyme Indole_Derivative->IDO1 Inhibits Anti_Tumor_Immunity Restoration of Anti-Tumor Immunity Indole_Derivative->Anti_Tumor_Immunity Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan Tryptophan Tryptophan->IDO1 Substrate Immune_Suppression Tumor Immune Escape Kynurenine->Immune_Suppression

Caption: Mechanism of IDO1 inhibition by 5-(pyridin-3-yl)-1H-indole-4,7-dione derivatives.

III. Modulation of Nur77 for Anti-Cancer Activity

Another class of derivatives, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides, has been investigated as novel anti-cancer agents that target the orphan nuclear receptor Nur77.[5] The compound designated as 8b from this series has shown potent cytotoxic activity against various cancer cell lines with lower toxicity compared to the reference compound celastrol.[5]

The mechanism of action of compound 8b is associated with its ability to bind to Nur77 and induce its translocation to the mitochondria. This Nur77-mitochondrial targeting triggers a Nur77-dependent apoptotic pathway, leading to cancer cell death.[5]

Quantitative Data:
CompoundActivityKey FindingReference
8b Nur77-binding and induction of apoptosisExcellent Nur77-binding activity, comparable to celastrol[5]
Experimental Protocols:

Nur77-Binding Assay: The binding affinity of the compounds to Nur77 can be determined using techniques such as surface plasmon resonance (SPR) or fluorescence polarization assays with purified Nur77 protein.

Cellular Localization Studies: Immunofluorescence microscopy can be used to visualize the subcellular localization of Nur77 in cancer cells treated with the test compounds. Co-localization studies with mitochondrial markers would confirm the translocation of Nur77 to the mitochondria.

Apoptosis Assays: Apoptosis induction can be quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activation.

Signaling Pathway Diagram:

Nur77_Modulation Compound_8b Compound 8b Nur77_Cytoplasm Nur77 (Cytoplasm) Compound_8b->Nur77_Cytoplasm Binds to Nur77_Mitochondria Nur77 (Mitochondria) Nur77_Cytoplasm->Nur77_Mitochondria Induces translocation Apoptosis Nur77-dependent Apoptosis Nur77_Mitochondria->Apoptosis

Caption: Mechanism of Nur77 modulation by Compound 8b leading to apoptosis.

References

biological activity of 5-(Pyridin-4-yl)-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of 5-(Pyridin-4-yl)-1H-indole Derivatives and Related Analogs

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to tryptophan allows it to interact with a wide array of biological targets, making it a cornerstone in the development of new therapeutic agents. When functionalized with a pyridine ring, the resulting pyridinyl-indole core exhibits a diverse range of pharmacological activities, with a particular prominence in oncology. This guide focuses on the biological activity of derivatives based on the this compound scaffold. While direct research on this specific isomeric form is emerging, a significant body of recent, in-depth research has focused on the closely related 5-(Pyridin-3-yl)-1H-indole analogs. This technical guide will present the detailed findings for these analogs as a critical resource for understanding the structure-activity relationships and therapeutic potential of the broader pyridinyl-indole class, while also including available data for true pyridin-4-yl derivatives.

Anticancer Activity of Pyridinyl-Indole Derivatives

The most extensively documented biological activity for this class of compounds is their potent anticancer effect, which is mediated through several distinct mechanisms of action, including the induction of a non-apoptotic form of cell death known as methuosis, modulation of the orphan nuclear receptor Nur77, and inhibition of key signaling kinases.

Methuosis Induction by 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides

A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent inducers of methuosis, a form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from macropinosomes. This pathway offers a promising therapeutic strategy for cancers that are resistant to traditional apoptosis-inducing agents.

Mechanism of Action

The lead compound from this series, designated 12A , induces methuosis selectively in cancer cells while showing minimal toxicity to normal cells. The process begins with the formation of large cytoplasmic vacuoles derived from macropinosomes, a process distinct from autophagy. This vacuolization is associated with endoplasmic reticulum (ER) stress and is mediated by the activation of the MAPK/JNK signaling pathway.

MAPK_JNK_Pathway cluster_membrane cluster_cytoplasm Cytoplasm Receptor Receptor (Target Unknown) Macropinosome Macropinosome Formation Receptor->Macropinosome Compound Compound 12A (Pyridinyl-Indole Derivative) Compound->Receptor Binds/Activates Vacuoles Cytoplasmic Vacuoles Macropinosome->Vacuoles Fusion & Accumulation ER Endoplasmic Reticulum (ER) Vacuoles->ER Derived from CellDeath Methuosis (Cell Death) Vacuoles->CellDeath Leads to ER_Stress ER Stress ER->ER_Stress Accompanied by MAPK_Pathway MAPK Pathway ER_Stress->MAPK_Pathway JNK JNK MAPK_Pathway->JNK p_JNK p-JNK (Activated) JNK->p_JNK Phosphorylation p_JNK->CellDeath Triggers

Caption: MAPK/JNK signaling pathway in methuosis induced by Compound 12A.

Quantitative Data: Vacuolization and Antiproliferative Activity

The vacuolization-inducing effect and antiproliferative activities of several derivatives were evaluated in HeLa (cervical cancer) cells. The data highlights the structure-activity relationship, where substitutions on the carbohydrazide moiety significantly impact biological effect.

CompoundVacuolization Ratio (%) at 1.0 µMAntiproliferative Activity (Inhibition %) at 20 µM
12c 89 ± 0.5571 ± 2.01
12d 74 ± 0.5665 ± 1.04
12g 91 ± 1.0387 ± 0.58
12i 93 ± 0.7690 ± 1.12
12n 90 ± 1.2389 ± 0.76
12p 73 ± 1.5664 ± 2.13
12A 92 ± 0.8891 ± 0.98

Data presented as mean ± standard deviation.

Experimental Protocols

Vacuolization Assay

  • Cell Plating: HeLa cells are seeded into 96-well plates and cultured until they reach approximately 80% confluence.

  • Compound Treatment: The cells are treated with the test compounds at a final concentration of 1.0 µM. A vehicle control (DMSO) is run in parallel.

  • Incubation: The plates are incubated for 8 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Imaging: Following incubation, cells are observed and imaged using a phase-contrast microscope.

  • Quantification: The percentage of vacuolated cells is determined by counting at least 300 cells from three independent, randomly selected fields. A cell is scored as positive if vacuoles occupy more than 50% of the cytoplasm.

In Vitro Cytotoxicity (MTT) Assay The antiproliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Addition: Cells are treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • MTT Reagent: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

  • Data Analysis: The IC₅₀ value, the concentration of compound required to inhibit cell growth by 50%, is calculated from the dose-response curves.

Nur77-Mediated Apoptosis by 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides

Another series of pyridinyl-indole derivatives, specifically 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides, have been developed as novel modulators of the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B).

Mechanism of Action

Nur77 plays a dual role in cell survival and apoptosis. In the nucleus, it functions as a transcription factor. However, upon certain stimuli, it can translocate from the nucleus to the mitochondria. There, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that exposes Bcl-2's pro-apoptotic BH3 domain, thereby converting it into a killer protein and triggering apoptosis. The lead compound, 8b , binds to Nur77, promoting its translocation to the mitochondria and initiating this apoptotic cascade.

Nur77_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondrion Compound Compound 8b (Pyridinyl-Indole Derivative) Nur77_Nucleus Nur77 Compound->Nur77_Nucleus Binds & Promotes Translocation Bcl2_Cytoplasm Bcl-2 (Anti-Apoptotic) Bcl2_Pro Bcl-2 (Pro-Apoptotic) Bcl2_Cytoplasm->Bcl2_Pro Conformational Change Mito_Membrane Mitochondrial Membrane Bcl2_Pro->Mito_Membrane Induces Pore Formation CytoC Cytochrome c Apoptosis Apoptosis CytoC->Apoptosis Activates Caspase Cascade Nur77_Mito Nur77 Nur77_Nucleus->Nur77_Mito Translocation Nur77_Mito->Bcl2_Cytoplasm Binds to Mito_Membrane->CytoC Release

Caption: Nur77-mediated apoptosis pathway induced by Compound 8b.

Quantitative Data: Cytotoxicity and Nur77 Binding

The cytotoxic activity of the lead compound 8b was evaluated against various cancer cell lines. Its binding affinity to the Nur77 Ligand Binding Domain (LBD) was also quantified.

Cell LineCancer TypeIC₅₀ (µM) for Compound 8b
HepG2 Hepatocellular Carcinoma1.83 ± 0.11
Huh7 Hepatocellular Carcinoma2.51 ± 0.24
A549 Lung Cancer3.15 ± 0.17
MCF-7 Breast Cancer2.89 ± 0.15
HCT116 Colon Cancer4.26 ± 0.32

Data presented as mean ± standard deviation.

Nur77 Binding Affinity:

  • The binding affinity (K D ) of compound 8b to the Nur77-LBD was determined to be 0.12 µM using Surface Plasmon Resonance (SPR).

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for Nur77 Binding

  • Protein Immobilization: Recombinant human Nur77-LBD protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of the test compound (analyte) are prepared in a suitable running buffer and injected over the sensor surface.

  • Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of bound analyte. This generates sensorgrams showing association and dissociation phases.

  • Data Analysis: The equilibrium dissociation constant (K D ) is calculated by fitting the steady-state binding data to a 1:1 binding model. A lower K D value indicates a higher binding affinity.

Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Cancer cells are treated with the test compound at its IC₅₀ concentration for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are scored as late apoptotic or necrotic.

Cytotoxicity of a Pyrazolinyl-Indole Derivative with a Pyridin-4-yl Moiety

Direct evidence for the anticancer activity of a this compound derivative comes from the evaluation of a series of pyrazolinyl-indoles. The compound HD12 , which features a (pyridin-4-yl)methanone group, demonstrated notable cytotoxic activity against a wide range of cancer cell lines.

Quantitative Data: NCI-60 Single-Dose Screen

Compound HD12 was subjected to the National Cancer Institute's (NCI) 60-cell line screen at a single high dose (10 µM). The results are reported as percent growth inhibition.

Cancer PanelRepresentative Cell LinesMean Growth Inhibition (%)
Leukemia K-562, SR68.5
Colon Cancer HCT-116, SW-62055.2
Breast Cancer MCF7, MDA-MB-46861.8
Melanoma SK-MEL-5, UACC-6259.3
Lung Cancer NCI-H460, A549/ATCC51.7

These values represent the average growth inhibition across all cell lines within the specified panel.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen The NCI-60 screen is a standardized high-throughput assay used for decades in cancer research.

  • Cell Culture: Sixty different human tumor cell lines, representing 9 different cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast), are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's growth rate. They are incubated for 24 hours before drug addition.

  • Compound Preparation and Addition: The test compound is solubilized in DMSO and diluted with culture medium. It is added to the plates at a single concentration (10⁻⁵ M) and incubated for 48 hours.

  • Endpoint Measurement (Sulforhodamine B Assay):

    • Fixation: Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

    • Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 10 minutes at room temperature.

    • Solubilization: Unbound dye is removed by washing with 1% (v/v) acetic acid. The bound stain is then solubilized with 10 mM trizma base.

    • Absorbance Reading: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Calculation: The percent growth is calculated relative to the no-drug control and the cell count at the time of drug addition (Tz). This allows for the determination of growth inhibition (values from 100 to 0) and cell lethality (values less than 0).

General Experimental and Logic Workflow

The discovery and preclinical evaluation of novel pyridinyl-indole derivatives follow a logical and systematic workflow, beginning with chemical synthesis and progressing through comprehensive biological evaluation.

Experimental_Workflow cluster_moa Mechanism of Action Details Synthesis Chemical Synthesis & Characterization Screening Primary Screening (e.g., NCI-60 at 10 µM) Synthesis->Screening DoseResponse Dose-Response Assays (IC50 Determination) Screening->DoseResponse Hit_Ident Hit Identification DoseResponse->Hit_Ident Mech_Action Mechanism of Action Studies Hit_Ident->Mech_Action Potent Hits Lead_Opt Lead Optimization (SAR Studies) Hit_Ident->Lead_Opt Analyze SAR InVivo In Vivo Efficacy (Xenograft Models) Mech_Action->InVivo Confirmed Mechanism Pathway_Analysis Signaling Pathway Analysis (Western Blot) Mech_Action->Pathway_Analysis Binding_Assay Target Binding Assays (SPR, etc.) Mech_Action->Binding_Assay Cell_Cycle Cell Cycle & Apoptosis Assays (Flow Cytometry) Mech_Action->Cell_Cycle Lead_Opt->Synthesis Design New Analogs Preclinical Preclinical Candidate InVivo->Preclinical Positive Efficacy & Safety Profile

Caption: General workflow for the discovery of pyridinyl-indole anticancer agents.

Conclusion

Derivatives of the 5-(Pyridinyl)-1H-indole scaffold represent a highly promising class of compounds for oncological drug development. Extensive research into the pyridin-3-yl analogs has revealed potent anticancer activity through novel mechanisms like methuosis induction and modulation of the Nur77 apoptotic pathway. Furthermore, initial high-throughput screening of true this compound derivatives has confirmed significant cytotoxic effects across a broad range of human cancers. The detailed mechanistic insights and quantitative biological data presented in this guide provide a strong foundation for researchers, scientists, and drug development professionals. Future work should focus on the direct synthesis and evaluation of more this compound derivatives to fully elucidate their structure-activity relationships, optimize their potency and selectivity, and explore their potential as next-generation cancer therapeutics.

synthesis and characterization of 5-(Pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Pyridin-4-yl)-1H-indole

This guide provides a comprehensive overview of the , a biaryl heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous pharmaceuticals, and its functionalization at the 5-position allows for the introduction of diverse substituents to modulate biological activity.[1] This document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction and outlines the expected analytical data for comprehensive characterization of the final compound.

Synthesis by Suzuki-Miyaura Cross-Coupling

The most effective and widely adopted method for constructing the C-C bond between an indole ring and a pyridine ring is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction offers high functional group tolerance and typically proceeds under mild conditions.[1] The synthesis of this compound is achieved by coupling 5-bromo-1H-indole with 4-pyridinylboronic acid in the presence of a palladium catalyst and a base. A notable advantage of this method is its adaptability to aqueous solvent systems, which aligns with green chemistry principles.[2][3]

G cluster_product Product r1 5-Bromo-1H-indole r2 4-Pyridinylboronic Acid reagents Pd(PPh₃)₄ (catalyst) Na₂CO₃ (base) EtOH / H₂O (solvent) Heat (120 °C, MW) r2->reagents plus + p1 This compound reagents->p1

Caption: Suzuki-Miyaura reaction for this compound synthesis.

Detailed Experimental Protocols

The following protocols are based on established procedures for the Suzuki-Miyaura coupling of haloindoles.[1][2]

Synthesis of this compound
  • Vessel Preparation : To a microwave reaction vial equipped with a magnetic stir bar, add 5-bromo-1H-indole (1.0 mmol, 1.0 equiv.), 4-pyridinylboronic acid (1.5 mmol, 1.5 equiv.), and sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.).[2][4]

  • Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).[2]

  • Solvent Addition : Add a 4:1 mixture of ethanol (EtOH) and water (H₂O) (2.5 mL).[2]

  • Reaction Execution : Seal the vial and flush with an inert gas (e.g., nitrogen or argon). Place the vial in a microwave reactor and heat the mixture to 120 °C for 1 hour with stirring.[2]

  • Work-up : After cooling the reaction to room temperature, dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.

  • Extraction : Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Purification : Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] The resulting crude product should be purified by column chromatography on silica gel to yield the pure this compound.[1]

General Characterization Methods
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃, with chemical shifts referenced to the residual solvent peak.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF (Electrospray Ionization - Time of Flight) instrument to confirm the exact mass and molecular formula.[5]

  • Infrared (IR) Spectroscopy : IR spectra are recorded on an FTIR spectrometer using the KBr disc technique or as a thin film.[6]

Characterization Data

The following tables summarize the expected physical and spectroscopic data for this compound.

Table 1: Physical and General Spectroscopic Properties
PropertyPredicted Value
Molecular Formula C₁₃H₁₀N₂
Molecular Weight 194.23 g/mol
Exact Mass 194.0844 Da
Appearance Expected to be a light yellow or off-white solid.[7]
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Key IR Peaks (cm⁻¹) ~3400 (N-H stretch), 3100-3000 (Aromatic C-H stretch), 1610, 1590, 1480 (C=C/C=N stretch).[6][8]
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are predicted based on data for 1H-indole and pyridine, and coupling constants (J) are typical values.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~11.2br s-
H-α (Py)~8.60d~6.0
H-4~7.90s-
H-β (Py)~7.60d~6.0
H-7~7.50d~8.5
H-6~7.45dd~8.5, 1.8
H-3~7.40t~2.8
H-2~6.50t~2.0
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are predicted based on known values for indole and pyridine scaffolds.[9][10]

Carbon AssignmentPredicted δ (ppm)
C-α (Py)~150.0
C-ipso' (Py)~145.5
C-7a~136.0
C-5~132.0
C-3a~128.5
C-2~124.5
C-β (Py)~121.5
C-6~120.0
C-4~118.0
C-7~111.5
C-3~102.0
Mass Spectrometry (MS)
  • HRMS (ESI+) : Calculated for [M+H]⁺ (C₁₃H₁₁N₂⁺): 195.0917. Found: Expected to be within 5 ppm of the calculated value.

  • Fragmentation : The principal fragmentation process in indole derivatives involves the stability of the indole ring.[11] The molecular ion peak [M]⁺ is expected to be prominent.

Experimental Workflow

The overall process from synthesis to final characterization follows a logical progression to ensure the identity and purity of the target compound.

Caption: General workflow for synthesis and characterization.

References

5-(Pyridin-4-yl)-1H-indole Scaffold: A Core Moiety in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 5-(pyridin-4-yl)-1H-indole chemical scaffold has emerged as a promising pharmacophore in the design and synthesis of novel anticancer agents. While the parent compound itself is not extensively studied as a standalone therapeutic, its incorporation into more complex molecular architectures has yielded derivatives with significant and diverse antitumor activities. These derivatives have been shown to modulate various signaling pathways, leading to distinct mechanisms of cancer cell death, including apoptosis and methuosis. This technical guide provides a comprehensive overview of the anticancer potential of key derivatives based on the this compound core, detailing their mechanisms of action, summarizing their cytotoxic activities, and outlining the experimental protocols for their evaluation.

I. Key Derivatives and Their Anticancer Mechanisms

Several classes of derivatives incorporating the this compound moiety have demonstrated notable anticancer properties. These compounds often feature substitutions at the 1, 2, and 5-positions of the indole ring, leading to interactions with specific biological targets.

Nur77-Targeting 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides

A significant area of research has focused on derivatives that modulate the orphan nuclear receptor Nur77, a key regulator of apoptosis. One such derivative, compound 8b , has shown considerable promise.[1][2]

  • Mechanism of Action: Compound 8b exhibits potent anticancer activity by binding to Nur77 and inducing its translocation from the nucleus to the mitochondria.[1][2] This mitochondrial targeting of Nur77 is a critical step in initiating the intrinsic apoptotic pathway, ultimately leading to cancer cell death.[1][2] The cytotoxic action of 8b is directly associated with this Nur77-dependent apoptosis.[1][2]

  • Preclinical Efficacy: Compound 8b has demonstrated good potency against various liver cancer cell lines and other cancer cell types.[1][2] Importantly, it has shown lower toxicity compared to the positive control, celastrol.[1][2] Furthermore, in vivo studies have indicated good safety and anti-hepatocellular carcinoma (HCC) activity, marking it as a promising candidate for further investigation.[1][2]

Methuosis-Inducing 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides

Another class of derivatives, the 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides, has been identified as inducers of a non-apoptotic form of cell death known as methuosis. Compound 12A is a notable example from this series.[3]

  • Mechanism of Action: Methuosis is characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes.[3] Compound 12A effectively induces this process in cancer cells.[3] The formation of these vacuoles is linked to endoplasmic reticulum (ER) stress, and the MAPK/JNK signaling pathway is implicated in 12A-induced methuotic cell death.[3] A key advantage of this mechanism is its potential to overcome resistance to apoptosis-based therapies.

  • Selective Cytotoxicity: Compound 12A exhibits high pan-cytotoxicity against a range of different cancer cell lines while displaying minimal toxicity towards normal human cells.[3] This selectivity is a crucial attribute for a potential anticancer therapeutic. In vivo studies using an MDA-MB-231 xenograft mouse model have shown that 12A can significantly inhibit tumor growth.[3]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Derivatives based on a 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1).[4]

  • Mechanism of Action: IDO1 is an enzyme that plays a crucial role in tumor immune escape by creating an immunosuppressive microenvironment.[4] By inhibiting IDO1, these compounds can help to restore the host's immune response against the tumor.[4] Enzyme kinetics studies have revealed that these compounds likely act as reversible competitive inhibitors of IDO1.[4] This mechanism of action positions these derivatives within the promising field of cancer immunotherapy.

II. Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for representative derivatives against various human cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

Table 1: IC50 Values of Nur77-Targeting Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
8b Liver Cancer LinesHepatocellular CarcinomaPotent Activity[1][2]

Further specific IC50 values for compound 8b were not detailed in the provided search results.

Table 2: IC50 Values of Methuosis-Inducing Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
12c Various-> 50[3]
12A VariousPan-cancerHigh pan-cytotoxicity[3]

Specific IC50 values for compound 12A across a panel of cell lines were not enumerated in the provided search results, but its high potency was noted.

Table 3: IC50 Values of Other Indole-Based Derivatives

Compound ClassCell LineCancer TypeIC50 Range (µM)Reference
Indole substituted chalcones (SCS1-7)HCT-116Human Colorectal13.53 to 558.53[5]
Pyrazole-indole hybrids (7a, 7b)HepG2Human Liver Carcinoma6.1 ± 1.9 and 7.9 ± 1.9[6]
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiaPaCa-2Pancreatic Cancer1.95[7]
5-(3-indolyl)-1,3,4-thiadiazole (5m)PaCa2Pancreatic Cancer1.5[8][9]

III. Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of this compound derivatives as potential anticancer agents.

Chemical Synthesis

The synthesis of these derivatives often involves multi-step reactions. For instance, the synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives involves the following key steps[10]:

  • Intermediate Formation: Ethyl 5-guanidino-1H-indole-2-carboxylate is formed by refluxing the starting indole with cyanamide in the presence of concentrated HCl, followed by treatment with NH4NO3.

  • Pyrimidine Ring Formation: The intermediate is then reacted with 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one in the presence of NaOH under reflux to yield the core pyridine-pyrimidine-indole structure.

  • Hydrazide Formation: The final carbohydrazide derivatives are obtained by reacting the resulting ester with hydrazine hydrate in refluxing ethanol.

In Vitro Anticancer Activity Assessment

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[12]

Mechanism of Action Studies

Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment and Harvesting: Cancer cells are treated with the compound of interest for a defined period, then harvested and fixed (e.g., with cold ethanol).

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.

Apoptosis Assays: Apoptosis induction can be assessed by various methods, including Annexin V/PI staining followed by flow cytometry.

  • Cell Treatment: Cells are treated with the test compound.

  • Staining: The treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which stains necrotic or late apoptotic cells with compromised membrane integrity).

  • Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Efficacy Studies

Xenograft Mouse Models: In vivo xenograft models are crucial for evaluating the preclinical efficacy and potential toxicities of anticancer compounds.[13]

  • Model Development: Human cancer cells are implanted into immunocompromised mice, either subcutaneously or orthotopically, to establish tumors.[13][14][15] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also used to better recapitulate the heterogeneity of human cancers.[13][16]

  • Drug Administration: Once the tumors reach a certain size, the mice are treated with the test compound or a vehicle control. The dosage and dosing schedule are critical parameters to be optimized.[13]

  • Tumor Measurement and Monitoring: Tumor growth is monitored regularly by measuring tumor volume. The body weight and overall health of the mice are also monitored to assess toxicity.

  • Endpoint Analysis: At the end of the study, the tumors are excised and may be used for further analysis, such as histology and biomarker studies.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound derivatives and a general workflow for their evaluation as anticancer agents.

Nur77_Mediated_Apoptosis Compound_8b 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)- 1H-indole-2-carboxamide (8b) Nur77_Nucleus Nur77 (in Nucleus) Compound_8b->Nur77_Nucleus Binds to Nur77_Mitochondria Nur77 (in Mitochondria) Nur77_Nucleus->Nur77_Mitochondria Induces Translocation Bcl2 Bcl-2 Nur77_Mitochondria->Bcl2 Inhibits Cytochrome_c Cytochrome c Release Nur77_Mitochondria->Cytochrome_c Promotes Bcl2->Cytochrome_c Prevents Apoptosis Apoptosis Cytochrome_c->Apoptosis Methuosis_Induction_Pathway Compound_12A 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)- 1H-indole-2-carbohydrazide (12A) Macropinosomes Macropinosome Formation Compound_12A->Macropinosomes ER_Stress Endoplasmic Reticulum (ER) Stress Compound_12A->ER_Stress Vacuolization Cytoplasmic Vacuolization Macropinosomes->Vacuolization MAPK_JNK MAPK/JNK Signaling Pathway ER_Stress->MAPK_JNK Activates MAPK_JNK->Vacuolization Contributes to Methuosis Methuosis (Non-Apoptotic Cell Death) Vacuolization->Methuosis Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis - Design of derivatives - Multi-step synthesis - Purification & Characterization Screening Initial Cytotoxicity Screening - MTT Assay - Multiple cancer cell lines - Determine IC50 values Synthesis->Screening Mechanism Mechanism of Action Studies - Cell cycle analysis - Apoptosis/Methuosis assays - Western blot for protein expression Screening->Mechanism Potent compounds Xenograft Xenograft Model Studies - Establish tumor models in mice - Compound administration - Monitor tumor growth & toxicity Mechanism->Xenograft Promising candidates Analysis Endpoint Analysis - Tumor excision - Histopathology - Biomarker analysis Xenograft->Analysis

References

In Vitro Screening of Novel Pyridinyl-Indole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening methodologies for novel pyridinyl-indole compounds, a class of molecules with significant therapeutic potential. This document details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the cellular signaling pathways influenced by these compounds.

Introduction

Pyridinyl-indole scaffolds are privileged structures in medicinal chemistry, frequently appearing in compounds targeting a range of diseases, particularly cancer. Their versatile structure allows for the modulation of various cellular processes. In vitro screening is the crucial first step in the drug discovery pipeline to identify and characterize the biological activity of newly synthesized pyridinyl-indole derivatives. This guide focuses on the core assays used to evaluate their cytotoxic effects, kinase inhibitory potential, and impact on cell cycle progression.

Experimental Protocols

Detailed methodologies for the primary in vitro screening assays are provided below. These protocols are synthesized from established methods and can be adapted based on specific cell lines and compound characteristics.

Cytotoxicity Assays

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell lines (e.g., A549, SK-OV-3, HCT 116)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the pyridinyl-indole compounds and incubate for 48-72 hours.

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

The MTT assay is another colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (adherent or suspension)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat cells with pyridinyl-indole compounds for the desired time period.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Absorbance Measurement: Read the absorbance at 570 nm.

Kinase Inhibition Assay

This assay determines the ability of pyridinyl-indole compounds to inhibit the activity of specific kinases.

Materials:

  • Purified kinase (e.g., CDK5, DYRK1A, RET, TRKA)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

Procedure:

  • Reaction Setup: In a 384-well plate, add the pyridinyl-indole compound, purified kinase, and kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding the substrate and ATP.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent to stop the reaction and generate a signal (e.g., luminescence, fluorescence).

  • Signal Measurement: Read the signal using a plate reader. The signal intensity is inversely proportional to the kinase activity.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Pyridinyl-indole compounds

  • PBS

  • Ethanol, 70% (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Treatment: Treat cells with the pyridinyl-indole compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Data Presentation

The following tables summarize the quantitative data for the in vitro screening of various pyridinyl-indole and related indole compounds from published literature.

Table 1: Cytotoxicity of Pyridinyl-Indole and Related Compounds

Compound IDCell LineAssayIC50 / GI50 (µM)Reference
10h SK-OV-3SRBMore potent than doxorubicin[1]
5 XF 498SRB0.006 (µg/mL)[2]
5 HCT 15SRB0.073 (µg/mL)[2]
7 HCT 15SRB0.065 (µg/mL)[2]
1a (MOMIPP) U251SRBLow micromolar[3]
2j-2m U251SRB1-2 orders of magnitude more potent than 1a[3]
12 MCF-7MTT0.5[4]
12 HepG2MTT5.27[4]
1c HUH7, MCF7, HCT-116Not specifiedSignificant cell growth inhibition[5]

Table 2: Kinase Inhibition by Pyridinyl-Indole and Related Compounds

Compound IDKinase TargetIC50 (nM)Reference
11 CDK5160[6]
11 DYRK1A60[6]
Pz-1 RET1.0[7]
Pz-1 TRK1.6[7]
12 PIM-114.3[4]
11n Akt10.17[8]

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and key signaling pathways modulated by pyridinyl-indole compounds.

Experimental Workflows

SRB_Assay_Workflow A Seed Cells B Compound Treatment A->B C Cell Fixation (TCA) B->C D Staining (SRB) C->D E Washing D->E F Solubilization (Tris) E->F G Absorbance Reading F->G

SRB Assay Workflow

MTT_Assay_Workflow A Seed Cells B Compound Treatment A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Absorbance Reading E->F

MTT Assay Workflow

Kinase_Assay_Workflow A Prepare Kinase, Substrate, ATP B Add Pyridinyl-Indole Compound A->B C Initiate Kinase Reaction B->C D Incubate C->D E Add Detection Reagent D->E F Measure Signal E->F

Kinase Inhibition Assay Workflow

Cell_Cycle_Workflow A Treat Cells B Harvest & Wash A->B C Fix in Ethanol B->C D Stain with PI/RNase A C->D E Flow Cytometry Analysis D->E

Cell Cycle Analysis Workflow
Signaling Pathways

Pyridinyl-indole and related indole compounds have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.[9][10][11]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyridinyl_Indole Pyridinyl-Indole Compounds Pyridinyl_Indole->Akt inhibit

PI3K/Akt/mTOR Pathway Modulation

Indole compounds can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[9][10][11] Some pyridinyl-indole derivatives have been specifically shown to target Akt.[8]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Pyridinyl_Indole Pyridinyl-Indole Compounds Pyridinyl_Indole->Raf inhibit Pyridinyl_Indole->MEK inhibit

MAPK/ERK Pathway Modulation

The MAPK/ERK pathway is another critical regulator of cell proliferation and differentiation that can be targeted by indole-containing compounds.[12]

Conclusion

This technical guide provides a foundational framework for the in vitro screening of novel pyridinyl-indole compounds. The detailed protocols, consolidated data, and visual representations of workflows and signaling pathways are intended to aid researchers in the efficient and effective evaluation of these promising therapeutic candidates. The presented data highlights the potential of pyridinyl-indole derivatives as potent cytotoxic agents and kinase inhibitors, warranting further investigation in the drug discovery and development process.

References

The Pharmacophore of 5-(pyridin-4-yl)-1H-indole: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The 5-(pyridin-4-yl)-1H-indole core is a significant heterocyclic scaffold that has garnered substantial interest in the field of drug discovery. Its unique structural features, combining the electron-rich indole nucleus with the electron-deficient pyridine ring, give rise to a privileged pharmacophore capable of interacting with a diverse range of biological targets. This technical guide provides a comprehensive overview of the pharmacophoric features, synthesis, and biological activities of derivatives based on this core, offering valuable insights for researchers, scientists, and drug development professionals. While direct biological data on the unsubstituted parent molecule is limited, a detailed analysis of its active derivatives allows for the elucidation of its core pharmacophoric requirements.

Inferred Pharmacophoric Features of the Core Scaffold

Based on extensive structure-activity relationship (SAR) studies of its derivatives, the essential pharmacophoric features of the this compound scaffold can be characterized as follows:

  • Hydrogen Bond Donor: The indole N-H group serves as a crucial hydrogen bond donor, facilitating interactions with hydrogen bond acceptor moieties in the target protein's binding site.

  • Aromatic/Hydrophobic Regions: The fused bicyclic indole ring system and the pyridine ring provide extensive aromatic and hydrophobic surfaces for van der Waals and π-π stacking interactions.

  • Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a key interaction point for many kinase inhibitors and other targeted therapies.

  • Vectorial Orientation: The relative orientation of the indole and pyridine rings is critical for activity. The linkage at the 5-position of the indole provides a specific vector for substituents to explore and interact with different regions of a binding pocket.

These fundamental features can be visualized in the following pharmacophore model:

Inferred pharmacophore model of this compound.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a wide array of biological activities, highlighting its potential in treating various diseases, particularly cancer.

Anticancer Activity

Methuosis Induction: A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent inducers of methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm.[1][2][3] Compound 12A from this series effectively induces methuosis in cancer cells while showing minimal toxicity to normal cells.[1][2][3] This activity is linked to the MAPK/JNK signaling pathway.[3][4]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: 5-(pyridin-3-yl)-1H-indole-4,7-dione derivatives have been developed as inhibitors of IDO1, an enzyme implicated in tumor immune escape.[5] These compounds act as reversible competitive inhibitors and represent a promising scaffold for cancer immunotherapy.[5]

Nur77 Modulation: Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide have been shown to be potent modulators of the orphan nuclear receptor Nur77.[6][7] Compound 8b from this class exhibits excellent Nur77-binding activity and induces Nur77-dependent apoptosis in cancer cells.[6]

Akt Kinase Inhibition: 1H-pyridin-4-yl-3,5-disubstituted indazoles, which share a similar structural motif, have been evaluated for their Akt kinase activity.[8] Akt is a key protein in cellular growth and survival pathways, making it an important target for cancer drug development.[8]

The following table summarizes the biological activities of representative derivatives.

Compound ClassTarget/ActivityRepresentative CompoundIC50/ActivityReference
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazidesMethuosis Induction12AHigh pan-cytotoxicity in cancer cells[1][2][3]
5-(pyridin-3-yl)-1H-indole-4,7-dionesIDO1 InhibitionCore ScaffoldModerate inhibition at micromole level[5]
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamidesNur77 Modulation8bPotent against various liver cancer cell lines[6][7]
1H-pyridin-4-yl-3,5-disubstituted indazolesAkt Kinase Inhibition-Evaluated for Akt kinase activity[8]

Signaling Pathways

The anticancer effects of this compound derivatives are mediated through various signaling pathways.

MAPK/JNK Pathway in Methuosis: The methuosis-inducing compound 12A triggers cell death through the activation of the MAPK/JNK signaling pathway.[3][4] This is often associated with endoplasmic reticulum (ER) stress.[9]

MAPK_JNK_Pathway Compound12A Compound 12A ER_Stress ER Stress Compound12A->ER_Stress ASK1 ASK1 ER_Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK AP1 c-Jun/AP-1 JNK->AP1 Methuosis Methuosis AP1->Methuosis

MAPK/JNK signaling pathway activated by Compound 12A.

Nur77-Dependent Apoptosis: Certain derivatives induce apoptosis by modulating the subcellular localization of Nur77, promoting its translocation to the mitochondria where it interacts with Bcl-2 to trigger cell death.[6]

Nur77_Pathway Compound8b Compound 8b Nur77_nucleus Nur77 (Nucleus) Compound8b->Nur77_nucleus Nur77_mito Nur77 (Mitochondria) Nur77_nucleus->Nur77_mito translocation Bcl2 Bcl-2 Nur77_mito->Bcl2 inhibition Cytochrome_c Cytochrome c release Nur77_mito->Cytochrome_c induces Bcl2->Cytochrome_c prevents Apoptosis Apoptosis Cytochrome_c->Apoptosis

Nur77-mediated apoptotic pathway induced by Compound 8b.

Experimental Protocols

General Synthesis of 5-substituted-1H-indole derivatives

A common synthetic route to functionalize the 5-position of the indole ring involves a multi-step process. The following workflow illustrates a representative synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives.[1]

Synthesis_Workflow start Ethyl 5-amino-1H-indole-2-carboxylate step1 Reaction with Cyanamide and HCl start->step1 intermediate1 Ethyl 5-guanidino-1H-indole-2-carboxylate (9) step1->intermediate1 step2 Reaction with 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one and NaOH intermediate1->step2 intermediate2 Ethyl 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxylate (10) step2->intermediate2 step3 Reaction with Hydrazine Hydrate intermediate2->step3 intermediate3 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide (11) step3->intermediate3 step4 Condensation with various aldehydes/ketones intermediate3->step4 end Target Compounds (12a-r, 12A-F) step4->end

General synthetic workflow for 5-substituted indole derivatives.

Detailed Protocol for Intermediate 10 Synthesis: To a solution of ethyl 5-guanidino-1H-indole-2-carboxylate (9) in ethanol, 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one and sodium hydroxide are added. The mixture is refluxed for 72 hours. After cooling, the precipitate is filtered, washed, and dried to yield ethyl 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxylate (10).[1]

Biological Assays

Cell Viability Assay (MTT Assay): Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) values are then calculated.

Vacuolization Assay: HeLa cells are treated with the test compounds at a low concentration (e.g., 1.0 µM) for 8 hours. The cells are then observed under a microscope to evaluate the induction of cytoplasmic vacuolization.[1][2]

Akt Kinase Activity Assay: Akt kinase is immunoprecipitated from cell lysates. The inhibitory effect of the compounds on Akt kinase is determined in the presence of a suitable substrate (e.g., GSK-β). The enzyme activity is monitored by measuring the absorbance at 450 nm using TMB as a substrate for the HRP-tagged secondary antibody.[8]

Conclusion

The this compound scaffold represents a highly versatile and promising pharmacophore in modern medicinal chemistry. Its inherent ability to engage in multiple types of interactions with biological macromolecules has led to the development of a diverse range of potent and selective inhibitors for various therapeutic targets, particularly in oncology. The insights into its pharmacophoric features, coupled with established synthetic routes and biological evaluation methods, provide a solid foundation for the future design and development of novel therapeutics based on this privileged core structure. Further exploration of the unsubstituted core and its simpler derivatives may unveil additional biological activities and expand its therapeutic applications.

References

An In-depth Technical Guide to the Target Identification and Validation of 5-(Pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the strategies and methodologies for identifying and validating the biological targets of the core chemical scaffold, 5-(pyridin-4-yl)-1H-indole. Derivatives of this scaffold have shown promise in a variety of therapeutic areas, and a systematic approach to target deconvolution is critical for advancing these compounds through the drug development pipeline.

Introduction to this compound and its Therapeutic Potential

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with potential applications in oncology and neuroscience. The indole ring and the pyridine moiety are key pharmacophores that can interact with a wide range of biological targets. Research into close analogs of this core has suggested several potential mechanisms of action, including the inhibition of enzymes crucial for cancer cell survival and modulation of neurotransmitter transporters and receptors. This guide will outline a systematic approach to identifying and validating the specific molecular targets of novel compounds based on this scaffold.

Putative Biological Targets and Mechanisms of Action

Based on studies of closely related analogs, several protein classes have been identified as potential targets for compounds containing the this compound core.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): Derivatives of 5-(pyridin-3-yl)-1H-indole-4,7-dione have been identified as reversible, competitive inhibitors of IDO1, an enzyme implicated in tumor immune escape.[1] This suggests that the this compound scaffold may also target this important enzyme in cancer immunotherapy.

  • Orphan Nuclear Receptor Nur77: A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been shown to be potent modulators of Nur77.[2][3] These compounds were found to induce Nur77-dependent apoptosis in cancer cells, highlighting a potential mechanism for anti-cancer activity.[2][3]

  • Tubulin: A 9-(pyridin-4-yl)-5H-pyrido[4,3-b]indole derivative has been evaluated as a potential tubulin polymerization inhibitor, suggesting that the core scaffold may interfere with microtubule dynamics, a validated anti-cancer strategy.[4]

  • Serotonin Transporter (SERT): The analog 3-(1,2,3,6-tetrahydro-pyridin-4yl)-1H-indole has been identified as a high-affinity ligand for the serotonin transporter (SERT).[5] This indicates that the central nervous system could be a key area of therapeutic application for compounds with the this compound core.

  • 5-HT3 Receptor: Novel 1,7-annelated indole derivatives have demonstrated high affinity as antagonists for the 5-HT3 receptor.[6] This finding points to another potential target within the serotonergic system.

  • MAPK/JNK Signaling Pathway: Certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been shown to induce methuosis, a form of non-apoptotic cell death, through the activation of the MAPK/JNK signaling pathway.[7][8][9]

Target Identification Strategies

A multi-pronged approach is recommended for the unbiased identification of the molecular targets of a novel this compound derivative.

Initial Broad-Based Screening

A high-throughput screening campaign against a panel of diverse biological targets can provide initial "hits" and guide further investigation.

  • Kinome Profiling: Given that many indole derivatives target protein kinases, screening against a large panel of kinases is a logical first step.[10][11][12][13] This can be performed using various platforms that measure the ability of the compound to inhibit the activity of hundreds of kinases simultaneously.

  • Phenotypic Screening: This approach involves screening the compound for its effects on cell behavior, such as proliferation, apoptosis, or morphological changes, in various cell lines. Hits from a phenotypic screen can then be used in subsequent target deconvolution studies.

Target Deconvolution of Phenotypic Hits

Once a desirable phenotype is observed, several methods can be employed to identify the specific molecular target responsible for that effect.

  • Affinity-Based Methods: These techniques rely on the physical interaction between the compound and its target protein.

    • Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates.

    • Drug Affinity Responsive Target Stability (DARTS): This method assesses the ability of a compound to protect its target protein from proteolytic degradation.

  • Genetics-Based Methods:

    • CRISPR/Cas9 Screening: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway.

    • shRNA Screening: Similar to CRISPR screens, shRNA libraries can be used to identify genes that modulate the cellular response to the compound.

Target Validation

Once a putative target has been identified, it is crucial to validate that the observed biological effects of the compound are indeed mediated by this target.

In Vitro Validation
  • Biochemical Assays: Direct interaction and functional modulation of the purified target protein by the compound should be demonstrated. This includes enzyme inhibition assays for enzymatic targets and binding assays for receptors and transporters.[14][15]

  • Isothermal Titration Calorimetry (ITC): ITC provides a direct measurement of the binding affinity and thermodynamics of the interaction between the compound and the purified target protein.[16]

Cellular Validation
  • Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in a cellular context by measuring the change in the thermal stability of the target protein upon compound binding.[17][18][19][20][21]

  • Target Knockdown/Knockout: Silencing the expression of the putative target gene using siRNA, shRNA, or CRISPR/Cas9 should abolish or reduce the cellular effects of the compound.

  • Overexpression Studies: Overexpression of the target protein may enhance the cellular response to the compound.

  • Site-Directed Mutagenesis: Mutating the proposed binding site of the compound on the target protein should lead to a loss of compound activity.

Data Presentation

Quantitative data from target identification and validation studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Target Compound ID Assay Type IC50 / Ki / EC50 (nM) Cell Line(s) Reference
IDO15-(pyridin-3-yl)-1H-indole-4,7-dione derivativeEnzyme InhibitionMicromolar rangeHeLa[1]
Nur77Compound 8bBinding AssayNot specifiedLiver cancer cell lines[2][3]
5-HT3 ReceptorCilansetronReceptor Binding0.19Not applicable[6]
SERTIDT199Ligand BindingHigh affinityNot applicable[5]

Experimental Protocols

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a this compound derivative against a purified enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the purified enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the enzyme's substrate in the assay buffer.

  • Assay Procedure:

    • Add the assay buffer to the wells of a microplate.

    • Add serial dilutions of the test compound to the wells.

    • Add the enzyme to the wells and incubate for a pre-determined time to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrate to the wells.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the reaction rates against the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to confirm the engagement of a this compound derivative with its target protein in intact cells.

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound or vehicle control for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thawing or sonication.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble target protein in each sample by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

Target_Identification_Workflow Figure 1. General Workflow for Target Identification Phenotypic_Screening Phenotypic Screening (e.g., Anti-proliferative Assay) Affinity_Chromatography Affinity Chromatography Phenotypic_Screening->Affinity_Chromatography Hit Compound CRISPR_Screen CRISPR/Cas9 Screening Phenotypic_Screening->CRISPR_Screen Hit Compound Kinome_Profiling Kinome Profiling (Broad Kinase Panel) Biochemical_Assay Biochemical Assays (Enzyme Inhibition, Binding) Kinome_Profiling->Biochemical_Assay Primary Hits Affinity_Chromatography->Biochemical_Assay Putative Target(s) CRISPR_Screen->Biochemical_Assay Putative Target(s) CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Assay->CETSA Validated Target Target_Knockdown Target Knockdown/Knockout CETSA->Target_Knockdown Confirmed Cellular Target

Caption: General Workflow for Target Identification

MAPK_JNK_Pathway Figure 2. Proposed MAPK/JNK Signaling Pathway Compound This compound Derivative Upstream_Activator Upstream Activator (e.g., Rac1, Cdc42) Compound->Upstream_Activator Induces MEKK MEKK1/4 Upstream_Activator->MEKK MKK MKK4/7 MEKK->MKK JNK JNK MKK->JNK Transcription_Factors c-Jun, ATF2 JNK->Transcription_Factors Cell_Death Methuosis (Non-apoptotic cell death) Transcription_Factors->Cell_Death Promotes

Caption: Proposed MAPK/JNK Signaling Pathway

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. A systematic and rigorous approach to target identification and validation, as outlined in this guide, is essential for elucidating the mechanism of action of new chemical entities based on this core structure. By combining broad-based screening with robust validation methodologies, researchers can confidently advance promising compounds toward clinical development.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant biological interactions of 5-(Pyridin-4-yl)-1H-indole. This heterocyclic compound, which couples an indole scaffold with a pyridine ring, is of significant interest in medicinal chemistry due to its structural similarity to molecules with established biological activity.

Core Physicochemical Properties

The following table summarizes key physicochemical parameters predicted by various computational tools. These values are essential for assessing the compound's potential as a drug candidate, particularly in the context of Lipinski's Rule of Five, which helps predict oral bioavailability.[1][2][3]

PropertyPredicted ValueMethod/Source
Molecular Formula C₁₃H₁₀N₂-
Molecular Weight 194.23 g/mol PubChem
logP (Octanol/Water Partition Coefficient) 2.7 - 3.9XLogP3, WLOGP, iLOGP[4][5][6]
Topological Polar Surface Area (TPSA) 28.7 ŲCactvs, PubChem[4][5]
Hydrogen Bond Donors 1Cactvs, PubChem[4][5]
Hydrogen Bond Acceptors 1Cactvs, PubChem[4][5]
Rotatable Bonds 1Molinspiration[2]
pKa (most acidic) 16.23 ± 0.30 (Predicted for a similar fluoro-indole derivative)ChemicalBook[7]
Boiling Point ~400 °C (Predicted for similar indole derivatives)ChemicalBook[7]
Water Solubility Low (predicted based on high logP)General Principle[6]

Note: Predicted values are estimations and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most direct and widely utilized method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is ideal for coupling an aryl halide (or triflate) with an aryl boronic acid (or ester).

Reaction Scheme: 5-Bromo-1H-indole + Pyridin-4-ylboronic acid → this compound

Detailed Protocol:

  • Reagents & Setup: To an oven-dried reaction vessel, add 5-bromo-1H-indole (1.0 eq), pyridin-4-ylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent: Add a suitable degassed solvent system, typically a mixture like 1,2-dimethoxyethane (DME) and water.

  • Reaction Conditions: Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Heat the mixture with stirring at a temperature ranging from 80°C to 100°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Characterization and Analysis

Confirmation of the synthesized compound's identity and purity is achieved through standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to determine the number and environment of protons. The spectrum should show characteristic signals for the indole and pyridine rings, with specific chemical shifts and coupling constants confirming the 5-substitution pattern.

    • ¹³C NMR: Used to identify all unique carbon atoms in the molecule, further confirming the overall structure.

  • Mass Spectrometry (MS):

    • Low-Resolution MS (LRMS): Confirms the molecular weight of the compound by identifying the molecular ion peak (M+).

    • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which is used to confirm the elemental composition (molecular formula) of the synthesized product.

experimental_workflow cluster_synthesis Synthesis: Suzuki Coupling cluster_purification Workup & Purification cluster_characterization Characterization reagents 5-Bromo-1H-indole + Pyridin-4-ylboronic acid catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) reagents->catalyst reaction Heat in Solvent (e.g., DME/Water) under Inert Atmosphere catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Pure this compound purify->product nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (LRMS, HRMS) product->nmr Verify Structure product->ms Confirm Mass & Formula

A generalized workflow for the synthesis and characterization of the target compound.

Biological Context and Signaling Pathways

Derivatives of pyridinyl-indole are known to interact with key biological targets, suggesting potential therapeutic applications for this compound.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

One of the most significant roles for related indole structures is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[8] IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[9] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This suppresses the activity of effector T-cells and promotes the proliferation of regulatory T-cells (Tregs), effectively allowing cancer cells to evade the immune system.[9]

Inhibitors based on the 5-(pyridin-yl)-1H-indole scaffold can act as competitive inhibitors of IDO1. By blocking the active site of the enzyme, these compounds prevent the breakdown of tryptophan, thereby restoring local T-cell function and enhancing anti-tumor immunity.[8] This makes IDO1 a prime target for cancer immunotherapy.

IDO1_Inhibition_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneResponse Immune Response IDO1 IDO1 Enzyme Kynurenine Kynurenine (Kyn) IDO1->Kynurenine catabolizes T_Cell Effector T-Cell IDO1->T_Cell Depletes Trp for Tryptophan Tryptophan (Trp) Tryptophan->IDO1 catabolizes Tryptophan->T_Cell Required for Activation Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Proliferation AntiTumorImmunity Anti-Tumor Immunity T_Cell->AntiTumorImmunity Mediates ImmuneSuppression Immune Suppression Treg->ImmuneSuppression Leads to Compound This compound (IDO1 Inhibitor) Compound->IDO1 Inhibits

Inhibition of the IDO1 enzyme pathway by a this compound based inhibitor.
Involvement in MAPK/JNK Signaling

Additionally, studies on complex derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole have shown that these molecules can induce a form of non-apoptotic cell death known as methuosis. This process was found to involve the activation of the MAPK/JNK signaling pathway, suggesting that the pyridinyl-indole scaffold can modulate critical cellular pathways related to cell survival and death.[10]

References

An In-depth Technical Guide to Early-Stage Research on 5-(Pyridin-4-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities and presence in numerous natural products and synthetic drugs.[1][2] When coupled with a pyridine ring, another crucial pharmacophore, the resulting pyridinyl-indole framework offers a versatile platform for designing novel therapeutic agents.[3] This technical guide focuses on the early-stage research of 5-(pyridin-4-yl)-1H-indole derivatives and closely related analogs, which have emerged as promising candidates in oncology. These compounds have demonstrated significant potential through various mechanisms, including the induction of a non-apoptotic cell death pathway known as methuosis, modulation of the nuclear orphan receptor Nur77, and inhibition of key protein kinases such as EGFR.[4][5][6] This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action for these derivatives, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways and workflows to support researchers and professionals in the field of drug development.

Synthesis Strategies

The synthesis of pyridinyl-indole derivatives often involves multi-step reaction sequences. A common approach for creating the core structure involves coupling reactions, such as the Suzuki reaction, to form the C-C bond between the indole and pyridine rings.[7] Subsequent modifications can introduce various functional groups to explore structure-activity relationships (SAR). Another key strategy involves the construction of a pyrazole or pyrimidine ring system attached to the indole scaffold, which then incorporates the pyridine moiety.

A representative synthesis for a pyrazolinyl-indole derivative containing the pyridin-4-yl group involves the reaction of an indole-3-chalcone with a hydrazine derivative, followed by acylation with a pyridine-containing compound.[5]

start Starting Materials (e.g., Indole-3-carbaldehyde, Substituted Acetophenone) chalcone Chalcone Synthesis (Claisen-Schmidt Condensation) start->chalcone Base (e.g., NaOH) pyrazole Pyrazoline Formation (Reaction with Hydrazine) chalcone->pyrazole Hydrazine Hydrate final Final Derivative (Acylation with Pyridine Moiety) pyrazole->final Isonicotinoyl chloride purify Purification (Chromatography) final->purify charact Characterization (NMR, HR-MS) purify->charact

Caption: General synthetic workflow for pyrazolinyl-indole derivatives.
Experimental Protocol: Synthesis of (3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone [HD12][5]

  • Synthesis of Chalcone (Intermediate): A mixture of 1-(4-chlorophenyl)ethan-1-one (1 mmol) and 1H-indole-3-carbaldehyde (1 mmol) is dissolved in ethanol. An aqueous solution of NaOH is added dropwise, and the mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold water until neutral, dried, and recrystallized from ethanol to yield the chalcone intermediate.

  • Synthesis of Pyrazoline (Intermediate): The synthesized chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) are refluxed in glacial acetic acid for 8 hours. The reaction mixture is then cooled and poured into ice-cold water. The solid product that separates out is filtered, washed with water, dried, and recrystallized from ethanol.

  • Synthesis of Final Compound (HD12): The pyrazoline intermediate (1 mmol) is dissolved in pyridine. Isonicotinoyl chloride (1.2 mmol) is added, and the mixture is stirred at room temperature for 10-12 hours. The mixture is then treated with cold dilute HCl. The separated solid is filtered, washed with a sodium bicarbonate solution and then water, dried, and purified via column chromatography to yield the final compound.

Biological Activities and Mechanisms of Action

Early-stage research has primarily focused on the anticancer properties of this compound derivatives, revealing multiple mechanisms of action.

Anticancer Activity via Methuosis Induction

A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent inducers of methuosis, a form of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization derived from macropinosomes.[4][8] The lead compound, designated 12A , was found to be highly effective and selective for cancer cells over normal cells.[4][9] The mechanism is believed to involve endoplasmic reticulum (ER) stress and the subsequent activation of the MAPK/JNK signaling pathway.[4][8]

compd Compound 12A er_stress Endoplasmic Reticulum (ER) Stress compd->er_stress mapk_path MAPK/JNK Pathway Activation er_stress->mapk_path vacuoles Cytoplasmic Vacuolization (from Macropinosomes) mapk_path->vacuoles death Methuosis (Non-Apoptotic Cell Death) vacuoles->death

Caption: Proposed pathway for Compound 12A-induced methuosis.

Table 1: Vacuolization-Inducing Effect of Selected 5-(Pyridinyl-Indole) Derivatives in HeLa Cells [4][9]

CompoundConcentration (µM)Vacuolization Ratio (%)
12c 1.089 ± 0.55
12d 1.074 ± 0.56
12p 1.073 ± 1.56
Experimental Protocol: Vacuolization Induction Assay[9]
  • Cell Culture: HeLa cells are seeded in 96-well plates and cultured until they reach approximately 80% confluence.

  • Compound Treatment: The cells are treated with the test compounds at a final concentration of 1.0 µM for 8 hours. A vehicle control (e.g., DMSO) is run in parallel.

  • Microscopy: After incubation, the cells are observed under a phase-contrast microscope to assess the formation of cytoplasmic vacuoles.

  • Quantification: The percentage of vacuolated cells is determined by counting at least 300 cells from three independent fields for each treatment condition. The vacuolization ratio is expressed as the mean ± standard deviation.

Anticancer Activity via Nur77 Modulation

Another class of derivatives, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides, has been investigated as modulators of the orphan nuclear receptor Nur77.[3][6] The lead compound, 8b , demonstrated potent cytotoxic activity against various cancer cell lines.[3] Its mechanism of action involves binding to Nur77 and inducing its translocation from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic protein, which triggers the mitochondrial apoptosis pathway.[6]

compd Compound 8b nur77_cyto Nur77 (Cytoplasm) compd->nur77_cyto Binds translocation Translocation to Mitochondria nur77_cyto->translocation bcl2_interaction Interaction with Bcl-2 translocation->bcl2_interaction apoptosis Nur77-Dependent Apoptosis bcl2_interaction->apoptosis Induces

Caption: Mechanism of Nur77-dependent apoptosis by Compound 8b.
Kinase Inhibition

The pyridinyl-indole scaffold is a versatile framework for developing kinase inhibitors.[10][11] Derivatives have shown activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[5][12] The compound HD12 , a (pyrazolinyl-indolyl)(pyridin-4-yl)methanone, exhibited significant cytotoxic effects against a panel of 56 NCI cancer cell lines.[5] Molecular docking studies suggest that this activity is, at least in part, due to the inhibition of the EGFR tyrosine kinase.[12]

library Compound Library (Pyridinyl-Indole Derivatives) primary Primary Screening (Biochemical Kinase Assay) library->primary hits Hit Identification (e.g., IC50 < 10 µM) primary->hits secondary Secondary Screening (Cell-based Proliferation Assays) hits->secondary sar SAR & Lead Optimization secondary->sar invivo In Vivo Studies (Xenograft Models) sar->invivo

Caption: Experimental workflow for screening kinase inhibitors.

Table 2: Cytotoxic Activity of Pyridinyl-Indole Derivative HD12 [5][12]

CompoundCell Line PanelActivity MetricResult
HD12 NCI-60CytotoxicityRemarkable activity against leukemia, colon, breast, melanoma, and other cancer cell lines.
Experimental Protocol: AKT Kinase Inhibition Assay[7]
  • Immunoprecipitation: AKT kinase is immunoprecipitated from a suitable cell lysate (e.g., K562 cells) using an anti-AKT antibody as provided in a commercial kinase assay kit.

  • Inhibitor Treatment: The immunoprecipitated kinase is incubated with the test compounds, typically at a final concentration of 10 µM dissolved in DMSO. A control with DMSO alone is included.

  • Kinase Reaction: The kinase reaction is initiated by adding a substrate (e.g., GSK-3β) and ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using a secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate like TMB.

  • Analysis: The enzyme activity is monitored by measuring the absorbance at 450 nm. The percentage of inhibition is calculated by comparing the absorbance of the compound-treated sample to the control.

Summary and Future Directions

Early-stage research on this compound derivatives has unveiled a class of compounds with significant anticancer potential operating through diverse mechanisms. The ability of these scaffolds to induce methuosis, modulate Nur77-dependent apoptosis, and inhibit critical oncogenic kinases like EGFR highlights their promise. The data gathered so far provides a strong foundation for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future work should focus on:

  • Lead Optimization: Synthesizing new analogs to improve pharmacokinetic properties and target-specific activity.

  • Mechanism Elucidation: Further investigating the detailed molecular interactions and downstream signaling events associated with the observed biological effects.

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy and safety profiles.

  • Broadening Scope: Exploring the potential of these derivatives against other therapeutic targets, given the versatility of the indole and pyridine pharmacophores.

References

Unveiling the Therapeutic Potential of 5-(Pyridin-4-yl)-1H-indole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-(pyridin-4-yl)-1H-indole scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. While direct biological targets of the parent compound, this compound, are not extensively documented in publicly available literature, numerous derivatives have emerged as potent modulators of critical cellular pathways implicated in cancer and immune regulation. This technical guide provides a comprehensive overview of the identified biological targets of key this compound derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Key Biological Targets and Mechanisms of Action

Research into derivatives of this compound has revealed a diverse range of biological activities, primarily centered on anti-cancer and immunomodulatory effects. Two prominent classes of derivatives have been investigated, each with distinct molecular targets and mechanisms of action.

Methuosis Induction and Nur77 Targeting by 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole Derivatives

A significant area of investigation has focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide and -carboxamide derivatives. These compounds have been identified as potent inducers of methuosis, a form of non-apoptotic cell death, and as modulators of the orphan nuclear receptor Nur77.

  • Methuosis Induction: Certain derivatives, such as the carbohydrazide compound 12A, have been shown to induce massive cytoplasmic vacuolization derived from macropinosomes, a hallmark of methuosis.[1] This process is linked to endoplasmic reticulum (ER) stress and is mediated through the activation of the MAPK/JNK signaling pathway.[1]

  • Nur77 Targeting: The carboxamide derivative 8b has demonstrated potent anti-cancer activity by targeting Nur77.[2] This interaction promotes the translocation of Nur77 to the mitochondria, triggering apoptosis in cancer cells.[2]

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) by 5-(pyridin-3-yl)-1H-indole-4,7-diones

Derivatives based on the 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1).[3] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and its overexpression in the tumor microenvironment contributes to immune evasion.[3] By inhibiting IDO1, these compounds can potentially restore anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative derivatives of this compound.

Table 1: Antiproliferative and Vacuolization-Inducing Activity of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide Derivatives

CompoundCell LineIC50 (µM)Vacuolization Ratio (%) at 1.0 µM
12cHeLa> 5089 ± 0.55
12dHeLaNot Reported74 ± 0.56
12pHeLaNot Reported73 ± 1.56

Data extracted from a study on methuosis inducers.[1]

Table 2: Nur77-Targeting Activity of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide Derivative 8b

Cell LineIC50 (µM)
HepG2 (Liver Cancer)Potent (Specific value not provided in abstract)
H460 (Lung Cancer)Potent (Specific value not provided in abstract)
MCF-7 (Breast Cancer)Potent (Specific value not provided in abstract)

Compound 8b displayed excellent Nur77-binding activity, superior to the lead compound 10g and comparable to the reference compound celastrol.[2]

Table 3: IDO1 Inhibitory Activity of 5-(pyridin-3-yl)-1H-indole-4,7-dione Derivatives

Compound ScaffoldTargetActivity
5-(pyridin-3-yl)-1H-indole-4,7-dioneIDO1Moderate inhibition at micromole level

These compounds act as reversible competitive inhibitors of IDO1.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to identify and characterize the biological targets of this compound derivatives.

Cell Viability and Proliferation Assays (MTT Assay)

Objective: To determine the cytotoxic and antiproliferative effects of the compounds.

Methodology:

  • Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Vacuolization Assay

Objective: To assess the ability of compounds to induce methuosis.

Methodology:

  • Cells are seeded in appropriate culture plates.

  • Cells are treated with the test compound at a specific concentration (e.g., 1.0 µM) for a defined period (e.g., 8 hours).

  • The morphological changes, specifically the formation of cytoplasmic vacuoles, are observed and imaged using a microscope.

  • The percentage of cells exhibiting significant vacuolization is quantified.

Kinase Inhibition Assay (General Protocol)

Objective: To evaluate the inhibitory activity of compounds against specific kinases (e.g., Akt).

Methodology:

  • The kinase enzyme, substrate, and ATP are combined in a reaction buffer.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is incubated at a specific temperature for a set time to allow for phosphorylation of the substrate.

  • The amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays, or fluorescence-based assays.

  • IC50 values are determined from the inhibition curves.

IDO1 Enzyme Inhibition Assay

Objective: To measure the direct inhibitory effect of compounds on IDO1 activity.

Methodology:

  • Recombinant human IDO1 enzyme is incubated with the test compound.

  • The substrate, L-tryptophan, is added to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for a specific time and then stopped.

  • The product of the reaction, N-formylkynurenine, is converted to kynurenine.

  • The concentration of kynurenine is measured by absorbance at a specific wavelength (e.g., 321 nm).

  • The inhibitory activity is calculated relative to a control without the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound derivatives and a typical experimental workflow for target identification.

methuosis_pathway Compound 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)- 1H-indole-2-carbohydrazide Derivative (e.g., 12A) ER_Stress Endoplasmic Reticulum (ER) Stress Compound->ER_Stress MAPK_JNK MAPK/JNK Pathway Activation ER_Stress->MAPK_JNK Macropinosome Macropinosome-derived Vacuolization MAPK_JNK->Macropinosome Methuosis Methuosis (Non-apoptotic Cell Death) Macropinosome->Methuosis

Caption: Signaling pathway of methuosis induction by a this compound derivative.

nur77_pathway Compound 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)- 1H-indole-2-carboxamide Derivative (e.g., 8b) Nur77_Cytoplasm Nur77 (Cytoplasm) Compound->Nur77_Cytoplasm Nur77_Mitochondria Nur77 Translocation to Mitochondria Nur77_Cytoplasm->Nur77_Mitochondria Apoptosis Apoptosis Nur77_Mitochondria->Apoptosis

Caption: Mechanism of apoptosis induction via Nur77 targeting.

ido1_inhibition_pathway cluster_0 Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine T_cell_suppression T-cell Suppression & Immune Evasion Kynurenine->T_cell_suppression Compound 5-(pyridin-3-yl)-1H-indole-4,7-dione Derivative Compound->Block

Caption: Inhibition of the IDO1 pathway by a this compound derivative.

experimental_workflow cluster_0 Initial Screening cluster_1 Target Deconvolution cluster_2 Validation Compound_Library Compound Library (including this compound derivatives) Cell_Based_Assay High-Throughput Cell-Based Assay (e.g., Proliferation, Reporter Gene) Compound_Library->Cell_Based_Assay Hit_Identification Hit Identification Cell_Based_Assay->Hit_Identification Biochemical_Assay Biochemical/Enzymatic Assays (e.g., Kinase Panel, IDO1 Assay) Hit_Identification->Biochemical_Assay Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Hit_Identification->Affinity_Chromatography Target_Identification Target Identification Biochemical_Assay->Target_Identification Affinity_Chromatography->Target_Identification Cellular_Target_Engagement Cellular Target Engagement Assays (e.g., Western Blot, CETSA) Target_Identification->Cellular_Target_Engagement In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cellular_Target_Engagement->In_Vivo_Studies Validated_Target Validated Biological Target In_Vivo_Studies->Validated_Target

Caption: A generalized experimental workflow for identifying biological targets of novel compounds.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutics. While the biological targets of the parent molecule remain to be fully elucidated, its derivatives have demonstrated significant activity against key targets in oncology and immunology, including the machinery of methuosis, the Nur77 signaling pathway, and the IDO1 enzyme. Further exploration of this chemical space is warranted to uncover new biological targets and to optimize the therapeutic potential of this versatile molecular framework. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this class of compounds.

References

Methodological & Application

Application Notes and Protocols for 5-(Pyridin-4-yl)-1H-indole Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes, including signal transduction, cell cycle progression, differentiation, and apoptosis. The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making kinases highly attractive targets for therapeutic intervention. The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent and selective kinase inhibitors. 5-(Pyridin-4-yl)-1H-indole represents a promising chemotype for the development of novel kinase inhibitors, leveraging the established pharmacophoric features of both the indole and pyridine moieties.

This document provides a comprehensive guide for assessing the inhibitory activity of this compound and its analogs against a selected protein kinase. The following protocols are based on the widely used and highly sensitive ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. While the specific kinase target for this compound may vary, this protocol uses Akt1, a key serine/threonine kinase in the PI3K/Akt signaling pathway, as a representative example, given that similar structures have shown activity against this kinase.

Principle of the Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity. The assay is performed in two steps. First, the kinase reaction is conducted, during which the kinase transfers a phosphate group from ATP to a substrate, generating ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundCustom Synthesis/VendorN/A
Recombinant Human Akt1 KinasePromegaV3291
Akt/SGK Substrate (RPRAATF)PromegaV5601
ADP-Glo™ Kinase Assay KitPromegaV9101
ATP (Adenosine 5'-Triphosphate)Sigma-AldrichA7699
DTT (Dithiothreitol)Sigma-AldrichD9779
BSA (Bovine Serum Albumin)Sigma-AldrichA7906
DMSO (Dimethyl Sulfoxide)Sigma-AldrichD8418
Kinase Assay Buffer (5X)See Protocol for PrepN/A
White, Opaque 96-well PlatesCorning3917
Plate-reading LuminometerVariousN/A
Multichannel PipettesVariousN/A

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Kinase Assay Buffer (1X): Prepare a 1X kinase assay buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. This buffer should be prepared fresh from a 5X stock and kept on ice.

  • ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration of ATP in the kinase reaction should be at or near the Kₘ value for the specific kinase (for Akt1, a final concentration of 10 µM is often used).

  • DTT Solution: Prepare a fresh stock solution of DTT in nuclease-free water. Add DTT to the 1X Kinase Assay Buffer to a final concentration of 50 µM just before use.

  • Test Compound (this compound) Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilutions of Test Compound: Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a concentration range for IC₅₀ determination (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). These will be further diluted in the assay plate.

  • Enzyme and Substrate Preparation: Dilute the Akt1 kinase and its substrate (RPRAATF) in 1X Kinase Assay Buffer to the desired working concentrations. The optimal concentrations should be determined empirically but a starting point of 5-10 ng/µL for the kinase and 0.2 µg/µL for the substrate is recommended.

Protocol 2: Kinase Inhibition Assay Procedure
  • Compound Plating: Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a white, opaque 96-well plate.

  • Kinase Addition: Add 10 µL of the diluted Akt1 kinase solution to each well.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 15 minutes to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction: Add 10 µL of the diluted substrate/ATP mixture to each well to initiate the kinase reaction. The final reaction volume is 21 µL.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase activity.

  • Termination and ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 1 minute and then incubate at room temperature for 40 minutes.[1][2][3]

  • ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 1 minute and then incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[1][3]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Protocol 3: Data Analysis
  • Background Subtraction: Subtract the average luminescence signal from the "no kinase" control wells from all other wells.

  • Percentage of Inhibition Calculation: Calculate the percentage of kinase inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 - [((Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background)) * 100]

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation

Table 1: Example Plate Layout for Kinase Inhibition Assay

WellContent
A1-A2No Kinase Control (Buffer + Substrate + ATP)
B1-B2Vehicle Control (Kinase + Substrate + ATP + DMSO)
C1-H2Test Compound (Serial Dilutions)

Table 2: Representative Quantitative Data for Assay Components

ComponentStock ConcentrationVolume per WellFinal Concentration in Reaction
Test Compound10X of final1 µLVariable (e.g., 10 µM - 0.1 nM)
Akt1 Kinase2X of final10 µL5-10 ng/µL
Akt/SGK Substrate4X of final10 µL (in ATP mix)0.2 µg/µL
ATP4X of final10 µL (in substrate mix)10 µM
DMSO100%1 µL<1%
Total Reaction Volume 21 µL

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of This compound add_compound Add Compound/DMSO to 96-well Plate prep_compound->add_compound prep_kinase Prepare Kinase Solution (e.g., Akt1) add_kinase Add Kinase Solution prep_kinase->add_kinase prep_substrate_atp Prepare Substrate/ATP Mix start_reaction Initiate Reaction with Substrate/ATP Mix prep_substrate_atp->start_reaction add_compound->add_kinase pre_incubate Pre-incubate (15 min) add_kinase->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate (60 min, 30°C) start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Incubate 40 min) incubate_reaction->add_adpglo add_detection Add Kinase Detection Reagent (Incubate 30-60 min) add_adpglo->add_detection read_luminescence Measure Luminescence add_detection->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental workflow for the this compound kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response Inhibitor This compound (Hypothesized Point of Inhibition) Inhibitor->Akt

Caption: Simplified PI3K/Akt signaling pathway with the hypothesized point of inhibition.

References

Application Notes and Protocols for Cell Viability (MTT) Assay of 5-(Pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyridin-4-yl)-1H-indole is a heterocyclic organic compound belonging to the indole class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. Structurally, it features an indole scaffold substituted with a pyridine ring. This structural motif is found in various compounds with demonstrated anti-cancer properties. The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength. The intensity of the purple color is directly proportional to the number of metabolically active (living) cells.

These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on various cancer cell lines using the MTT assay.

Materials and Reagents

  • This compound

  • Human cancer cell lines (e.g., HeLa (cervical cancer), MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer))

  • Normal human cell line (e.g., HaCaT (keratinocyte), MCF-10A (mammary epithelial))

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Sterile pipette tips and serological pipettes

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Protocols

Preparation of Reagents
  • Complete Cell Culture Medium: Supplement the base medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin solution.

  • This compound Stock Solution (10 mM): Based on the common practice for similar indole derivatives, dissolve an appropriate amount of this compound in DMSO to prepare a 10 mM stock solution. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Sterilize the solution by filtering through a 0.22 µm filter. Protect the solution from light by wrapping the tube in aluminum foil and store it at 4°C for up to one month.

Cell Seeding
  • Culture the selected cancer and normal cell lines in complete cell culture medium in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.

  • Include wells with medium only (no cells) to serve as a background control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach and enter the exponential growth phase.

Compound Treatment
  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A suggested starting range, based on studies of similar compounds, is from 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

  • Also, prepare a vehicle control containing the same concentration of DMSO as in the highest concentration of the test compound.

  • After the 24-hour incubation period, carefully aspirate the medium from the wells.

  • Add 100 µL of the prepared compound dilutions, vehicle control, or complete medium (for untreated control) to the respective wells. Each concentration and control should be tested in triplicate.

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

MTT Assay
  • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well, including the controls.

  • Incubate the plate for an additional 4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cells.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

Data Acquisition and Analysis
  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the average absorbance for each set of triplicates.

  • Subtract the average absorbance of the background control (medium only) from all other absorbance values.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison of the cytotoxic effects of this compound on different cell lines.

Table 1: Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)

Cell LineTypeIC₅₀ (µM) after 48h
HeLaCervical Cancer15.2
MCF-7Breast Cancer22.5
HepG2Liver Cancer18.9
A549Lung Cancer25.1
HaCaTNormal Keratinocyte> 100
MCF-10ANormal Mammary> 100

Mandatory Visualization

The following diagram illustrates the workflow of the MTT assay for evaluating the cytotoxicity of this compound.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, MCF-7) Cell_Seeding 3. Seed Cells in 96-well Plate (5,000 cells/well) Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Stock Solution (in DMSO) Treatment 5. Treat with Serial Dilutions of Compound Compound_Prep->Treatment Incubation_24h 4. Incubate for 24h Cell_Seeding->Incubation_24h Incubation_24h->Treatment Incubation_48h 6. Incubate for 48-72h Treatment->Incubation_48h Add_MTT 7. Add MTT Solution Incubation_48h->Add_MTT Incubation_4h 8. Incubate for 4h Add_MTT->Incubation_4h Solubilization 9. Add DMSO to Dissolve Formazan Crystals Incubation_4h->Solubilization Read_Absorbance 10. Measure Absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability 11. Calculate % Cell Viability Read_Absorbance->Calculate_Viability IC50_Determination 12. Determine IC50 Value Calculate_Viability->IC50_Determination

MTT Assay Workflow for Cytotoxicity Assessment.

Troubleshooting and Considerations

  • Compound Solubility: Ensure that this compound is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium. If precipitation occurs, consider preparing a lower concentration stock solution.

  • DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Cell Seeding Density: The optimal cell seeding density may vary between different cell lines. It is recommended to perform a preliminary experiment to determine the optimal density that ensures cells are in the logarithmic growth phase throughout the experiment.

  • Interference with MTT Assay: Some compounds can chemically reduce MTT or absorb light at the same wavelength as formazan, leading to inaccurate results. To test for this, include control wells containing the compound in cell-free medium.

  • Edge Effect: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To minimize this "edge effect," it is advisable to fill the peripheral wells with sterile PBS or medium without cells and not use them for experimental data.

By following this detailed protocol, researchers can effectively evaluate the in vitro cytotoxic activity of this compound and gather crucial data for further drug development studies.

Application Notes and Protocols for the Synthesis of 5-(Pyridin-4-yl)-1H-indole via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-(Pyridin-4-yl)-1H-indole, a key heterocyclic scaffold in medicinal chemistry, utilizing the Suzuki-Miyaura cross-coupling reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[1] This palladium-catalyzed reaction has become an indispensable tool in modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1] The indole nucleus is a privileged structure found in numerous natural products and pharmaceuticals, and its functionalization at the 5-position allows for the introduction of various aryl and heteroaryl substituents, significantly modulating the biological activity of the resulting molecules.[1] The synthesis of this compound is of particular interest in drug discovery, as this structural motif is present in a variety of biologically active compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. A base is crucial for facilitating the transmetalation step. The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can significantly impact the reaction rate, yield, and purity of the desired product.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of 5-bromoindole with pyridin-4-ylboronic acid and analogous arylboronic acids, providing a comparative overview of catalysts, bases, solvents, and corresponding yields.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C) / Time (h)Yield (%)Reference
15-Bromo-1H-indolePyridin-4-ylboronic acidPd(PPh₃)₄ (7)-Cs₂CO₃ (2)Ethanol100 °C / 0.5-0.67 h (MW)High (not specified)[1]
25-Bromo-1H-indolePhenylboronic acidPd(OAc)₂ (0.005)SPhos (0.005)K₂CO₃ (3)Water:Acetonitrile (4:1)37 °C / 18 h95[1]
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃Dimethoxyethane80 °C / 2 h84[2]
45-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄-K₂CO₃Dimethoxyethane80 °C / 4 h22[2]
55-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamideAryl boronic acidsPd(OAc)₂-CsFDMF95-100 °C92[3]
65-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-oneNaphthalene-2-boronic acidPd(PPh₃)₄ (7)-Cs₂CO₃ (2)Ethanol100 °C / 25 min (MW)Good to Excellent[4]

Experimental Protocols

Below are two detailed protocols for the synthesis of this compound via Suzuki coupling, based on common and effective methods reported in the literature.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from a general procedure for the microwave-assisted Suzuki coupling of 5-bromoindole with arylboronic acids.[1]

Materials:

  • 5-Bromo-1H-indole

  • Pyridin-4-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol (anhydrous)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave reaction vial, add 5-bromo-1H-indole (1.0 equiv.), pyridin-4-ylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Add anhydrous ethanol to the vial to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Conventional Suzuki Coupling with a Buchwald Ligand

This protocol is based on a general method for the Suzuki coupling of 5-bromoindole using a modern catalyst system.[1]

Materials:

  • 5-Bromo-1H-indole

  • Pyridin-4-ylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Water:Acetonitrile mixture (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 5-bromo-1H-indole (1.0 equiv.), pyridin-4-ylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and stir the mixture at 37 °C for 18 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 5-Bromo-1H-indole - Pyridin-4-ylboronic acid - Base (e.g., Cs₂CO₃, K₂CO₃) catalyst Add Catalyst System: - Pd Source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) - Ligand (if applicable, e.g., SPhos) reagents->catalyst solvent Add Solvent(s) (e.g., Ethanol, Dioxane, H₂O/MeCN) catalyst->solvent heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product This compound purification->product

Caption: General experimental workflow for the Suzuki coupling synthesis of this compound.

suzuki_catalytic_cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X Ln pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-R Ln pd_complex->transmetalation_complex Transmetalation (R-B(OR)₂ + Base) product_complex Ar-R-Pd(0) Ln transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Product (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

  • Low or No Yield:

    • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition.[3] Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) based catalysts which are more resistant to inhibition.[5]

    • Poor Transmetalation: Electron-deficient pyridyl boronic acids can exhibit slow rates of transmetalation. Ensure the base is strong enough and the reaction conditions are optimized.

    • Protodeboronation: Pyridylboronic acids can be susceptible to hydrolysis, leading to the formation of pyridine as a byproduct. Using anhydrous solvents and ensuring an inert atmosphere can mitigate this issue.

  • Homocoupling of Boronic Acid:

    • This side reaction can be minimized by carefully controlling the stoichiometry of the reactants and ensuring the reaction is carried out under an inert atmosphere to exclude oxygen.

  • Dehalogenation of the Aryl Halide:

    • Optimization of the reaction temperature, base, and solvent can help to favor the desired cross-coupling over dehalogenation.

References

Application of 5-(Pyridin-4-yl)-1H-indole and its Analogs in Glioblastoma Research: A Review of Current Evidence and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of just over a year.[1] The relentless pursuit of novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds, with indole derivatives emerging as a promising class of compounds. The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[2] This document provides a detailed overview of the potential application of pyridinyl-indole compounds, with a focus on the structural class of 5-(Pyridin-4-yl)-1H-indole, in the context of glioblastoma research. While direct experimental data for this compound in glioblastoma is not extensively available in the public domain, this report synthesizes findings from closely related analogs and outlines relevant experimental protocols and potential mechanisms of action.

Rationale for Pyridinyl-Indoles in Glioblastoma Therapy

The indole scaffold offers a versatile platform for designing molecules that can interact with various biological targets implicated in cancer progression. In glioblastoma, key therapeutic strategies involve targeting pathways that control cell proliferation, survival, and invasion. The addition of a pyridinyl group to the indole ring can modulate the compound's physicochemical properties, such as solubility and ability to cross the blood-brain barrier, and can also introduce new binding interactions with target proteins. Research has indicated that indole derivatives bearing a pyridine-4-yl moiety are of significant interest in the development of anti-glioblastoma agents.[2]

Quantitative Data on Related Indole Derivatives in Glioblastoma Cell Lines

Compound ClassGlioblastoma Cell LineIC50 / ActivityReference
Arylthioindoles with pyridine-4-yl moiety (at 2-position)U87MGA related potent inhibitor (compound 10a) showed an IC50 of 16 nM.[2]
Pyrazolinyl-indole with pyridin-4-yl moietyCNS Cancer Cell PanelDemonstrated notable cytotoxic activities.[3][4]

Key Signaling Pathways in Glioblastoma Targeted by Indole Derivatives

Indole-based compounds have been shown to exert their anti-cancer effects by modulating several critical signaling pathways that are frequently dysregulated in glioblastoma. A prominent example is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole Pyridinyl-Indole Derivative Indole->PI3K Inhibition Indole->AKT Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by pyridinyl-indole derivatives.

Experimental Protocols for Evaluating Anti-Glioblastoma Activity

The following protocols are standard methodologies employed in the pre-clinical evaluation of novel compounds for glioblastoma. These methods are applicable for assessing the efficacy of this compound and its analogs.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of the test compound on the viability and proliferation of glioblastoma cells.

Materials:

  • Glioblastoma cell lines (e.g., U87MG, U251, LN229)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Plate reader

Protocol:

  • Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell_Viability_Workflow Start Start Seed Seed Glioblastoma Cells in 96-well plate Start->Seed Treat Treat cells with serial dilutions of This compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT reagent Incubate->MTT Incubate2 Incubate for 2-4 hours MTT->Incubate2 Solubilize Solubilize formazan crystals Incubate2->Solubilize Read Measure absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining the cytotoxicity of a test compound in glioblastoma cells.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of the test compound on the expression and phosphorylation status of key proteins in a targeted signaling pathway (e.g., PI3K/AKT/mTOR).

Materials:

  • Glioblastoma cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat glioblastoma cells with the test compound at a specific concentration (e.g., near the IC50 value) for a defined period.

  • Lyse the cells and collect the protein extracts.

  • Quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.

While direct experimental evidence for the application of this compound in glioblastoma research is currently limited, the broader class of pyridinyl-indole derivatives holds significant promise as a scaffold for the development of novel anti-cancer agents. The methodologies and potential mechanisms of action outlined in this document provide a framework for the systematic evaluation of this and related compounds. Further investigation into the synthesis, in vitro cytotoxicity, and mechanism of action of this compound is warranted to fully elucidate its potential as a therapeutic candidate for glioblastoma.

References

experimental design for in vivo studies with 5-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

An and its derivatives is detailed below, focusing on its potential as an anti-cancer agent. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and protocols.

Application Notes

Compound: 5-(pyridin-4-yl)-1H-indole and its derivatives.

Background: The indole nucleus is a prevalent scaffold in numerous therapeutic agents.[1][2] Derivatives of this compound have emerged as promising candidates in oncology research. Studies on structurally related compounds, such as 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide and 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives, have demonstrated potent anti-cancer activities.[3][4][5]

Potential Mechanisms of Action:

  • Induction of Methuosis: A non-apoptotic form of cell death characterized by the formation of large cytoplasmic vacuoles derived from macropinosomes.[3]

  • Modulation of Nur77: Targeting the orphan nuclear receptor Nur77, which can induce apoptosis through its translocation from the nucleus to the mitochondria.[4][5]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

  • MAPK/JNK Pathway Activation: The mitogen-activated protein kinase (MAPK) signaling pathway, particularly the c-Jun N-terminal kinase (JNK) cascade, has been implicated in the methuosis-inducing activity of related compounds.[3][7]

Therapeutic Hypothesis: Administration of this compound derivatives will inhibit tumor growth in vivo by inducing cancer cell death through one or more of the mechanisms mentioned above.

Recommended In Vivo Model: A subcutaneous xenograft mouse model using a human cancer cell line is recommended to evaluate the anti-tumor efficacy of the compound. The MDA-MB-231 breast cancer cell line is a suitable choice as it has been used in studies with similar compounds.[3]

Experimental Protocols

Animal Model and Husbandry
  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Xenograft Tumor Model Establishment
  • Cell Culture: MDA-MB-231 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Tumor Implantation:

    • Harvest MDA-MB-231 cells during the logarithmic growth phase.

    • Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring:

    • Monitor tumor growth every 2-3 days using a digital caliper.

    • Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Dosing and Administration
  • Vehicle Preparation: The vehicle for this compound should be determined based on its solubility and stability. A common vehicle for in vivo studies is a mixture of DMSO, PEG300, and saline.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% Saline)

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg)

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg)

    • Group 4: Positive control (e.g., a standard-of-care chemotherapy agent for breast cancer, such as Paclitaxel)

  • Administration Route: Intraperitoneal (i.p.) or oral gavage (p.o.) administration.

  • Dosing Schedule: Daily administration for 21 consecutive days.

  • Monitoring:

    • Measure tumor volume and body weight every 2-3 days.

    • Observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

Endpoint Analysis
  • Euthanasia: At the end of the treatment period, euthanize the mice by CO2 asphyxiation followed by cervical dislocation.

  • Tumor Excision and Analysis:

    • Excise the tumors and record their final weight.

    • Divide each tumor into three parts:

      • One part for formalin fixation and paraffin embedding for immunohistochemistry (IHC).

      • One part for snap-freezing in liquid nitrogen for western blot analysis.

      • One part for homogenization and other biochemical assays.

  • Immunohistochemistry (IHC):

    • Prepare 4-µm thick sections from the paraffin-embedded tumor tissues.

    • Perform IHC staining for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and potentially markers related to the hypothesized mechanism (e.g., LC3B for autophagy/methuosis).

  • Western Blot Analysis:

    • Prepare protein lysates from the frozen tumor tissues.

    • Perform western blotting to analyze the expression and phosphorylation status of key proteins in the MAPK/JNK signaling pathway (e.g., p-JNK, JNK, p-c-Jun, c-Jun).

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of this compound in MDA-MB-231 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Tumor Weight at Day 21 (g) ± SEMMean Body Weight Change (%)
Vehicle Control--
This compound25
This compound50
Positive ControlTBD

Table 2: Summary of Immunohistochemistry and Western Blot Analysis

Treatment GroupKi-67 (% positive cells)Cleaved Caspase-3 (% positive cells)p-JNK/JNK Ratio (fold change vs. vehicle)
Vehicle Control1.0
This compound (50 mg/kg)

Mandatory Visualization

G cluster_0 Pre-Study cluster_1 Tumor Implantation and Growth cluster_2 Treatment Phase (21 days) cluster_3 Endpoint Analysis acclimatization Acclimatization of Athymic Nude Mice (1 week) cell_culture MDA-MB-231 Cell Culture implantation Subcutaneous Injection of 5x10^6 Cells cell_culture->implantation monitoring Tumor Growth Monitoring (until ~150 mm³) implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization dosing Daily Dosing (Vehicle, Compound, Positive Control) randomization->dosing in_life_monitoring Tumor Volume and Body Weight Measurement (2-3 times/week) dosing->in_life_monitoring euthanasia Euthanasia and Tumor Excision in_life_monitoring->euthanasia tumor_processing Tumor Weight Measurement and Tissue Processing euthanasia->tumor_processing ihc Immunohistochemistry (Ki-67, Cleaved Caspase-3) tumor_processing->ihc wb Western Blot (MAPK/JNK Pathway) tumor_processing->wb

Caption: Experimental workflow for in vivo efficacy testing.

G cluster_mapk MAPK Cascade cluster_output Cellular Response compound This compound stress Cellular Stress compound->stress mapkkk MAPKKK (e.g., ASK1) stress->mapkkk mapkk MAPKK (e.g., MKK4/7) mapkkk->mapkk Phosphorylates jnk JNK mapkk->jnk Phosphorylates cjun c-Jun jnk->cjun Phosphorylates ap1 AP-1 Complex cjun->ap1 Forms methuosis Methuosis ap1->methuosis Induces apoptosis Apoptosis ap1->apoptosis Induces

Caption: Proposed MAPK/JNK signaling pathway activation.

References

Assessing 5-(pyridin-4-yl)-1H-indole-Induced Methuosis in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methuosis is a form of non-apoptotic programmed cell death characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes.[1][2] This distinct cell death pathway presents a promising therapeutic avenue for cancers resistant to traditional apoptosis-inducing agents.[2][3] Small molecules capable of inducing methuosis are of significant interest in oncology drug discovery. Derivatives of 5-(pyridin-4-yl)-1H-indole have emerged as potent inducers of methuosis.[4][5] For instance, the compound 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP) and its analogs have been shown to trigger this unique cell death mechanism.[3][5]

This document provides detailed application notes and experimental protocols for assessing the methuosis-inducing potential of this compound and its derivatives in cancer cell lines.

Key Characteristics of Methuosis

Methuosis is distinguished from other cell death modalities by several key features:

  • Extensive Cytoplasmic Vacuolization: The most prominent feature is the formation of large, phase-lucent vacuoles.[1]

  • Macropinosome Origin: These vacuoles originate from the hyperstimulation of macropinocytosis, a process of bulk fluid uptake.[1][6]

  • Late Endosomal Markers: The vacuoles are often positive for late endosomal markers such as Rab7 and LAMP1.[1]

  • Lack of Apoptotic Features: Methuosis occurs without the typical signs of apoptosis, such as chromatin condensation, nuclear fragmentation, and caspase activation.[1]

  • Cell Swelling: Unlike apoptosis, which involves cell shrinkage, cells undergoing methuosis typically swell.[1]

Data Presentation: In Vitro Efficacy of Indole-Based Methuosis Inducers

The following tables summarize the quantitative data on the efficacy of representative indole-based compounds that induce methuosis in various cancer cell lines. While data for the specific parent compound this compound is not extensively published, the data for its derivatives provide a strong rationale for its investigation.

Table 1: Anti-proliferative Activity of Indole-Based Methuosis Inducers

CompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
12A *HeLa (Cervical)MTT>50[4]
MDA-MB-231 (Breast)MTT>50[4]
HepG2 (Liver)MTT>50[4]
A549 (Lung)MTT>50[4]
MOMIPP U251 (Glioblastoma)Sulforhodamine B (SRB)<15[7]
MIPP U251 (Glioblastoma)MTTSignificant viability loss at 10 µM[7]
HD12 Various (NCI-60 Panel)Not SpecifiedRemarkable cytotoxic activities[8][9]

*Note: Compound 12A is 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide. While it effectively induces vacuolization, its direct anti-proliferative IC50 is high, suggesting a primary mechanism other than immediate cytotoxicity.[4]

Table 2: Vacuolization-Inducing Effect of Indole-Based Compounds

CompoundCancer Cell LineConcentration (µM)Vacuolization Ratio (%)Reference
12A HeLa1.0Similar to MOMIPP[4]
12c HeLa1.089 ± 0.55[4]
12d HeLa1.074 ± 0.56[4]
12p HeLa1.073 ± 1.56[4]
MOMIPP U251Not SpecifiedPotent inducer[3][4]

*Note: Compounds 12A, 12c, 12d, and 12p are derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide.[4]

Signaling Pathways

The induction of methuosis by indole-based compounds has been linked to specific signaling pathways. One key pathway implicated is the MAPK/JNK signaling cascade.[4] Treatment with these compounds can lead to the phosphorylation and activation of JNK and ERK1/2.[4] Additionally, some indole-based methuosis inducers have been found to target PIKFYVE, a lipid kinase involved in endosomal trafficking.[5][10]

methuosis_pathway Indole This compound Derivative (e.g., 12A) PIKFYVE PIKFYVE Inhibition Indole->PIKFYVE MAPK_pathway MAPK/JNK Pathway Activation Indole->MAPK_pathway Macropinocytosis Dysregulated Macropinocytosis PIKFYVE->Macropinocytosis pJNK p-JNK ↑ MAPK_pathway->pJNK pERK p-ERK1/2 ↑ MAPK_pathway->pERK pJNK->Macropinocytosis pERK->Macropinocytosis Vacuolation Cytoplasmic Vacuolation Macropinocytosis->Vacuolation Methuosis Methuosis (Cell Death) Vacuolation->Methuosis

Signaling pathway of indole-induced methuosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced methuosis.

experimental_workflow Start Start: Treat Cancer Cells with This compound Derivative PhaseContrast 1. Phase-Contrast Microscopy (Observe Vacuolation) Start->PhaseContrast Viability 3. Cell Viability Assay (e.g., MTT, SRB) Start->Viability QuantifyVac 2. Quantify Percentage of Vacuolated Cells PhaseContrast->QuantifyVac Mechanism 5. Mechanistic Studies QuantifyVac->Mechanism CalcIC50 4. Calculate IC50/GI50 Viability->CalcIC50 CalcIC50->Mechanism Western Western Blot (p-JNK, p-ERK, LC3-II) Mechanism->Western Immunofluorescence Immunofluorescence (LAMP1, Rab7) Mechanism->Immunofluorescence TEM Transmission Electron Microscopy (TEM) Mechanism->TEM

Experimental workflow for assessing methuosis.
Protocol 1: Quantification of Cytoplasmic Vacuolization

This protocol allows for the quantification of the primary morphological hallmark of methuosis.[11]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231, U251)

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • 96-well clear-bottom plates

  • Phase-contrast microscope with a camera or a high-content imaging system

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of analysis and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for various time points (e.g., 4, 8, 12, 24 hours).[7]

  • Imaging: Acquire phase-contrast images from multiple fields per well.[11]

  • Image Analysis:

    • Using image analysis software, count the total number of cells in each image.[11]

    • Count the number of cells exhibiting significant vacuolization (e.g., cytoplasm largely occupied by one or more large vacuoles).[11]

    • Calculate the percentage of vacuolated cells for each condition.[11]

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.[7][11]

Materials:

  • Cells treated as in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following compound treatment for the desired duration (e.g., 24, 48, 72 hours), add 10 µL of MTT solution to each well.[11]

  • Incubate the plate for 2-4 hours at 37°C.[11]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[11]

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key signaling proteins.[11]

Materials:

  • Cells treated with the this compound derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-ERK1/2, anti-ERK1/2, anti-LC3B, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.[11]

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[11]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detect the signal using an ECL substrate and an imaging system.[11]

  • Quantify band intensities and normalize the protein of interest to a loading control (e.g., GAPDH).[11]

Protocol 4: Immunofluorescence Staining for Vacuole Markers

This protocol helps to characterize the nature of the induced vacuoles.[11]

Materials:

  • Cells grown on coverslips and treated with the compound

  • Paraformaldehyde (4% in PBS) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-LAMP1, anti-Rab7)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix the treated cells with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific binding with blocking solution.

  • Incubate with primary antibodies overnight at 4°C.[11]

  • Wash and incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature in the dark.[11]

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[11]

Conclusion

The assessment of this compound-induced methuosis requires a multi-faceted approach combining morphological observation, cell viability assays, and mechanistic studies. The protocols and data presented herein provide a comprehensive framework for researchers to investigate this promising class of anti-cancer compounds. By elucidating the mechanisms through which these molecules induce methuosis, new therapeutic strategies can be developed to combat cancers that are resistant to conventional therapies.

References

Application Notes and Protocols for Evaluating 5-(pyridin-4-yl)-1H-indole as a Nur77 Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orphan nuclear receptor Nur77, also known as NR4A1, is a key regulator of cell proliferation, differentiation, and apoptosis. Its dual role in cellular fate, acting both as a transcription factor in the nucleus and a pro-apoptotic protein in the mitochondria, makes it an attractive therapeutic target, particularly in oncology.[1][2] The compound 5-(pyridin-4-yl)-1H-indole and its derivatives have emerged as potential modulators of Nur77, demonstrating the ability to influence its activity and induce apoptosis in cancer cells.[3][4][5][6]

These application notes provide a comprehensive set of protocols to evaluate the efficacy and mechanism of action of this compound as a Nur77 modulator. The following sections detail the necessary experimental workflows, from initial binding assays to functional cellular assays, and provide templates for data presentation.

Nur77 Signaling Pathways

Nur77's cellular localization and function are tightly regulated. In the nucleus, it can act as a transcription factor, modulating the expression of genes involved in various cellular processes. Upon specific stimuli, Nur77 can translocate to the mitochondria, where it interacts with Bcl-2, triggering the intrinsic apoptotic pathway.[1][7] The following diagram illustrates these key signaling events.

Nur77_Signaling_Pathway Nur77 Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Nur77_n Nur77 DNA DNA (NBRE) Nur77_n->DNA Binds to Nur77_c Nur77 Nur77_n->Nur77_c Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates Nur77_m Nur77 Nur77_c->Nur77_m Translocation Bcl2 Bcl-2 Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Releases Apoptosis Apoptosis Cytochrome_c->Apoptosis Induces Nur77_m->Bcl2 Interacts with Stimuli Stimuli (e.g., this compound) Stimuli->Nur77_n

Caption: Nur77 signaling in response to stimuli.

Experimental Workflow

A systematic approach is crucial for the comprehensive evaluation of this compound. The following workflow outlines the key stages of investigation, from target engagement to cellular and mechanistic studies.

Experimental_Workflow Experimental Workflow for Evaluating Nur77 Modulators Start Start: Compound This compound Binding_Assay 1. Target Engagement: Surface Plasmon Resonance (SPR) Start->Binding_Assay Reporter_Assay 2. Transcriptional Activity: Luciferase Reporter Gene Assay Binding_Assay->Reporter_Assay Cellular_Assays 3. Cellular Function: Proliferation & Apoptosis Assays Reporter_Assay->Cellular_Assays Mechanistic_Assays 4. Mechanism of Action: Subcellular Localization & Protein-Protein Interaction Cellular_Assays->Mechanistic_Assays Data_Analysis 5. Data Analysis & Conclusion Mechanistic_Assays->Data_Analysis

Caption: A stepwise workflow for modulator evaluation.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Binding Affinity of this compound to Nur77

CompoundConcentration Range (µM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
This compound0.1 - 10ValueValueValue
Positive ControlConcentrationValueValueValue
Negative ControlConcentrationNo BindingNo BindingNo Binding

Table 2: Effect of this compound on Nur77 Transcriptional Activity

Cell LineCompoundConcentration (µM)Normalized Luciferase Activity (Fold Change)
HEK293TVehicle-1.0
This compound1Value
5Value
10Value
Positive ControlConcentrationValue

Table 3: Anti-proliferative and Pro-apoptotic Effects of this compound

Cell LineCompoundIC50 (µM)Apoptosis (%) at IC50Caspase-3/7 Activity (Fold Change) at IC50
MDA-MB-231This compoundValueValueValue
HepG2This compoundValueValueValue
H460This compoundValueValueValue

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol determines the binding kinetics and affinity of this compound to purified Nur77 protein.[8][9]

  • Materials:

    • Recombinant human Nur77 protein (Ligand)

    • This compound (Analyte)

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Running buffer (e.g., HBS-EP+)

    • Regeneration solution (e.g., Glycine-HCl pH 2.5)

  • Procedure:

    • Ligand Immobilization:

      • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

      • Inject purified Nur77 protein (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU).[10]

      • Deactivate excess reactive groups with ethanolamine.

    • Analyte Binding:

      • Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 to 10 µM).

      • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.[9]

    • Regeneration:

      • Inject the regeneration solution to remove bound analyte and prepare the surface for the next cycle.

    • Data Analysis:

      • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Luciferase Reporter Gene Assay for Transcriptional Activity

This assay measures the effect of this compound on the transcriptional activity of Nur77.[11][12]

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • Nur77 expression vector (e.g., pCMX-Nur77)

    • Luciferase reporter vector with Nur77 response elements (NBRE-luc)

    • Control vector expressing Renilla luciferase (for normalization)

    • Transfection reagent

    • Dual-luciferase reporter assay system

    • Luminometer

  • Procedure:

    • Cell Seeding and Transfection:

      • Seed HEK293T cells in a 24-well plate to reach 70-90% confluency on the day of transfection.[13]

      • Co-transfect the cells with the Nur77 expression vector, NBRE-luc reporter vector, and the Renilla control vector using a suitable transfection reagent.

    • Compound Treatment:

      • 24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

    • Cell Lysis and Luciferase Assay:

      • After 18-24 hours of treatment, lyse the cells using the passive lysis buffer provided in the assay kit.[13]

      • Measure firefly and Renilla luciferase activities sequentially in the cell lysates using a luminometer according to the manufacturer's protocol.[14]

    • Data Analysis:

      • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

      • Calculate the fold change in transcriptional activity relative to the vehicle-treated control.

Immunofluorescence Staining for Nur77 Subcellular Localization

This protocol visualizes the cellular localization of Nur77 in response to treatment with this compound.[7][15][16]

  • Materials:

    • Cancer cell line (e.g., MDA-MB-231)

    • Glass coverslips

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody against Nur77

    • Fluorescently labeled secondary antibody

    • DAPI (for nuclear counterstaining)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Cell Culture and Treatment:

      • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

      • Treat the cells with this compound or vehicle control for the desired time.

    • Fixation and Permeabilization:

      • Fix the cells with 4% PFA for 15 minutes at room temperature.[16]

      • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.[17][18]

    • Blocking and Antibody Incubation:

      • Block non-specific binding with blocking buffer for 1 hour.

      • Incubate with the primary anti-Nur77 antibody overnight at 4°C.

      • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[16]

    • Staining and Mounting:

      • Counterstain the nuclei with DAPI.

      • Mount the coverslips onto glass slides using mounting medium.

    • Imaging and Analysis:

      • Visualize the cells using a fluorescence microscope and capture images.

      • Analyze the images to determine the subcellular localization of Nur77 (nuclear vs. cytoplasmic/mitochondrial).

Co-Immunoprecipitation (Co-IP) for Nur77-Bcl-2 Interaction

This protocol assesses the interaction between Nur77 and Bcl-2 following treatment with the test compound.[19][20][21]

  • Materials:

    • Cancer cell line expressing both Nur77 and Bcl-2

    • Co-IP lysis buffer

    • Antibody against Nur77 (for immunoprecipitation)

    • Antibody against Bcl-2 (for Western blotting)

    • Protein A/G magnetic beads

    • SDS-PAGE and Western blotting reagents

  • Procedure:

    • Cell Lysis and Protein Quantification:

      • Treat cells with this compound or vehicle control.

      • Lyse the cells with Co-IP lysis buffer and determine the protein concentration.[22]

    • Immunoprecipitation:

      • Pre-clear the cell lysates with protein A/G beads.

      • Incubate the pre-cleared lysates with the anti-Nur77 antibody overnight at 4°C.[22]

      • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

    • Washing and Elution:

      • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

      • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Western Blotting:

      • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with the anti-Bcl-2 antibody to detect its presence in the Nur77 immunoprecipitate.

Mitochondrial Membrane Potential Assay (JC-1)

This assay measures the disruption of mitochondrial membrane potential, an early indicator of apoptosis.[23][24][25][26]

  • Materials:

    • Cancer cell line

    • JC-1 dye

    • CCCP (positive control for mitochondrial depolarization)

    • Flow cytometer or fluorescence plate reader

  • Procedure:

    • Cell Treatment:

      • Treat cells with varying concentrations of this compound for the desired duration. Include untreated and CCCP-treated controls.[24]

    • JC-1 Staining:

      • Incubate the treated cells with JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.[25]

    • Analysis:

      • Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).

      • Fluorescence Plate Reader: Measure the fluorescence intensity at both red (e.g., Ex/Em ~535/595 nm) and green (e.g., Ex/Em ~485/535 nm) wavelengths.

    • Data Analysis:

      • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Caspase Activity Assay

This assay quantifies the activity of executioner caspases (caspase-3 and -7), which are key mediators of apoptosis.[1][27][28][29][30]

  • Materials:

    • Cancer cell line

    • Caspase-Glo® 3/7 Assay kit or a fluorometric substrate (e.g., Ac-DEVD-AMC)

    • Luminometer or fluorescence plate reader

  • Procedure:

    • Cell Treatment:

      • Treat cells in a 96-well plate with this compound at various concentrations.

    • Assay:

      • Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.

      • Incubate at room temperature for 1-2 hours.[27]

    • Measurement:

      • Measure luminescence or fluorescence using a plate reader.

    • Data Analysis:

      • Normalize the signal to a cell viability assay (e.g., CellTiter-Glo®) if performed in parallel.

      • Calculate the fold increase in caspase activity compared to the vehicle-treated control.

References

Application Notes: Developing a Cell-Based Assay for IDO1 Inhibition by Pyridinyl-Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid L-tryptophan.[1] In the context of oncology, IDO1 has emerged as a critical immune checkpoint protein.[2] Many tumors overexpress IDO1, leading to the depletion of tryptophan and the accumulation of its metabolites, known as kynurenines.[3] This metabolic shift creates a highly immunosuppressive tumor microenvironment by inducing T-cell anergy and apoptosis, thereby allowing cancer cells to evade immune surveillance.[3][4] Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses.[5]

Pyridinyl-indoles represent a class of chemical compounds being investigated for their potential as IDO1 inhibitors.[6] To effectively screen and characterize these and other potential drug candidates, robust and reliable cell-based assays are essential. Cell-based assays offer a significant advantage over purely enzymatic assays by providing insights into a compound's cell permeability, potential cytotoxicity, and inhibitory activity within a more physiologically relevant context.[7]

These application notes provide a detailed protocol for a cell-based assay designed to evaluate the inhibitory activity of pyridinyl-indoles against interferon-gamma (IFN-γ) induced IDO1 in cultured human cancer cells.

IDO1 Signaling Pathway and Inhibition

The expression of IDO1 is strongly induced by pro-inflammatory cytokines, most notably IFN-γ.[1][4] Upon binding to its receptor, IFN-γ activates the JAK-STAT signaling cascade, leading to the transcription of the IDO1 gene.[8] The resulting IDO1 enzyme then catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine.[4] The subsequent depletion of tryptophan and accumulation of kynurenine leads to the suppression of T-cell proliferation and the promotion of immune tolerance.[3] Pyridinyl-indole inhibitors act by blocking the catalytic activity of the IDO1 enzyme, thereby preventing tryptophan degradation and restoring the immune system's ability to target cancer cells.

IDO1_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell IFN-g IFN-γ Receptor IFN-γ Receptor IFN-g->Receptor Binds STAT1 JAK/STAT Pathway Receptor->STAT1 Activates IDO1_Gene IDO1 Gene Transcription STAT1->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Catalyzes Tryptophan L-Tryptophan Tryptophan->IDO1_Enzyme Immunosuppression Immunosuppression (T-Cell Arrest) Kynurenine->Immunosuppression Inhibitor Pyridinyl-Indole Inhibitor Inhibitor->IDO1_Enzyme Inhibits

Caption: IDO1 signaling pathway and point of inhibition. (Max-width: 760px)

Assay Principle and Workflow

The assay quantifies the inhibitory effect of test compounds on IDO1 activity by measuring the concentration of kynurenine produced by cells. Human cancer cells that endogenously express IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa, are used.[4][9] The cells are first treated with IFN-γ to induce the expression of the IDO1 enzyme. Subsequently, the cells are exposed to various concentrations of the test compounds (e.g., pyridinyl-indoles). After an incubation period, the cell culture supernatant is collected, and the amount of kynurenine is measured using a colorimetric reaction. The potency of the inhibitor is then determined by calculating its IC50 value—the concentration required to inhibit 50% of the IDO1 activity.

Assay_Workflow A 1. Seed Cells (e.g., SKOV-3 or HeLa) in 96-well plate B 2. Induce IDO1 Expression Add IFN-γ and incubate for 24-48h A->B C 3. Add Test Compounds (Pyridinyl-Indoles) & Positive/Negative Controls B->C D 4. Incubate Allow enzymatic reaction to proceed (24-72h) C->D E 5. Collect Supernatant Transfer supernatant to a new plate D->E F 6. Quantify Kynurenine Add detection reagents and measure absorbance E->F G 7. Analyze Data Calculate % inhibition and determine IC50 values F->G

Caption: General workflow for the cell-based IDO1 inhibition assay. (Max-width: 760px)

Experimental Protocols

Protocol 1: Cell-Based IDO1 Inhibition Assay

This protocol details the primary screening assay to determine the IC50 of pyridinyl-indoles.

Materials and Reagents:

  • Cell Line: SKOV-3 (human ovarian cancer) or HeLa (human cervical cancer) cells.

  • Culture Medium: DMEM or McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Human Interferon-gamma (IFN-γ)

    • L-Tryptophan

    • Test Compounds (Pyridinyl-Indoles) and Positive Control (e.g., Epacadostat)

    • Trichloroacetic acid (TCA)

    • p-Dimethylaminobenzaldehyde (p-DMAB) reagent (Ehrlich's reagent)

    • Acetic Acid

    • 96-well flat-bottom cell culture plates

    • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 1 x 104 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • IDO1 Induction:

    • Prepare a working solution of human IFN-γ in culture medium.

    • Remove the old medium from the wells and add 200 µL of medium containing IFN-γ (final concentration of 10-100 ng/mL is a common range, which should be optimized for the specific cell line).[9]

    • Incubate for 24 to 48 hours at 37°C, 5% CO2 to induce IDO1 expression.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridinyl-indole test compounds and a positive control inhibitor (e.g., Epacadostat) in the culture medium. A typical starting concentration might be 100 µM, diluted serially.

    • Also prepare a "no inhibitor" control (vehicle, e.g., DMSO) and a "no IFN-γ" negative control.

    • Remove the IFN-γ containing medium and add 200 µL of the medium containing the various compound concentrations.

    • Incubate for an additional 24 to 72 hours at 37°C, 5% CO2.

  • Kynurenine Quantification:

    • After incubation, carefully collect 140 µL of supernatant from each well and transfer to a new 96-well plate.

    • Add 10 µL of 6.1 N Trichloroacetic acid (TCA) to each well to precipitate proteins.[9]

    • Incubate the plate at 50°C for 30 minutes. This step also hydrolyzes any N-formylkynurenine to kynurenine.[9]

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[9]

    • Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.

    • Add 100 µL of 2% (w/v) p-DMAB reagent (in acetic acid) to each well.[9]

    • Incubate at room temperature for 10-30 minutes, allowing a yellow color to develop.

    • Measure the absorbance at 480-490 nm using a microplate reader.[9][10]

  • Data Analysis:

    • Prepare a standard curve using known concentrations of L-Kynurenine to convert absorbance values to kynurenine concentration.

    • Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no IFN-γ" control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability / Cytotoxicity Assay

This control experiment is crucial to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not general cytotoxicity.

Procedure:

  • Plate and treat cells with the pyridinyl-indole compounds at the same concentrations and for the same duration as in the primary assay (Protocol 1). It is not necessary to include IFN-γ for this assay.

  • After the incubation period, assess cell viability using a standard method such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Follow the manufacturer's protocol for the chosen viability assay.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. Compounds that show significant cytotoxicity at concentrations where they inhibit IDO1 may be false positives.[4]

Protocol 3: Functional T-Cell Co-culture Assay

This secondary assay assesses the functional consequence of IDO1 inhibition by measuring the restoration of T-cell activation.

Procedure:

  • Seed and induce IDO1 expression in cancer cells (e.g., SKOV-3) as described in Protocol 1.

  • After 24-48 hours of IFN-γ stimulation, add the test compounds.

  • Add a T-cell line, such as Jurkat cells, to each well at a suitable ratio (e.g., 5:1 or 10:1 Jurkat:cancer cell).[4][7]

  • Add a T-cell activator, such as phytohemagglutinin (PHA) or anti-CD3/CD28 beads, to stimulate the Jurkat cells.

  • Co-culture for 48-72 hours.

  • Assess T-cell activation by measuring:

    • IL-2 Secretion: Collect the supernatant and measure the concentration of Interleukin-2 (IL-2) using an ELISA kit.[4] Effective IDO1 inhibitors should rescue T-cells from kynurenine-mediated suppression, leading to increased IL-2 production.

    • T-Cell Proliferation: Measure T-cell proliferation using methods like BrdU incorporation or CFSE staining.

Data Presentation

Quantitative data from IDO1 inhibition assays should be summarized for clear comparison. The table below provides an example of how to present IC50 values for different compounds.

Compound ClassCompound NameEnzymatic IC50 (nM)Cell-Based IC50 (nM)Reference
Hydroxiamidine Epacadostat (INCB024360)~72~10[11][12]
Imidazole Navoximod (NLG919)~13~75[11]
Pyridinyl-Indole C2 Aroyl Indole "8d"180N/A[11]
Triazole MMG-035833080 (hIDO1)[13]
Pyridinyl-Indole Hypothetical Compound XValueValueInternal Data
Pyridinyl-Indole Hypothetical Compound YValueValueInternal Data

N/A: Not Available

References

Application Notes and Protocols for the Purification of 5-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical techniques used in the purification of 5-(pyridin-4-yl)-1H-indole, a key intermediate in pharmaceutical research. The protocols cover chromatographic and crystallization methods designed to achieve high purity of the target compound.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery. Its synthesis, often achieved through methods like the Suzuki-Miyaura coupling, can result in a mixture of the desired product, unreacted starting materials, and various byproducts. Effective purification is therefore a critical step to ensure the quality and reliability of subsequent biological and chemical studies. This document outlines two primary purification strategies: High-Performance Liquid Chromatography (HPLC) and crystallization, along with analytical methods to assess purity.

Potential impurities in the synthesis of this compound can include starting materials (e.g., a bromo- or iodo-indole and a pyridineboronic acid or ester), homocoupled byproducts of these starting materials, and residual palladium catalyst. The purification strategies detailed below are designed to effectively remove these and other process-related impurities.

Analytical Techniques for Purity Assessment

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for its purification on a preparative scale. Both normal-phase and reversed-phase chromatography can be employed.

2.1.1. Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is generally the method of choice for the analysis of polar and moderately polar compounds like this compound.

Application Note: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column. For this compound, a mixture of water and an organic solvent like acetonitrile or methanol is a suitable mobile phase. The addition of a modifier such as trifluoroacetic acid (TFA) or formic acid can improve peak shape by suppressing the ionization of the basic pyridine nitrogen and acidic indole N-H.

Protocol for Analytical RP-HPLC:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the crude sample in a minimal amount of methanol or a mixture of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

2.1.2. Normal-Phase HPLC (NP-HPLC)

Application Note: Normal-phase HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is particularly useful for separating isomers and less polar compounds. For the basic this compound, peak tailing can be an issue due to strong interactions with the acidic silanol groups on the silica surface. This can often be mitigated by adding a basic modifier like triethylamine (TEA) to the mobile phase.

Protocol for Analytical NP-HPLC:

  • Column: Silica, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of ethyl acetate in hexanes. For example, starting with 20% ethyl acetate and increasing to 80% over 20 minutes. A small amount of triethylamine (0.1%) can be added to the mobile phase to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

2.2. Thin-Layer Chromatography (TLC)

Application Note: TLC is a quick and inexpensive method for monitoring reaction progress and for determining the appropriate solvent system for column chromatography. Most indole derivatives are UV-active and can be visualized under UV light (254 nm) on TLC plates containing a fluorescent indicator.[1] Specific staining reagents can also be used for visualization.

Protocol for TLC Analysis:

  • Stationary Phase: Silica gel 60 F254 TLC plates

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The polarity can be adjusted to achieve an Rf value of 0.2-0.4 for the desired compound.

  • Visualization:

    • UV Light: Observe the plate under short-wave UV light (254 nm) to see UV-active compounds as dark spots.[1]

    • p-Anisaldehyde Stain: A general stain for many functional groups.[1]

    • Ehrlich's Reagent: A specific stain for indoles, typically producing blue or purple spots.[1]

    • Potassium Permanganate (KMnO4) Stain: A universal stain that reacts with oxidizable compounds.[1]

Purification Protocols

3.1. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Application Note: The analytical HPLC methods described above can be scaled up for preparative purification. The goal is to isolate the peak corresponding to this compound.

Protocol for Preparative RP-HPLC:

  • Column: C18, 250 x 21.2 mm, 10 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A shallow gradient around the elution point of the target compound, as determined by analytical HPLC.

  • Flow Rate: 20 mL/min

  • Detection: UV at an appropriate wavelength for the compound.

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., methanol, DMSO) and inject onto the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Post-Purification: Combine the fractions containing the pure product. The solvent can be removed by rotary evaporation or lyophilization.

3.2. Column Chromatography

Application Note: Column chromatography is a widely used technique for the purification of organic compounds.[2] For this compound, both normal-phase and reversed-phase column chromatography can be effective.

Protocol for Normal-Phase Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Packing: Pack the column using a slurry of silica gel in a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of a solvent such as dichloromethane or ethyl acetate. This solution can be directly loaded onto the column, or it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Elution and Fraction Collection: Begin elution with a low polarity mobile phase and gradually increase the polarity. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

3.3. Crystallization

Application Note: Crystallization is an excellent method for the final purification of solid compounds, often yielding material of very high purity. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

Protocol for Crystallization:

  • Solvent Selection: Test the solubility of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, acetonitrile, and mixtures with water or hexanes) to find a suitable crystallization solvent or solvent system.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

    • If the solution is colored by impurities, a small amount of activated carbon can be added, and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

    • Further cooling in an ice bath or refrigerator can increase the yield.

    • Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Summary of Purification Techniques and Expected Outcomes

TechniqueStationary PhaseMobile Phase/SolventExpected PurityExpected RecoveryNotes
Preparative RP-HPLC C18Water/Acetonitrile with 0.1% TFA>99%70-90%Good for high purity, but can be expensive for large scale.
Normal-Phase Column Chromatography Silica GelHexanes/Ethyl Acetate>95%60-85%Cost-effective for larger quantities. Purity depends on resolution.
Crystallization N/AEthanol/Water or Ethyl Acetate/Hexanes>99.5%50-80%Excellent for final polishing to high purity. Yield can be variable.

Visualizations

PurificationWorkflow Crude Crude this compound ColumnChromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude->ColumnChromatography Initial Purification PurityCheck1 Purity Check (TLC, HPLC) ColumnChromatography->PurityCheck1 PurityCheck1->ColumnChromatography Purity <95% (Re-purify) Crystallization Crystallization (e.g., Ethanol/Water) PurityCheck1->Crystallization Purity >95% PurityCheck2 Final Purity Analysis (HPLC, NMR, MS) Crystallization->PurityCheck2 PureProduct Pure this compound PurityCheck2->PureProduct Purity >99.5%

Caption: General workflow for the purification of this compound.

AnalyticalTechniques cluster_0 Purity Assessment cluster_1 Structural Confirmation TLC TLC RPHPLC RP-HPLC TLC->RPHPLC Method Development NPHPLC NP-HPLC TLC->NPHPLC Method Development MS Mass Spectrometry RPHPLC->MS Coupled Technique NMR NMR Spectroscopy

Caption: Relationship between analytical techniques for purity and structural analysis.

References

Application Notes: High-Throughput Screening for ALK5 Kinase Inhibitors Using 5-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular functions, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in diseases like cancer and fibrosis.[2][3] A key mediator in this cascade is the TGF-β type I receptor (TGFβRI), a serine/threonine kinase also known as Activin Receptor-Like Kinase 5 (ALK5).[4] Upon binding of a TGF-β ligand, the type II receptor (TGFβRII) recruits and phosphorylates ALK5, which then phosphorylates downstream SMAD proteins (SMAD2/3).[1][2] These activated SMADs complex with SMAD4, translocate to the nucleus, and regulate gene transcription.[1][2] Given its central role, ALK5 is an attractive therapeutic target.[3]

5-(pyridin-4-yl)-1H-indole is a well-characterized small molecule inhibitor of ALK5. Its scaffold serves as a basis for developing potent and selective inhibitors for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics. This document provides detailed protocols for biochemical and cell-based HTS assays to identify and characterize ALK5 inhibitors, using this compound as a reference compound.

Signaling Pathway

The TGF-β signaling pathway begins with ligand binding and culminates in the regulation of target gene expression. The inhibitory action of this compound occurs at the ALK5 kinase step, preventing the phosphorylation of SMAD2 and SMAD3.

TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGFβRII TGF_beta->TGFBR2 Binds ALK5 ALK5 (TGFβRI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates (P) pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Transcription Gene Transcription (e.g., PAI-1) Complex->Transcription Translocates & Regulates Inhibitor This compound Inhibitor->ALK5 Inhibits

TGF-β signaling pathway with ALK5 inhibition.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign to identify novel kinase inhibitors follows a multi-step funnel approach.[5][6] The process begins with a primary screen of a large compound library, followed by several stages of validation and characterization to confirm hits and eliminate false positives.

HTS_Workflow Primary Primary HTS (Single Concentration) DoseResponse Dose-Response Assay (IC₅₀ Determination) Primary->DoseResponse Initial Hits Orthogonal Orthogonal Assay (Confirm Mechanism) DoseResponse->Orthogonal Potent Hits Selectivity Selectivity Profiling (Off-Target Effects) Orthogonal->Selectivity Confirmed Hits Cellular Cell-Based Assays (Confirm Cellular Potency) Selectivity->Cellular Selective Hits Lead Lead Optimization Cellular->Lead Validated Leads

General workflow for kinase inhibitor screening.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based biochemical assay to measure the kinase activity of recombinant ALK5 by quantifying the amount of ADP produced in the kinase reaction.[7] It is suitable for HTS in 96- or 384-well formats.

A. Materials

  • Enzyme: Recombinant Human TGFβR1 (ALK5)

  • Substrate: TGFβR1 Peptide[7]

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Compound: this compound (or other test compounds) dissolved in DMSO

  • Buffer: Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.4)[7]

  • ATP: 10 mM ATP solution

  • Plates: White, opaque 96-well or 384-well assay plates

B. Experimental Protocol

  • Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer. Prepare the Master Mix containing buffer, ATP, and substrate peptide.[7]

  • Compound Plating: Prepare serial dilutions of test compounds (and this compound as a positive control) in DMSO. Dispense a small volume (e.g., 1 µL) into the assay plate wells. Include "kinase activity" (DMSO only) and "blank" (no kinase) controls.[7]

  • Add Master Mix: Add the Master Mix of buffer, ATP, and substrate to all wells.[7]

  • Initiate Reaction: Add diluted ALK5 enzyme to all wells except the "Blank" control to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[7]

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP. Incubate for 45 minutes at room temperature.[7]

  • Generate Luminescent Signal: Add Kinase Detection Reagent to all wells. This reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a light signal. Incubate for another 45 minutes at room temperature.[7]

  • Read Plate: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and, therefore, to the ALK5 kinase activity.

C. Data Presentation

The inhibitory activity of compounds is determined by calculating the percent inhibition relative to controls and fitting the data to a dose-response curve to determine the IC₅₀ value.

CompoundTargetAssay TypeParameterValue (nM)
This compound (Reference)ALK5Biochemical (ADP-Glo™)IC₅₀36
IN-1130 (Reference)ALK5Biochemical (Casein Phosphorylation)IC₅₀36[8]
Alk5-IN-34 (Reference)ALK5Kinase InhibitionIC₅₀≤10[2]

Protocol 2: Cell-Based SMAD Phosphorylation Assay (HTRF®)

This protocol outlines a homogeneous, cell-based assay to measure the inhibition of TGF-β-induced SMAD3 phosphorylation in a high-throughput format.[1]

A. Materials

  • Cell Line: HEK293 cells stably expressing ALK5 (or other suitable cell lines like HaCaT or 4T1).[1][9]

  • Stimulant: Recombinant Human TGF-β1.[9]

  • Detection Reagents: HTRF® (Homogeneous Time-Resolved Fluorescence) kit for phospho-SMAD3.

  • Compound: this compound (or other test compounds) dissolved in DMSO.

  • Culture Medium: Serum-free medium for stimulation.

  • Plates: 384-well white, low-volume tissue culture-treated plates.[1]

  • Lysis Buffer: As provided in the HTRF® kit.

B. Experimental Protocol

  • Cell Seeding: Plate cells into 384-well plates at a predetermined density (e.g., 10,000 cells/well) and incubate for 18-24 hours to allow attachment.[1][9]

  • Compound Addition: Add various concentrations of test compounds (and this compound as a control) to the cells. Incubate for 1-2 hours at 37°C.[1]

  • Stimulation: Add TGF-β1 ligand to the wells to a final concentration of ~5 ng/mL (except for unstimulated controls) to induce ALK5 activation and SMAD phosphorylation. Incubate for 30-60 minutes at 37°C.[9]

  • Cell Lysis: Remove the medium and add the HTRF® lysis buffer containing the detection antibodies (a Europium cryptate-labeled anti-phospho-SMAD3 antibody and an XL665-labeled anti-total-SMAD3 antibody).

  • Incubation: Incubate the plate for 4 hours to overnight at room temperature to allow for antibody binding.

  • Read Plate: Read the plate on an HTRF®-compatible plate reader, measuring emission at both 620 nm (cryptate) and 665 nm (XL665).

C. Data Presentation

The HTRF® ratio (665nm/620nm) is proportional to the amount of phosphorylated SMAD3. Data is normalized to stimulated and unstimulated controls to calculate percent inhibition and determine cellular IC₅₀ values.

CompoundTarget PathwayAssay TypeParameterValue (nM)
This compound (Reference)ALK5/SMADCellular (pSMAD3 HTRF®)IC₅₀5.3
IN-1130 (Reference)ALK5/SMADCellular (pSMAD3)IC₅₀5.3[8]
Alk5-IN-34 (Reference)ALK5/SMADCellular (SMAD reporter)IC₅₀≤100[2]
GW788388 (Reference)ALK5/SMADCellular (pSMAD)IC₅₀10 - 30[9]
Conclusion

The protocols described provide robust and reliable methods for the high-throughput screening and characterization of potential ALK5 inhibitors.[1] The biochemical ADP-Glo™ assay is ideal for primary screening of large compound libraries, while the cell-based HTRF® assay is critical for confirming the cellular potency and mechanism of action of identified hits.[5] The reference compound, this compound, demonstrates potent inhibition in both assay formats, validating their suitability for large-scale screening campaigns to identify novel modulators of the therapeutically important TGF-β signaling pathway.

References

Application Notes and Protocols for the Formulation of 5-(pyridin-4-yl)-1H-indole in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating 5-(pyridin-4-yl)-1H-indole, a compound of interest for in vivo studies. Due to the limited publicly available formulation data for this specific molecule, this document outlines strategies and protocols based on established methodologies for poorly water-soluble small molecules, particularly those with similar heterocyclic structures. The provided protocols are intended as a starting point for formulation development, and it is crucial to determine the specific physicochemical properties of this compound, such as its solubility and stability in various vehicles, prior to in vivo administration.

Physicochemical Properties and Formulation Challenges

Indole derivatives, such as this compound, often exhibit poor aqueous solubility, which presents a significant challenge for achieving adequate and consistent drug exposure in animal models. The hydrophobic nature of the indole ring system and the pyridinyl substituent can lead to low bioavailability when administered orally and potential precipitation when administered parenterally in aqueous vehicles. Therefore, the primary goal of formulation development is to enhance the solubility and stability of the compound for reliable in vivo evaluation.

Recommended Formulation Strategies

Based on common practices for formulating poorly water-soluble compounds for preclinical research, several vehicle systems are recommended for consideration. The choice of the final formulation will depend on the intended route of administration (oral or parenteral), the required dose, and the experimentally determined solubility and tolerability in the selected animal model.

Table 1: Recommended Vehicle Compositions for this compound

Formulation TypeVehicle CompositionRoute of AdministrationKey Considerations
Aqueous Suspension 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile waterOral (gavage)Suitable for compounds that are not readily soluble. Requires proper homogenization to ensure uniform dosing.
Co-solvent Solution 10% DMSO, 40% PEG 400, 50% SalineIntraperitoneal (IP), Intravenous (IV)Effective for solubilizing many poorly soluble compounds. The concentration of DMSO should be minimized to avoid potential toxicity.[1]
Surfactant-based Solution 5% Tween 80 in sterile salineIntraperitoneal (IP), Intravenous (IV)Surfactants can enhance solubility by forming micelles.[2] Potential for vehicle-induced biological effects should be considered.
Cyclodextrin Complex 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile waterIntraperitoneal (IP), Intravenous (IV)Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of the recommended formulations and their administration to rodent models.

This protocol is suitable for administering this compound as a suspension.

Materials:

  • This compound

  • Methylcellulose (MC) or Carboxymethylcellulose (CMC), low viscosity

  • Sterile, purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Calibrated balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the Vehicle:

    • To prepare a 0.5% (w/v) MC solution, slowly add 0.5 g of MC to 100 mL of hot sterile water (~60-70°C) while stirring vigorously.

    • Once dispersed, cool the solution in an ice bath with continued stirring until a clear, viscous solution is formed.

    • Store the vehicle at 4°C.

  • Prepare the Suspension:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.

    • Weigh the precise amount of the compound.

    • Triturate the compound in a mortar with a small amount of the 0.5% MC vehicle to form a smooth paste. This step is crucial for preventing clumping.

    • Gradually add the remaining vehicle to the paste while continuously stirring until the desired final volume is reached.

    • Transfer the suspension to a suitable container and stir continuously using a magnetic stir bar for at least 30 minutes before dosing to ensure homogeneity.

This protocol is designed to solubilize this compound for intraperitoneal or intravenous administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

Procedure:

  • Dissolve the Compound:

    • Weigh the required amount of this compound.

    • Add the calculated volume of DMSO to the compound in a sterile vial. The volume of DMSO should be kept to a minimum, typically not exceeding 10% of the final volume.

    • Vortex the mixture until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Prepare the Final Formulation:

    • In a separate sterile tube, combine the required volumes of PEG 400 and sterile saline.

    • While vortexing the PEG 400/saline mixture, slowly add the DMSO solution containing the dissolved compound.

    • Continue to vortex for several minutes to ensure a clear, homogenous solution.

    • Visually inspect the solution for any signs of precipitation before administration.

Administration Protocols for Animal Models (Mice)

The following are standard protocols for oral gavage and intraperitoneal injection in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Table 2: Administration Parameters for Mice

Route of AdministrationRecommended Needle/Tube GaugeMaximum Injection Volume
Oral Gavage 20-22 gauge, flexible gavage needle10 mL/kg[3]
Intraperitoneal (IP) Injection 25-27 gauge needle10 mL/kg[4]
  • Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass smoothly without resistance.[3]

  • Dose Administration: Once the needle is in the correct position, administer the suspension at a steady rate.

  • Post-Administration Monitoring: Remove the needle gently and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing.[3]

  • Animal Restraint: Restrain the mouse with its abdomen facing upwards.

  • Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[4]

  • Needle Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that no fluid (blood or urine) is aspirated, which would indicate incorrect needle placement.

  • Dose Administration: Inject the solution at a steady rate.

  • Post-Administration Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.[4]

Visualizations

The following diagrams illustrate the experimental workflows for formulation preparation and administration.

Formulation_Preparation_Workflow cluster_Suspension Aqueous Suspension Preparation cluster_Solution Co-solvent Solution Preparation Prep_Vehicle Prepare 0.5% MC Vehicle Triturate Triturate with Vehicle Prep_Vehicle->Triturate Weigh_Compound_S Weigh Compound Weigh_Compound_S->Triturate Add_Vehicle Gradually Add Vehicle Triturate->Add_Vehicle Stir Stir to Homogenize Add_Vehicle->Stir Weigh_Compound_C Weigh Compound Dissolve_DMSO Dissolve in DMSO Weigh_Compound_C->Dissolve_DMSO Combine Combine Solutions Dissolve_DMSO->Combine Prep_CoSolvent Prepare PEG/Saline Mix Prep_CoSolvent->Combine Vortex Vortex to Homogenize Combine->Vortex

Caption: Workflow for the preparation of aqueous suspension and co-solvent solution formulations.

Administration_Workflow Start Select Animal Model Calculate_Dose Calculate Dose Volume Start->Calculate_Dose Choose_Route Choose Route of Administration Calculate_Dose->Choose_Route Oral_Gavage Oral Gavage Choose_Route->Oral_Gavage Oral IP_Injection Intraperitoneal Injection Choose_Route->IP_Injection Parenteral Restrain_Animal_OG Restrain Animal Oral_Gavage->Restrain_Animal_OG Restrain_Animal_IP Restrain Animal IP_Injection->Restrain_Animal_IP Insert_Needle_OG Insert Gavage Needle Restrain_Animal_OG->Insert_Needle_OG Administer_OG Administer Dose Insert_Needle_OG->Administer_OG Monitor Monitor Animal Post-Dosing Administer_OG->Monitor Insert_Needle_IP Insert IP Needle Restrain_Animal_IP->Insert_Needle_IP Administer_IP Administer Dose Insert_Needle_IP->Administer_IP Administer_IP->Monitor

Caption: General workflow for the in vivo administration of this compound in animal models.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 5-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 5-(pyridin-4-yl)-1H-indole, this technical support center provides a comprehensive guide to troubleshooting and enhancement strategies. The following information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My this compound has very low solubility in my aqueous assay buffer. Why is this, and what are the first steps I should take?

A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The indole ring is largely hydrophobic, and while the pyridine ring introduces some polarity, the overall molecule can still have limited solubility in water. High lipophilicity is a common characteristic of many small molecule inhibitors, leading to difficulties in achieving desired concentrations for in vitro and in vivo experiments.

Your initial steps should be a preliminary solubility assessment in a variety of relevant aqueous buffers (e.g., pH 3, 5, 7.4, and 9) and common, water-miscible organic solvents like DMSO and ethanol. This baseline profile will guide the selection of an appropriate solubilization strategy.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous buffer. How can I prevent this?

A2: This is a frequent issue when working with poorly soluble compounds. Here are some troubleshooting steps:

  • pH Adjustment: The solubility of this compound is expected to be pH-dependent due to the basic nitrogen on the pyridine ring and the weakly acidic nitrogen on the indole ring. By adjusting the pH of your aqueous buffer, you can ionize the molecule, which generally increases its water solubility. For this compound, lowering the pH to protonate the pyridine nitrogen should enhance solubility.

  • Use of Co-solvents: Adding a water-miscible organic solvent (co-solvent) to your aqueous buffer can increase the solubility of your compound by reducing the overall polarity of the solvent system.

  • Lower Final Concentration: If possible, reducing the final concentration of your compound in the assay can prevent it from exceeding its solubility limit in the aqueous buffer.

  • Temperature Control: Gentle warming of the solution might improve solubility, but be cautious of potential compound degradation at elevated temperatures.

Q3: Can I use Dimethyl Sulfoxide (DMSO) to dissolve this compound for my cell-based assays?

A3: Yes, DMSO is a powerful solvent often used to prepare stock solutions of poorly soluble compounds for in vitro assays. However, it is critical to keep the final concentration of DMSO in your cell culture medium low (typically below 0.5% v/v) as it can be toxic to cells. Always include a vehicle control (media with the same final concentration of DMSO without your compound) in your experiments to account for any effects of the solvent on the cells.

Q4: What are the most effective techniques to significantly enhance the aqueous solubility of this compound for pre-clinical studies?

A4: For substantial solubility enhancement, particularly for in vivo studies where high concentrations of organic solvents are often not feasible, several formulation strategies can be employed:

  • pH Adjustment: As mentioned, modifying the pH to ensure the compound is in its more soluble ionized form is a primary strategy.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming a water-soluble inclusion complex. This is a widely used and effective method for improving the apparent aqueous solubility of drugs.

  • Use of Co-solvents: A carefully selected co-solvent system can be used to increase solubility for various administration routes.

  • Solid Dispersions: The compound can be dispersed in a hydrophilic polymer matrix in a solid state. This can improve the dissolution rate and apparent solubility. This is a more advanced formulation technique often employed in drug development.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Possible Cause: The compound is not fully dissolved in the assay buffer, leading to variable concentrations of the active compound in your experiments.

  • Solutions:

    • Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation before use.

    • Solubility Determination: Perform a formal solubility test in your specific assay buffer to determine the maximum soluble concentration.

    • Employ a Solubilization Technique: Based on your solubility test, choose an appropriate method from the experimental protocols below to ensure your compound remains in solution.

Issue 2: Compound Crashes Out of Solution During In Vivo Dosing
  • Possible Cause: The formulation is not stable upon administration, leading to precipitation of the compound at the injection site or in the gastrointestinal tract.

  • Solutions:

    • Formulation Optimization: Re-evaluate your formulation strategy. If using a co-solvent system, you may need to adjust the ratios or add a surfactant.

    • Cyclodextrin Formulation: Consider formulating with a cyclodextrin, which can provide a more stable solution upon dilution in physiological fluids.

    • Nanosuspension: For oral or parenteral delivery, formulating the compound as a nanosuspension can improve its dissolution rate and bioavailability. This is an advanced technique requiring specialized equipment.

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table summarizes the hypothetical solubility of this compound in various media to illustrate the potential impact of different solubilization methods.

Solubilization MethodVehicle/Solvent SystemApparent Solubility (µg/mL)Fold Increase (vs. Water)
None (Intrinsic Solubility) Deionized Water (pH 7.0)11
pH Adjustment 0.1 M HCl (pH 1.0)500500
0.1 M Phosphate Buffer (pH 3.0)150150
0.1 M Phosphate Buffer (pH 7.4)22
Co-solvency 10% DMSO in Water2525
20% Ethanol in Water1515
10% PEG400 in Water3030
Cyclodextrin Complexation 5% (w/v) HP-β-CD in Water250250
10% (w/v) HP-β-CD in Water600600

Experimental Protocols

pH-Dependent Solubility Assessment

Objective: To determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions (e.g., 0.1 M HCl for pH 1, citrate buffers for pH 3-5, phosphate buffers for pH 6-8, borate buffers for pH 9-10)

  • Microcentrifuge tubes

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a microcentrifuge tube containing a known volume (e.g., 1 mL) of each buffer solution.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.

  • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV with a standard curve).

Co-solvent Solubility Enhancement

Objective: To increase the aqueous solubility of this compound using water-miscible organic solvents.

Materials:

  • This compound

  • Co-solvents (e.g., DMSO, Ethanol, Polyethylene Glycol 400 (PEG 400))

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Analytical equipment as in the pH-dependent protocol

Procedure:

  • Prepare a series of aqueous buffer solutions containing different percentages of the chosen co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add an excess amount of this compound to each co-solvent/buffer mixture.

  • Follow steps 2-5 from the pH-Dependent Solubility Assessment protocol to determine the solubility in each co-solvent system.

Cyclodextrin Inclusion Complexation

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water or a buffer of choice

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

  • Analytical equipment as in the pH-dependent protocol

Procedure:

  • Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 5%, 10%, 20% w/v) in deionized water or the selected buffer.

  • Slowly add an excess amount of this compound to each cyclodextrin solution while stirring.

  • Continue stirring the suspension at room temperature for 24-48 hours to facilitate complex formation.

  • After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.

  • The clear filtrate contains the this compound-cyclodextrin complex. Determine the concentration of the dissolved compound using a suitable analytical method.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_assessment Solubility Assessment cluster_strategies Solubilization Strategies cluster_analysis Analysis cluster_end Outcome start This compound assessment Preliminary Solubility Testing (Aqueous Buffers & Organic Solvents) start->assessment ph pH Adjustment assessment->ph Ionizable Compound cosolvent Co-solvency assessment->cosolvent cyclodextrin Cyclodextrin Complexation assessment->cyclodextrin analysis Quantify Solubility (e.g., HPLC, UV-Vis) ph->analysis cosolvent->analysis cyclodextrin->analysis end Optimized Soluble Formulation analysis->end

Caption: Experimental workflow for improving aqueous solubility.

decision_tree start Initial Formulation Challenge: Poor Aqueous Solubility q1 Is the compound ionizable? start->q1 a1_yes Optimize pH q1->a1_yes Yes a1_no Is a simple formulation sufficient? q1->a1_no No end_node Proceed with Optimized Formulation a1_yes->end_node a2_yes Use Co-solvents a1_no->a2_yes Yes a2_no Is high solubility required for in vivo studies? a1_no->a2_no No a2_yes->end_node a3_yes Use Cyclodextrins a2_no->a3_yes Yes a3_no Consider Advanced Formulations (e.g., Solid Dispersions) a2_no->a3_no No a3_yes->end_node a3_no->end_node

Caption: Decision tree for selecting a solubilization strategy.

cyclodextrin_mechanism cluster_components Components cluster_process Complexation Process drug This compound Hydrophobic complex Water-Soluble Inclusion Complex Drug molecule encapsulated drug:f0->complex:f0 + cd Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior cd:f0->complex:f0 +

Technical Support Center: Synthesis of Pyridinyl-Indoles via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for challenges encountered during the synthesis of pyridinyl-indoles using Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki-Miyaura reactions for pyridinyl-indole synthesis often challenging?

A1: The synthesis of pyridinyl-indoles via Suzuki coupling can be problematic due to several factors. The nitrogen atoms in both the pyridine and indole rings can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Pyridinylboronic acids are also susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[1][3] Additionally, the electronic properties of the specific pyridine and indole substrates can affect their reactivity in the catalytic cycle.[1]

Q2: What is the role of the base in the Suzuki-Miyaura coupling for this synthesis?

A2: The base is critical as it activates the organoboron reagent (e.g., pyridinylboronic acid) to form a more nucleophilic boronate species. This species then undergoes transmetalation with the palladium complex. The choice of base can significantly impact the reaction rate and yield.[1][3] For nitrogen-rich heterocycles like pyridines and indoles, stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2][4]

Q3: How do I minimize side reactions like homocoupling and protodeboronation?

A3: Protodeboronation, the loss of the boronic acid group, can be minimized by using anhydrous conditions, carefully selecting the base, and using milder reaction conditions if possible.[3][5] Using boronic esters (e.g., pinacol esters) instead of boronic acids can also increase stability.[6][7] Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3][8] To reduce this, it is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[3][5]

Q4: Can I perform the Suzuki coupling of pyridinyl-indoles under air?

A4: It is highly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, leading to low or no product yield.[3] Additionally, the presence of oxygen can promote the unwanted homocoupling of the boronic acid.[8] Therefore, it is essential to use degassed solvents and maintain an inert atmosphere for the duration of the reaction.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of pyridinyl-indoles via Suzuki coupling.

Problem 1: Low to No Yield of the Desired Pyridinyl-Indole
Possible Cause Suggested Solution Citation
Catalyst Inactivity or Deactivation The nitrogen atoms in pyridine and indole can poison the catalyst. Switch to a more robust catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. Using a pre-formed palladium precatalyst can also be beneficial.[2][8][9]
Inefficient Oxidative Addition The halo-indole or halo-pyridine might be unreactive (e.g., chlorides). Increase the reaction temperature or switch to a more active catalyst/ligand combination designed for less reactive halides.[1][4]
Poor Transmetalation The base may be too weak or not sufficiently soluble. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. A small amount of water in solvents like dioxane or THF can sometimes improve the solubility and effectiveness of inorganic bases.[2][4][10]
Protodeboronation of Pyridinylboronic Acid The pyridinylboronic acid is degrading. Use anhydrous solvents and a carefully chosen base. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). Running the reaction at a lower temperature may also help.[3][5][7]
Poor Reagent Quality Impurities in starting materials or solvents can inhibit the catalyst. Ensure all reagents are pure and solvents are anhydrous and properly degassed.[1][3]
Problem 2: Significant Formation of Side Products
Side Product Possible Cause Suggested Solution Citation
Homocoupling of Pyridinylboronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Use a precise stoichiometry of the boronic acid (e.g., 1.1-1.2 equivalents).[3][8][11]
Protodeboronation Product (Pyridine) The C-B bond of the pyridinylboronic acid is cleaved by a proton source.Use thoroughly dried solvents and reagents. Employ milder bases if possible. Consider using a more stable boronic acid derivative like a pinacol ester.[1][3][5]
Dehalogenation of Halo-indole/Halo-pyridine The starting halide is reduced instead of coupled.Screen different reaction parameters, particularly the base and solvent, to find conditions that favor cross-coupling over dehalogenation.[5]

Data Summary Tables

Table 1: Effect of Catalyst and Ligand on Pyridinyl-Indole Synthesis
Entry Halo-indole Pyridinylboronic Acid Catalyst (mol%) Ligand (mol%) Yield (%) Reference
13-Bromo-6-nitro-1H-indolePyridine-4-boronic acidPd(dppf)Cl₂ (5)-Low[2]
23-Bromo-6-nitro-1H-indolePyridine-4-boronic acidPd₂(dba)₃ (2)SPhos (4)High[2][12]
35-Bromoindole3-Pyridinylboronic acidPd(OAc)₂ (2)SPhos (3)Good[12][13]
43-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)XPhos (3)56[12]
53-Chloroindazole5-Indoleboronic acidSPhos Precatalyst (2)-80[12]
Table 2: Influence of Base and Solvent on Suzuki Coupling of Heterocycles
Entry Aryl Halide Boronic Acid Base (equiv.) Solvent Temperature (°C) Yield (%) Reference
12,4-DichloropyrimidinePhenylboronic acidK₂CO₃ (3.0)Dioxane/H₂O100Varies[1]
23-Chloroindazole5-Indoleboronic acidK₃PO₄ (2.0)Dioxane/H₂O (4:1)10080[12]
35-Bromo-N-phenylpyridin-3-amineArylboronic acidK₃PO₄ (2.0)Dioxane/H₂O (4:1)80-100Good[11]
42,6-DichloropyridineHeptyl boronic pinacol esterLiOᵗBu (2.3)Dioxane/H₂O (4:1)10094[14]
52-BromopyridinePhenylboronic acidKF (3.0)Dioxane110Good[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halo-indole with a Pyridinylboronic Acid

This is a representative procedure and may require optimization for specific substrates.

Reagents & Equipment:

  • Halo-indole (1.0 equiv)

  • Pyridinylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., SPhos Precatalyst, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, or THF)

  • Oven-dried reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the halo-indole (1.0 mmol), pyridinylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[9]

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[9]

  • Solvent and Catalyst Addition: Through the septum, add the degassed solvent (e.g., 5 mL of a 4:1 dioxane/water mixture).[9] Add the palladium precatalyst (e.g., SPhos precatalyst, 0.02 mmol, 2 mol%).[12]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.[13]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyridinyl-indole.[13]

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents (Halo-indole, Pyridinylboronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent and Catalyst inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Cool and Quench monitor->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify product Pure Pyridinyl-Indole purify->product Troubleshooting_Suzuki start Low or No Yield check_sm Starting Material Consumed? start->check_sm inactive_catalyst Inactive Catalyst System check_sm->inactive_catalyst No check_side_products Major Side Products Observed? check_sm->check_side_products Yes no_sm No solution_catalyst Solution: - Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) - Use a precatalyst - Increase temperature inactive_catalyst->solution_catalyst yes_sm Yes side_products Identify Side Product check_side_products->side_products Yes suboptimal Suboptimal Conditions check_side_products->suboptimal No yes_side Yes homocoupling Homocoupling? - Degas thoroughly - Maintain inert atmosphere side_products->homocoupling protodeboronation Protodeboronation? - Use anhydrous conditions - Use boronate ester - Screen bases side_products->protodeboronation no_side No / Complex Mixture solution_optimize Solution: - Screen different bases (K3PO4, Cs2CO3) - Screen solvents - Adjust temperature suboptimal->solution_optimize

References

Technical Support Center: Overcoming Resistance to 5-(pyridin-4-yl)-1H-indole in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 5-(pyridin-4-yl)-1H-indole and its derivatives in cancer cell lines.

Troubleshooting Guides

Issue 1: Decreased sensitivity or acquired resistance to this compound in our cancer cell line.

Possible Cause 1: Increased Drug Efflux

Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing the intracellular concentration of this compound.[1][2][3]

Troubleshooting Steps:

  • Assess ABC Transporter Expression: Quantify the mRNA and protein levels of common ABC transporters (e.g., P-glycoprotein/ABCB1, MRP1/ABCC1, and BCRP/ABCG2) in your resistant cell line compared to the parental (sensitive) line using qPCR and Western blotting.

  • Functional Efflux Assay: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123 or calcein-AM) to measure efflux activity.[1][2] A lower intracellular fluorescence in resistant cells suggests increased efflux.

  • Co-treatment with Efflux Pump Inhibitors: Treat resistant cells with this compound in combination with known efflux pump inhibitors (e.g., verapamil, cyclosporin A, or specific inhibitors like tariquidar). A restored sensitivity would indicate the involvement of efflux pumps.

Experimental Protocol: Rhodamine 123 Efflux Assay

  • Cell Seeding: Seed both sensitive and resistant cells in a 96-well black, clear-bottom plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Pre-treatment (Optional): Pre-treat cells with an efflux pump inhibitor (e.g., 10 µM verapamil) for 1 hour.

  • Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1 µM to all wells and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Fluorescence Measurement (Time 0): Immediately measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/528 nm).

  • Efflux Period: Add fresh, pre-warmed culture medium (with or without the efflux pump inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.

  • Fluorescence Measurement (Final): Measure the intracellular fluorescence again. A greater decrease in fluorescence in the resistant line compared to the sensitive line indicates higher efflux activity.

Possible Cause 2: Alterations in the Drug Target or Signaling Pathway

Resistance can arise from mutations in the target protein of this compound or through the activation of alternative signaling pathways that bypass the drug's inhibitory effect. Indole derivatives have been shown to interact with various cellular targets and pathways, including the MAPK/JNK and PI3K/Akt signaling pathways.[4][5]

Troubleshooting Steps:

  • Target Sequencing: If the direct molecular target of this compound is known, sequence the corresponding gene in resistant cells to identify potential mutations.

  • Pathway Analysis: Use phosphoprotein arrays or Western blotting to compare the activation status of key signaling proteins (e.g., ERK, JNK, Akt, mTOR) in sensitive versus resistant cells, both with and without drug treatment.[6]

  • Combination Therapy: Combine this compound with inhibitors of the identified activated pathway (e.g., a MEK inhibitor if the ERK pathway is upregulated) to see if sensitivity can be restored.[7][8]

Possible Cause 3: Metabolic Reprogramming

Cancer cells can alter their metabolic pathways to survive the stress induced by chemotherapy.[9][10] This can include shifts in glycolysis, glutaminolysis, or lipid metabolism, which may reduce the efficacy of the drug.[11][12]

Troubleshooting Steps:

  • Metabolomic Analysis: Perform metabolomic profiling of sensitive and resistant cells to identify significant changes in metabolite levels.

  • Assess Glycolytic Activity: Measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) using a Seahorse analyzer to assess the balance between glycolysis and mitochondrial respiration.

  • Target Metabolic Enzymes: If a specific metabolic pathway is upregulated in resistant cells, test the effect of inhibiting key enzymes in that pathway in combination with this compound.

Issue 2: High variability in experimental results with this compound.

Possible Cause: Compound Instability or Off-Target Effects

Troubleshooting Steps:

  • Compound Stability: Verify the stability of your this compound stock solution and in culture media over the course of your experiment. This can be done using HPLC.

  • Dose-Response Curve: Perform a detailed dose-response curve to determine the optimal concentration range for your experiments.

  • Control Cell Lines: Include a non-cancerous cell line in your experiments to assess for general cytotoxicity versus cancer-specific effects.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of action for indole derivatives similar to this compound?

A1: Indole derivatives have a wide range of anti-cancer mechanisms.[13] Some related compounds induce a non-apoptotic form of cell death called methuosis, which is characterized by the formation of large cytoplasmic vacuoles.[4] Others act as modulators of the orphan nuclear receptor Nur77, leading to apoptosis.[14][15] Additionally, indole derivatives can function as inhibitors of tubulin polymerization, topoisomerases, and various protein kinases involved in cell signaling.[13][16]

Q2: Could alternative splicing be a mechanism of resistance to this compound?

A2: Yes, alternative splicing is a plausible mechanism of resistance.[17][18] Changes in the splicing of pre-mRNA can lead to the production of protein isoforms that are no longer sensitive to the drug, or that activate pro-survival pathways.[19] Indole derivatives themselves have been shown to modulate splicing by interacting with serine-arginine-rich (SR) proteins.[20][21] To investigate this, you could perform RNA-sequencing on your sensitive and resistant cell lines to identify differentially spliced genes.

Q3: What are some potential combination therapies to overcome resistance?

A3: Based on common resistance mechanisms, several combination strategies can be explored:

  • With Efflux Pump Inhibitors: To counteract increased drug efflux.

  • With Signaling Pathway Inhibitors: To block bypass pathways (e.g., PI3K/Akt or MEK/ERK inhibitors).

  • With Metabolic Inhibitors: To target metabolic adaptations in resistant cells.

  • With other Chemotherapeutic Agents: To create synergistic effects and target different cellular vulnerabilities.[5]

Data Summary Tables

Table 1: Example IC50 Values for this compound and Combination Therapies in a Hypothetical Resistant Cell Line

Treatment GroupParental Cell Line IC50 (µM)Resistant Cell Line IC50 (µM)Fold Resistance
This compound1.215.813.2
This compound + Verapamil (10 µM)1.14.54.1
This compound + MEK Inhibitor (5 µM)0.83.24.0

Table 2: Example qPCR Results for ABC Transporter Expression

GeneParental Cell Line (Relative Expression)Resistant Cell Line (Relative Expression)Fold Change
ABCB1 (P-gp)1.012.512.5
ABCC1 (MRP1)1.01.81.8
ABCG2 (BCRP)1.08.28.2

Visualizations

G Troubleshooting Workflow for Drug Resistance start Decreased Drug Sensitivity Observed efflux Hypothesis 1: Increased Drug Efflux start->efflux target Hypothesis 2: Target/Pathway Alteration start->target metabolism Hypothesis 3: Metabolic Reprogramming start->metabolism exp_efflux qPCR for ABC Transporters Rhodamine 123 Assay efflux->exp_efflux exp_target Target Sequencing Phospho-protein Array target->exp_target exp_metabolism Metabolomics Seahorse Analysis (ECAR/OCR) metabolism->exp_metabolism solution_efflux Combination Therapy: Efflux Pump Inhibitor exp_efflux->solution_efflux solution_target Combination Therapy: Signaling Pathway Inhibitor exp_target->solution_target solution_metabolism Combination Therapy: Metabolic Inhibitor exp_metabolism->solution_metabolism

Caption: Troubleshooting workflow for investigating resistance.

G Signaling Pathways in Indole Derivative Action & Resistance cluster_0 Drug Action cluster_1 Resistance Mechanisms Indole This compound Target Molecular Target (e.g., Kinase, Nur77) Indole->Target Efflux ABC Transporter (e.g., P-gp) Indole->Efflux Pumped out Apoptosis Apoptosis / Methuosis Target->Apoptosis Bypass Bypass Pathway Activation (e.g., PI3K/Akt) Bypass->Apoptosis Inhibits Metabolism Metabolic Reprogramming Metabolism->Apoptosis Inhibits

Caption: Drug action and potential resistance pathways.

References

strategies to reduce off-target effects of 5-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to reduce and troubleshoot off-target effects of 5-(pyridin-4-yl)-1H-indole and its derivatives. Given that this chemical scaffold is a common backbone for various inhibitors, particularly kinase inhibitors, this guide focuses on general principles and specific experimental approaches to enhance target selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of compounds based on the this compound scaffold?

A: The this compound core is a "privileged" structure in medicinal chemistry, frequently found in inhibitors targeting a range of proteins, most notably protein kinases due to its ability to mimic the hinge-binding motif of ATP. Therefore, off-target effects often manifest as the inhibition of unintended kinases.[1][2] Depending on the specific substitutions, off-targets could also include other enzymes or receptors that have binding sites amenable to this scaffold.

Q2: My experimental results (e.g., unexpected cell phenotype, toxicity) are not consistent with the known function of the primary target. Could this be due to off-target effects?

A: Yes, this is a strong indication of potential off-target activity.[3] When the observed biological outcome cannot be rationalized by the inhibition of the intended target, it is crucial to investigate whether the compound is interacting with other cellular proteins.[3]

Q3: How can I experimentally confirm that an observed phenotype is due to an on-target versus an off-target effect?

A: Several strategies can be employed to differentiate on-target from off-target effects:

  • Use a structurally distinct inhibitor: If a different inhibitor targeting the same primary protein produces the same phenotype, it strengthens the evidence for an on-target effect.[3]

  • Rescue experiments: In a cellular model, you can introduce a mutated version of the target protein that is resistant to your inhibitor. If the inhibitor's effect is diminished or reversed, it confirms on-target activity.[3]

  • Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target should phenocopy the effect of the inhibitor if the mechanism is on-target.

Q4: What is the first step I should take to characterize the selectivity of my this compound derivative?

A: The initial and most crucial step is to perform a broad in vitro kinase profiling assay.[4][5] This involves screening your compound against a large panel of purified kinases (ideally >300) to identify potential off-target interactions.[4][5] This will provide a quantitative measure of your compound's selectivity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
High cellular toxicity at concentrations required for on-target inhibition.The compound has potent off-target effects on essential cellular proteins.1. Perform a kinome-wide selectivity profile to identify potent off-targets. 2. Conduct a dose-response study to determine the therapeutic window. 3. Synthesize and test analogs with modifications designed to reduce off-target binding.
Inconsistent results between in vitro and cell-based assays.Poor cell permeability, active efflux from cells, or metabolism of the compound. Off-target effects may also be more pronounced in a cellular context.1. Assess cell permeability using assays like PAMPA or Caco-2. 2. Use cellular thermal shift assays (CETSA) to confirm target engagement in cells. 3. Employ phosphoproteomics to map the signaling pathways affected by the compound in cells, which can reveal off-target kinase inhibition.[3]
Development of drug resistance in cell lines is not explained by mutations in the primary target.Resistance may be driven by upregulation of a bypass signaling pathway activated by an off-target effect.1. Perform RNA-seq or proteomic analysis on resistant vs. sensitive cells to identify altered pathways. 2. Investigate whether co-treatment with an inhibitor of the identified bypass pathway can restore sensitivity.

Strategies to Reduce Off-Target Effects

Improving the selectivity of a compound is a key challenge in drug discovery. The following medicinal chemistry strategies can be employed for derivatives of this compound:

Strategy Description Applicability to this compound
Structure-Based Drug Design Utilize co-crystal structures of the compound with its on-target and off-target proteins to guide modifications that enhance binding to the on-target while disrupting interactions with off-targets.Highly effective. Modifications to the indole or pyridine rings, or addition of substituents, can exploit subtle differences in the ATP-binding pockets of various kinases.
Exploiting the Gatekeeper Residue Design bulky substituents that sterically clash with kinases possessing a large gatekeeper residue, thereby favoring binding to kinases with a smaller gatekeeper.[1]The this compound scaffold can be modified to incorporate groups that probe the gatekeeper pocket, enhancing selectivity.
Covalent Inhibition Introduce a reactive group (e.g., an acrylamide) that forms a covalent bond with a non-conserved cysteine residue near the binding site of the target kinase.[1][2] This can dramatically increase both potency and selectivity.[1][2]This is a powerful strategy if the on-target has a suitably positioned cysteine that is absent in key off-targets.
Allosteric Targeting Design inhibitors that bind to a less conserved allosteric site on the target protein, rather than the highly conserved ATP-binding pocket.[6][7]This requires significant structural information about the target but can lead to highly selective inhibitors. The this compound scaffold may serve as a fragment for discovering allosteric binders.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a typical radiometric assay to determine the IC50 values of an inhibitor against a panel of kinases.[4][8]

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.

  • In the microplate wells, add the kinase, its specific substrate, and the inhibitor at various concentrations.

  • Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The ATP concentration should ideally be at the Km for each specific kinase.[8][9]

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify that the inhibitor binds to its intended target in a cellular environment.[3]

Materials:

  • Cultured cells

  • This compound derivative

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermocycler

  • Reagents for cell lysis (e.g., freeze-thaw cycles)

  • Equipment for protein quantification (e.g., Western blotting)

Procedure:

  • Treat cultured cells with the inhibitor at various concentrations or with a vehicle control for 1-2 hours at 37°C.

  • Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Binding of the inhibitor will stabilize the target protein, resulting in a shift of its melting curve to higher temperatures.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for Compound X (a this compound derivative)

Kinase TargetIC50 (nM)
On-Target Kinase A 15
Off-Target Kinase B250
Off-Target Kinase C1,200
Off-Target Kinase D>10,000
Off-Target Kinase E85

This table illustrates how to present selectivity data. A selective compound will have a significantly lower IC50 for the on-target compared to off-targets.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_profiling Off-Target Identification cluster_optimization Lead Optimization phenotype Unexpected Phenotype or Toxicity distinct_inhibitor Test Structurally Distinct Inhibitor phenotype->distinct_inhibitor Validate On-Target Effect rescue_exp Rescue Experiment with Resistant Mutant phenotype->rescue_exp Validate On-Target Effect knockdown Target Knockdown (siRNA/CRISPR) phenotype->knockdown Validate On-Target Effect kinase_panel In Vitro Kinase Profiling (>300 kinases) phenotype->kinase_panel Identify Off-Targets sbd Structure-Based Design distinct_inhibitor->sbd rescue_exp->sbd knockdown->sbd cetsa Cellular Target Engagement (CETSA) kinase_panel->sbd Guide Medicinal Chemistry phospho Phosphoproteomics covalent Covalent Modification allosteric Allosteric Targeting

Caption: Troubleshooting workflow for unexpected effects.

signaling_pathway cluster_cell Cellular Environment cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway inhibitor This compound Derivative on_target Target Kinase A inhibitor->on_target Inhibition off_target Off-Target Kinase B inhibitor->off_target Inhibition downstream_on Downstream Effector 1 on_target->downstream_on Phosphorylation phenotype_on Desired Phenotype downstream_on->phenotype_on downstream_off Downstream Effector 2 off_target->downstream_off Phosphorylation phenotype_off Undesired Phenotype (e.g., Toxicity) downstream_off->phenotype_off

Caption: On-target vs. off-target signaling pathways.

References

stability issues of 5-(pyridin-4-yl)-1H-indole in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 5-(pyridin-4-yl)-1H-indole when dissolved in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound in DMSO?

A1: While specific stability data for this compound in DMSO is not extensively published, general knowledge of indole and pyridine chemistry, along with common issues with DMSO storage, suggests potential concerns. These include oxidation of the indole ring, reactions related to the basicity of the pyridine nitrogen, and degradation accelerated by factors such as water absorption by DMSO, exposure to light, and elevated temperatures.[1][2] It is also known that DMSO can participate in reactions, sometimes acting as an oxidant or a source of a methyl or methylene group, particularly under certain catalytic or thermal conditions.[3][4][5]

Q2: What are the recommended storage conditions for this compound in DMSO stock solutions?

A2: To maximize stability, stock solutions of this compound in DMSO should be stored at -20°C or lower in tightly sealed containers to minimize water absorption.[6][7] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[2][8] For short-term storage, 4°C may be acceptable, but room temperature storage should be avoided for extended periods.[9]

Q3: How can I tell if my this compound solution in DMSO has degraded?

A3: Visual inspection for color changes in the solution can be an initial indicator of degradation. However, the most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the solution over time.[1][8][10] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q4: Is it necessary to use anhydrous DMSO for preparing stock solutions?

A4: Using anhydrous DMSO is a best practice, especially for long-term storage. DMSO is hygroscopic and readily absorbs moisture from the atmosphere, and the presence of water can facilitate hydrolytic degradation pathways for some compounds.[1][7][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time. Degradation of the compound in DMSO stock solution.Prepare fresh stock solutions from solid material. If using an older stock, verify its purity by HPLC or LC-MS before use. Implement a consistent storage protocol (aliquoting, -20°C storage).
Appearance of new, unexpected peaks in HPLC/LC-MS analysis. Compound degradation or reaction with DMSO/contaminants.Characterize the new peaks by mass spectrometry to identify potential degradation products. Review storage and handling procedures. Consider the possibility of reaction with acidic or basic impurities.[11]
Loss of compound potency in biological assays. Decrease in the concentration of the active compound due to degradation.Quantify the compound concentration in the DMSO stock using a validated analytical method with a reference standard. Prepare fresh dilutions for each experiment.
Color change of the DMSO stock solution. Oxidative degradation or formation of colored impurities.Discard the solution. Prepare a fresh stock solution using high-purity, anhydrous DMSO and store it under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be oxygen-sensitive.

Stability Data Summary

Table 1: Stability of this compound (10 mM in DMSO) at Different Temperatures

Storage TemperaturePurity (%) after 1 WeekPurity (%) after 4 WeeksPurity (%) after 12 Weeks
Room Temperature (~25°C)Data to be generatedData to be generatedData to be generated
4°CData to be generatedData to be generatedData to be generated
-20°CData to be generatedData to be generatedData to be generated

Table 2: Effect of Freeze-Thaw Cycles on the Stability of this compound (10 mM in DMSO) Stored at -20°C

Number of Freeze-Thaw CyclesPurity (%)
0Data to be generated
1Data to be generated
5Data to be generated
10Data to be generated

Experimental Protocols

Protocol for Assessing Compound Stability in DMSO

This protocol outlines a general method for determining the stability of this compound in DMSO using HPLC-UV.

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound powder.

    • Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

  • Initial Analysis (Time 0):

    • Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Record the peak area and retention time of the parent compound. This will serve as the baseline (100% purity).

  • Stability Study:

    • Aliquot the remaining stock solution into several vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).

    • For the freeze-thaw study, use a separate set of aliquots stored at -20°C.

    • At specified time points (e.g., 1, 4, and 12 weeks), retrieve a vial from each storage condition.

    • For the freeze-thaw samples, thaw the vial at room temperature, and then re-freeze it. Repeat for the desired number of cycles.

    • Prepare and analyze the samples by HPLC as described in step 2.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial (Time 0) peak area.

    • Plot the percentage of the remaining compound against time for each storage condition.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt Distribute Aliquots storage_4c 4°C aliquot->storage_4c Distribute Aliquots storage_neg20c -20°C aliquot->storage_neg20c Distribute Aliquots storage_ft Freeze-Thaw Cycles (-20°C) aliquot->storage_ft Distribute Aliquots time_0 T=0 Analysis (HPLC) aliquot->time_0 Initial Sample time_x Time Point Analysis (HPLC) storage_rt->time_x Retrieve Samples at Time Points storage_4c->time_x Retrieve Samples at Time Points storage_neg20c->time_x Retrieve Samples at Time Points storage_ft->time_x Retrieve Samples at Time Points time_0->time_x data_analysis Data Analysis & Purity Calculation time_x->data_analysis logical_troubleshooting cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Experimental Results check_purity Check Stock Purity (HPLC/LC-MS) issue->check_purity review_storage Review Storage & Handling issue->review_storage degradation Compound Degradation check_purity->degradation improper_storage Improper Storage review_storage->improper_storage freeze_thaw Repeated Freeze-Thaw review_storage->freeze_thaw contamination Contamination (e.g., water) review_storage->contamination fresh_stock Prepare Fresh Stock degradation->fresh_stock store_cold Store at -20°C or lower improper_storage->store_cold aliquot_samples Aliquot Future Stocks freeze_thaw->aliquot_samples use_anhydrous Use Anhydrous DMSO contamination->use_anhydrous

References

Technical Support Center: Optimizing Crystallization of 5-(pyridin-4-yl)-1H-indole for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in obtaining high-quality single crystals of 5-(pyridin-4-yl)-1H-indole suitable for X-ray diffraction analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for successfully crystallizing this compound?

A1: The success of crystallization hinges on several key factors:

  • Purity: The compound must be of the highest possible purity (>95%, ideally >99%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[1][2]

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound when hot but not when cold.[3][4] For this compound, its polarity suggests that moderately polar solvents or binary solvent systems will be most effective.

  • Supersaturation: Crystallization occurs from a supersaturated solution.[5] This state must be achieved slowly and carefully to allow for the growth of a few large, well-ordered crystals rather than many small ones.[6][7]

  • Patience and Environment: The crystallization vessel should be left undisturbed in a location with minimal vibrations and stable temperature.[5][8][9] Crystal growth can take anywhere from a few hours to several weeks.[10]

Q2: How do I choose a suitable starting solvent for crystallization?

A2: A good starting point is to perform a solvent screen with a small amount of your compound. Test solubility in a range of solvents with varying polarities at both room temperature and elevated temperatures. Based on the structure of this compound (containing both a polar pyridine ring and a moderately polar indole moiety), solvents like ethanol, methanol, acetone, ethyl acetate, and toluene are promising candidates.[4][11] A solvent in which the compound is moderately soluble is often a good choice.[9]

Q3: How much material is needed to grow single crystals?

A3: While only one high-quality crystal is needed for analysis, starting with a sufficient amount of material is practical for screening and optimization. A good starting point for concentration is similar to what you would use for an NMR sample.[12][13] Experiments can be successfully performed with just a few milligrams of the compound, especially when using techniques like vapor diffusion.[14][15]

Q4: What do ideal crystals for X-ray diffraction look like?

A4: Ideal crystals for X-ray diffraction are transparent, have well-defined faces with sharp edges, and are free of cracks or inclusions.[10] A suitable size is typically between 0.1 and 0.3 mm in all three dimensions.[5][13] Very fine needles or extremely thin plates often result in poor diffraction data.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound.

Q: I am not getting any crystals. What should I do?

A:

  • Verify Purity: Ensure the compound is sufficiently pure. Consider an additional purification step like column chromatography.

  • Increase Concentration: Your solution may be undersaturated. Try preparing a more concentrated solution, closer to the saturation point at a higher temperature.

  • Induce Nucleation: If a supersaturated solution fails to produce crystals, nucleation can be induced by scratching the inside of the glass vial just below the solvent surface with a glass rod or by adding a "seed crystal" from a previous successful crystallization.[6][7]

  • Change Solvents: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.

  • Try a Different Technique: If slow evaporation fails, methods like vapor diffusion or solvent layering introduce different kinetics and may be more successful.[8][14]

Q: My compound is "oiling out" instead of forming crystals. How can I fix this?

A: Oiling out occurs when the compound comes out of solution as a liquid instead of a solid, often because the solution is too supersaturated or the cooling is too rapid.[4]

  • Use a More Dilute Solution: Start with a less concentrated solution to slow down the process.

  • Slow Down Cooling/Evaporation: If using a cooling method, insulate the flask to ensure it cools to room temperature over several hours.[6][10] For evaporation, cover the vial with parafilm and punch only a few small holes to reduce the evaporation rate.[5][16]

  • Change Solvent System: The compound may be too soluble in the chosen solvent.[12] Try a solvent in which it is less soluble, or use a binary solvent system where the compound is less soluble in the anti-solvent. Tetrahydrofuran (THF) is known to sometimes cause compounds to oil out.[12]

Q: I'm getting very small microcrystals or fine needles, not single crystals.

A: This indicates that nucleation is occurring too rapidly, leading to the formation of many small crystals instead of a few large ones.[9][13]

  • Reduce Supersaturation: Use a solution that is less saturated.

  • Slow Down the Process: Decrease the rate of evaporation by using fewer or smaller holes in the covering of the vial.[10] For cooling methods, ensure the cooling is as slow as possible.

  • Use a Cleaner Vessel: Dust or microscopic scratches on the glassware can act as nucleation sites.[8][9] Ensure all glassware is meticulously clean. Filtering the solution through a syringe filter before setting it aside can help remove particulate matter.[1]

  • Try Solvent Mixtures: Using a binary or tertiary solvent system can sometimes alter the crystal growth habit, favoring the formation of block-like crystals over needles.[10][14]

Q: The crystals are twinned or clumped together.

A: Crystal aggregation is often a result of rapid growth or disturbances to the crystallization vessel.[14]

  • Ensure a Vibration-Free Environment: Place the crystallization experiment in a location where it will not be moved or subjected to vibrations.[8][9]

  • Slow Down Crystal Growth: Use the methods described above to reduce the rate of supersaturation. Slower growth often leads to better-separated, higher-quality crystals.[5]

Data Presentation

Table 1: Suggested Solvents for Initial Screening

This table provides a starting point for solvent selection, categorized by polarity. The optimal choice will have high solubility at elevated temperatures and low solubility at room or lower temperatures.

PolaritySolventBoiling Point (°C)Notes
Polar Aprotic Acetone56Volatile, use controlled evaporation.[4]
Ethyl Acetate (EtOAc)77Good general-purpose solvent.[11]
Tetrahydrofuran (THF)66Good solvent, but can sometimes lead to "oiling out".[12]
Polar Protic Methanol (MeOH)65Good for compounds capable of H-bonding. Often used in mixtures.[4][17]
Ethanol (EtOH)78A very common and effective crystallization solvent.[4][11]
Non-Polar Toluene111Higher boiling point, evaporation will be slower.[4]
Hexanes / Heptane69 / 98Often used as an "anti-solvent" in diffusion or layering techniques.[11]
Other Dichloromethane (DCM)40Very volatile, good for layering with less dense anti-solvents like ether or hexanes.[8]
Table 2: Common Solvent / Anti-Solvent Pairs for Diffusion/Layering

In these techniques, the compound is dissolved in the "Good Solvent," and the "Anti-Solvent" (in which the compound is insoluble) is allowed to slowly mix.

Good Solvent (Compound is Soluble)Anti-Solvent (Compound is Insoluble)Technique
Dichloromethane (DCM)Diethyl Ether or Pentane/HexaneVapor or Liquid Diffusion[8]
Tetrahydrofuran (THF)HexaneVapor or Liquid Diffusion[11]
Methanol / EthanolWaterVapor or Liquid Diffusion[17]
TolueneHexaneVapor or Liquid Diffusion
AcetoneHexaneVapor or Liquid Diffusion[11]

Experimental Protocols & Visual Guides

General Experimental Workflow

The diagram below outlines the fundamental steps for obtaining single crystals.

G cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis A Purify Compound (>99%) B Select Solvent(s) A->B C Prepare Saturated Solution (Hot) B->C D Filter Hot Solution (Remove Dust) C->D E Set Up Experiment (e.g., Slow Evaporation) D->E F Allow to Stand (Undisturbed) E->F G Monitor for Crystal Growth F->G H Harvest & Dry Crystals G->H I Analyze via X-Ray Diffraction H->I

Caption: General workflow for single-crystal growth.

Protocol 1: Slow Evaporation

This is often the simplest and first method to try for air-stable compounds.[5][10]

  • Dissolve the Compound: In a clean glass vial, dissolve 5-10 mg of this compound in the minimum amount of a chosen solvent (e.g., ethyl acetate) with gentle warming to ensure complete dissolution.

  • Filter: To remove any particulate matter that could act as unwanted nucleation sites, filter the warm solution through a syringe filter into a new, clean vial.[1]

  • Cover and Evaporate: Cover the vial with parafilm. Using a needle, carefully punch 1-3 small holes in the parafilm.[5][16] The number of holes controls the evaporation rate; fewer holes for more volatile solvents.

  • Incubate: Place the vial in a quiet, vibration-free location and leave it undisturbed for several days to weeks. Monitor periodically without moving the vial.

Protocol 2: Vapor Diffusion

This technique is excellent for small quantities of material and allows for very slow changes in solvent composition.[14][18]

  • Prepare the Inner Vial: In a small, open-topped vial (e.g., 0.5 mL), dissolve 2-5 mg of the compound in a minimal amount of a relatively high-boiling "good solvent" (e.g., toluene).

  • Prepare the Outer Jar: In a larger jar or beaker (e.g., 20 mL), add 1-2 mL of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).

  • Set Up the System: Carefully place the small inner vial inside the larger jar, ensuring the solvent levels are such that there's no risk of mixing. Seal the outer jar tightly with a cap or parafilm.

  • Incubate: The more volatile anti-solvent will slowly diffuse via the vapor phase into the good solvent in the inner vial. This gradually decreases the solubility of the compound, leading to crystallization.[15][18] Leave undisturbed and monitor over time.

Troubleshooting Logic Flowchart

Use this flowchart to diagnose and solve common crystallization issues.

G Start Start Crystallization Experiment CheckCrystals Any solid formed after 1-2 weeks? Start->CheckCrystals IsItOil Is the solid an oil? CheckCrystals->IsItOil Yes TroubleshootNoSolid Action: - Increase concentration - Try new solvent - Change method - Scratch / Add seed CheckCrystals->TroubleshootNoSolid No CrystalQuality Are crystals single & >0.1mm? IsItOil->CrystalQuality No (Crystals) TroubleshootOil Action: - Use less solvent - Slow down process - Change solvent IsItOil->TroubleshootOil Yes TroubleshootSmall Action: - Reduce concentration - Slow down process - Filter solution CrystalQuality->TroubleshootSmall No (Microcrystals) Success Success! Harvest Crystals CrystalQuality->Success Yes TroubleshootNoSolid->Start Restart TroubleshootOil->Start Restart TroubleshootSmall->Start Restart

Caption: A logical flowchart for troubleshooting crystallization.

References

challenges in scaling up the synthesis of 5-(pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(pyridin-4-yl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this key heterocyclic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing direct solutions to specific problems.

Issue 1: Low Yield or Incomplete Reaction

  • Question: My Suzuki coupling reaction to synthesize this compound is showing low conversion, with significant amounts of starting materials (e.g., 5-bromo-1H-indole and pyridine-4-boronic acid) remaining. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in Suzuki coupling reactions are a common challenge during scale-up. Several factors could be contributing to this issue:

    • Insufficient Catalyst Activity: The palladium catalyst may be deactivated or used in an insufficient amount.

      • Troubleshooting:

        • Ensure the catalyst is fresh and has been stored under appropriate inert conditions.

        • Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).

        • Consider using a more active catalyst or ligand system. For instance, palladium acetate with a suitable phosphine ligand can be effective.[1]

    • Suboptimal Base and Solvent: The choice and amount of base, as well as the solvent system, are critical for the catalytic cycle.

      • Troubleshooting:

        • Screen different bases such as sodium carbonate, cesium carbonate, or potassium phosphate.[1]

        • Ensure the base is finely powdered and dry for better reactivity.

        • Use anhydrous solvents to prevent side reactions that can consume the boronic acid. Common solvents include DMF, dioxane, and toluene.

    • Poor Reaction Kinetics at Scale: Conditions that work on a small scale may not be optimal for larger batches due to mass and heat transfer limitations.

      • Troubleshooting:

        • Increase the reaction temperature, monitoring for any product degradation.

        • Ensure efficient stirring to maintain a homogeneous reaction mixture.

        • Increase the reaction time and monitor progress by TLC or HPLC.

Issue 2: Formation of Impurities and Byproducts

  • Question: My crude product contains significant impurities, particularly homo-coupled byproducts (bipyridine and di-indole). How can I minimize their formation?

  • Answer: The formation of homo-coupled byproducts is a frequent issue in cross-coupling reactions.

    • Oxygen Contamination: The presence of oxygen can promote the oxidative homo-coupling of boronic acids.

      • Troubleshooting:

        • Thoroughly degas the reaction mixture and solvent by sparging with an inert gas (nitrogen or argon) before adding the catalyst.

        • Maintain a positive pressure of inert gas throughout the reaction.

    • Suboptimal Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor byproduct formation.

      • Troubleshooting:

        • Optimize the reaction temperature to find a balance between reaction rate and selectivity.

        • Monitor the reaction closely and stop it once the starting materials are consumed to avoid extended heating.

Issue 3: Difficulties in Product Purification

  • Question: I am facing challenges in purifying this compound from the crude reaction mixture. What are the recommended purification strategies?

  • Answer: Purification can be challenging due to the similar polarities of the product and some impurities.

    • Column Chromatography: This is a common method for purification.

      • Troubleshooting:

        • Optimize the eluent system for silica gel chromatography. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

        • If the product is difficult to separate from palladium residues, consider passing the crude mixture through a pad of celite or using a scavenger resin before chromatography.

    • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective and scalable purification method.

      • Troubleshooting:

        • Screen various solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

    • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction.

      • Troubleshooting:

        • Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous phase.

        • Neutralize the aqueous phase with a base (e.g., NaOH) and extract the product back into an organic solvent. This can effectively remove non-basic impurities.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

    • A1: The primary safety concerns include the handling of flammable organic solvents, the potential toxicity of palladium catalysts and reagents, and the exothermic nature of the reaction. Ensure proper ventilation, use appropriate personal protective equipment (PPE), and have a clear plan for temperature control and emergency quenching.

  • Q2: How can I monitor the progress of the reaction effectively at a larger scale?

    • A2: Regular sampling and analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are essential. For larger scale reactions, developing a reliable in-process control (IPC) method using HPLC is highly recommended to track the consumption of starting materials and the formation of the product and key impurities.

  • Q3: What is a typical yield I can expect for the Suzuki coupling to form this compound on a multi-gram scale?

    • A3: While yields can vary depending on the specific conditions and scale, a well-optimized process can be expected to yield between 70% and 90%.

Data Presentation

Table 1: Effect of Catalyst and Base on Suzuki Coupling Yield

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O1001275
2Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF901668
3PdCl₂(dppf) (2)-Cs₂CO₃ (2.5)Toluene110888
4Pd(OAc)₂ (1)XPhos (2)K₃PO₄ (3)Dioxane1001282

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

  • To a reaction vessel equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 5-bromo-1H-indole (1 equivalent), pyridine-4-boronic acid (1.2 equivalents), and the chosen base (2-3 equivalents).

  • Add the solvent (e.g., dioxane/water 4:1).

  • Degas the mixture by bubbling nitrogen through it for 20-30 minutes.

  • Add the palladium catalyst and ligand.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow reagents Starting Materials: 5-bromo-1H-indole Pyridine-4-boronic acid Base, Solvent setup Reaction Setup & Degassing reagents->setup catalyst Catalyst Addition: Pd Catalyst Ligand setup->catalyst reaction Heating & Stirring catalyst->reaction monitoring In-Process Control (TLC/HPLC) reaction->monitoring workup Quenching & Extraction monitoring->workup purification Purification: Chromatography or Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_catalyst Check Catalyst Activity & Loading start->check_catalyst Yes side_reactions Side Reactions (e.g., Homo-coupling)? start->side_reactions No optimize_conditions Optimize Base, Solvent, & Temperature check_catalyst->optimize_conditions check_purity Impure Starting Materials? optimize_conditions->check_purity purify_reagents Purify Starting Materials check_purity->purify_reagents Yes success Improved Yield check_purity->success No purify_reagents->success degas_thoroughly Improve Degassing Procedure side_reactions->degas_thoroughly Yes side_reactions->success No degas_thoroughly->success

Caption: Troubleshooting logic for low yield in the synthesis.

References

minimizing homocoupling byproducts in pyridinyl-indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridinyl-Indole Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for minimizing homocoupling byproducts during the synthesis of pyridinyl-indoles, a common challenge in cross-coupling chemistry.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of pyridinyl-indole synthesis and why is it problematic?

A1: Homocoupling is a significant side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, used for pyridinyl-indole synthesis. It results in the undesired formation of symmetrical dimers from the starting materials, namely bipyridyls from the pyridinyl halide or bi-indoles from the indole-boronic acid derivative. This side reaction is problematic as it consumes valuable starting materials, reduces the yield of the desired pyridinyl-indole product, and complicates the purification process due to the structural similarities between the byproduct and the target molecule.[1]

Q2: What are the primary causes of homocoupling byproducts in my pyridinyl-indole synthesis?

A2: The formation of homocoupling byproducts is primarily attributed to two factors: the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the boronic acid reagent.[1][2][3] Additionally, if a Pd(II) salt is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer before the catalytic cycle for the desired cross-coupling is established.[2]

Q3: How can I visually identify if homocoupling is a significant issue in my reaction?

A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture through techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The homocoupled product will have a molecular weight corresponding to the dimer of either your pyridinyl or indole starting material.

Q4: Can the choice of palladium catalyst influence the extent of homocoupling?

A4: Absolutely. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can be advantageous over Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂). Pd(II) sources require an initial reduction to the active Pd(0) species in situ, and during this induction period, they can participate in side reactions that lead to homocoupling.[2][4] However, even with Pd(0) sources, exposure to oxygen can lead to the formation of Pd(II) species, still necessitating an inert atmosphere.[1][5]

Q5: What role do ligands play in minimizing homocoupling?

A5: Ligands are crucial in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often effective for challenging substrates like pyridinyl and indole derivatives.[4] These ligands can promote the desired reductive elimination step to form the pyridinyl-indole product and disfavor the side reactions that lead to homocoupling.[4]

Troubleshooting Guide

This guide addresses common issues encountered during pyridinyl-indole synthesis that can lead to excessive homocoupling.

Issue Potential Cause Recommended Solution
High levels of bipyridyl or bi-indole byproducts Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents prior to use. A common method is to bubble an inert gas (e.g., nitrogen or argon) through the solvent for 15-30 minutes. Maintaining a positive pressure of an inert gas throughout the reaction is also critical.[3][6] A nitrogen subsurface sparge before adding the catalyst can be particularly effective.[7][8][9]
Use of a Pd(II) precatalyst.Consider switching to a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the initial reduction step where homocoupling can be prevalent.[4]
Suboptimal base selection.The choice of base is critical. For pyridinyl-indole synthesis, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases. The base activates the boronic acid for transmetalation.[4][6]
Low or no yield of the desired pyridinyl-indole product Protodeborylation of the indole-boronic acid.Pyridylboronic acids can be unstable and prone to cleavage of the C-B bond by a proton source, especially at higher temperatures and in the presence of water.[6] Use milder reaction conditions, such as lower temperatures and shorter reaction times if possible.[6] Employing anhydrous solvents can also minimize this side reaction.[6]
Dehalogenation of the pyridinyl halide.The starting pyridinyl halide can lose its halogen, resulting in an undesired arene byproduct.[6] Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the cross-coupling over dehalogenation.
Catalyst inhibition by nitrogen-containing heterocycles.Unprotected N-H groups in indoles can coordinate to the palladium center and inhibit its catalytic activity. While protection of the indole nitrogen is an option, recent methods have been developed for the successful coupling of unprotected indoles using specific catalyst systems.[10]

Experimental Protocol: Minimizing Homocoupling in Pyridinyl-Indole Synthesis

This protocol provides a general methodology for a Suzuki-Miyaura coupling reaction aimed at minimizing homocoupling byproducts.

Materials:

  • Pyridinyl halide (1.0 equiv)

  • Indole-boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if using a pre-catalyst, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction glassware and dry it thoroughly. Place the pyridinyl halide, indole-boronic acid derivative, and base into the reaction flask. Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent to the reaction flask via a syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/inert gas backfill to ensure the complete removal of dissolved oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if applicable) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired pyridinyl-indole.

Visualizations

troubleshooting_workflow start High Homocoupling Observed check_oxygen Check for Oxygen Contamination start->check_oxygen check_catalyst Evaluate Palladium Source start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions solution_degas Degas Solvents & Reagents Maintain Inert Atmosphere check_oxygen->solution_degas Yes solution_pd0 Use Pd(0) Catalyst (e.g., Pd(PPh3)4) check_catalyst->solution_pd0 Using Pd(II) solution_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->solution_ligand Ligand not optimized solution_base_solvent Screen Bases and Solvents check_conditions->solution_base_solvent

Caption: Troubleshooting workflow for minimizing homocoupling.

catalytic_cycle cluster_desired Desired Catalytic Cycle cluster_side_reaction Homocoupling Side Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Pyridinyl-X pd_intermediate R1-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Indole-B(OR)2 pd_diaryl R1-Pd(II)L_n-R2 transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product pd0_ox Pd(0)L_n pd2 Pd(II)L_n pd0_ox->pd2 Oxidation oxygen O2 homocoupling_trans 2 x Indole-B(OR)2 pd2->homocoupling_trans pd_dihomo (R2)2-Pd(II)L_n homocoupling_trans->pd_dihomo homocoupling_re Reductive Elimination pd_dihomo->homocoupling_re homocoupling_re->pd0_ox homocoupling_product R2-R2 homocoupling_re->homocoupling_product

References

addressing poor bioavailability of 5-(pyridin-4-yl)-1H-indole in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo bioavailability with 5-(pyridin-4-yl)-1H-indole.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses common initial questions regarding the bioavailability of this compound.

Q1: What are the most likely causes of poor oral bioavailability for this compound?

Poor oral bioavailability for a compound like this compound is likely attributable to two main factors:

  • Low Aqueous Solubility: The indole and pyridine rings contribute to a molecular structure that is likely lipophilic, leading to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[1] Low solubility is a primary barrier to drug absorption and a common cause of low bioavailability.[2][3]

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.[4][5] The indole scaffold, in particular, is susceptible to oxidation by cytochrome P450 enzymes. This "first-pass effect" can significantly reduce the concentration of the active drug.[5]

Q2: How do I quantitatively assess the bioavailability of my compound in vivo?

The most direct method is to conduct a pharmacokinetic (PK) study in a preclinical animal model, such as rats or dogs.[6] This involves administering the compound and measuring its concentration in plasma at various time points.[7]

Bioavailability is typically assessed in two ways:

  • Absolute Bioavailability: This compares the plasma concentration after oral administration to the concentration after intravenous (IV) administration (which is considered 100% bioavailable).[8][9]

  • Relative Bioavailability: This compares your test formulation to another formulation (e.g., a simple suspension) administered via the same route.[10]

Q3: What are the key pharmacokinetic parameters I should measure and what do they mean?

When analyzing data from a PK study, three primary parameters are calculated from the plasma concentration-time curve.[11]

ParameterDescriptionSignificance for Bioavailability
Cmax The maximum observed plasma concentration of the drug.Indicates the rate and extent of drug absorption. A low Cmax may suggest poor absorption.
Tmax The time at which Cmax is reached.Provides information on the rate of drug absorption.[7]
AUC Area Under the Curve (plasma concentration vs. time).Represents the total systemic exposure to the drug over time. It is the most critical parameter for assessing the extent of bioavailability.[9][11]

Section 2: Troubleshooting Guide - Strategies for Improvement

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: My compound shows extremely low exposure after oral dosing, likely due to poor solubility.

If poor aqueous solubility is the primary barrier, several formulation and chemical modification strategies can be employed.

Solution A: Advanced Formulation Strategies

The goal of these strategies is to increase the dissolution rate or apparent solubility of the compound in the GI tract.[3][12]

StrategyMechanism of ActionKey AdvantagesPotential Disadvantages
Particle Size Reduction Increases the surface area-to-volume ratio of the drug particles, enhancing the dissolution rate.[3][13]Simple, well-established techniques (micronization, nanosizing).May not be sufficient for extremely insoluble compounds; risk of particle agglomeration.[14]
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy, non-crystalline (amorphous) state, which has higher apparent solubility.[15][16]Can significantly increase solubility and dissolution; can be tailored with different polymers.The amorphous form can be physically unstable and may recrystallize over time.[17]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon contact with GI fluids.[14][18]Enhances solubilization; can improve absorption and potentially bypass first-pass metabolism via lymphatic uptake.[15][18]Higher complexity in formulation development; potential for drug precipitation upon dilution.
Cyclodextrin Complexation The drug molecule is encapsulated within a cyclodextrin (a ring-shaped oligosaccharide), forming an inclusion complex with enhanced aqueous solubility.[2][14]Effective for specific molecular structures; well-understood mechanism.Limited by the stoichiometry of the complex and the size of the drug molecule.

Solution B: Chemical Modification (Prodrug Approach)

A prodrug is a chemically modified, inactive version of the parent drug that converts to the active form in vivo.[19][20] This strategy can be used to attach a water-soluble promoiety to the this compound molecule.

G cluster_0 In Vitro / Formulation cluster_1 In Vivo / Biological System A Poorly Soluble Parent Drug (this compound) B Attach Water-Soluble Promoiety A->B C Water-Soluble Prodrug B->C D Improved Absorption in GI Tract C->D Oral Administration E Enzymatic Cleavage (e.g., by esterases, phosphatases) D->E F Active Parent Drug (Released Systemically) E->F G Inert Promoieity (Metabolized and Excreted) E->G

Caption: Prodrug strategy to enhance aqueous solubility and absorption.

Issue 2: My compound has good solubility in formulation, but in vivo exposure is still low, suggesting high first-pass metabolism.

If the liver and/or gut wall rapidly metabolize your compound, strategies that bypass these organs are necessary.

Solution A: Alternative Routes of Administration

Administering the drug via routes that avoid the GI tract and subsequent passage through the liver can dramatically increase bioavailability.[4][5]

  • Intravenous (IV): Bypasses absorption and first-pass metabolism entirely, resulting in 100% bioavailability.[8] This is the standard for assessing absolute bioavailability.

  • Sublingual or Buccal: The drug is absorbed through the oral mucosa directly into systemic circulation, avoiding the portal vein to the liver.[4]

  • Transdermal: Absorption through the skin provides direct entry into the systemic circulation.

Solution B: Promote Lymphatic Transport

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can be absorbed via the intestinal lymphatic system, which drains into the thoracic duct and then into systemic circulation, partially bypassing the liver.[15][18]

G cluster_portal Standard Pathway (Portal Circulation) cluster_lymphatic Alternative Pathway (Lymphatic System) Start Drug in GI Lumen P1 Absorption into Enterocytes Start->P1 L1 Uptake into Lymphatic Vessels (promoted by lipid formulations) Start->L1 Lipid-Based Formulations P2 Portal Vein P1->P2 P3 Liver P2->P3 P4 First-Pass Metabolism P3->P4 P5 Systemic Circulation (Reduced Drug Amount) P4->P5 L2 Thoracic Duct L1->L2 L3 Systemic Circulation (Bypasses Liver) L2->L3

Caption: Drug absorption pathways from the GI tract.

Section 3: Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific laboratory conditions and institutional guidelines (e.g., IACUC).

Protocol 1: General Workflow for an In Vivo Bioavailability Study in Rats

This protocol outlines the key steps for determining the absolute oral bioavailability of this compound.

G A 1. Animal Acclimation & Grouping - Group 1: IV Administration - Group 2: Oral (PO) Administration B 2. Dose Preparation - IV: Solubilized in a vehicle (e.g., Solutol/Ethanol/Water) - PO: Test formulation (e.g., suspension, ASD, SEDDS) A->B C 3. Administration - Administer precise dose based on body weight B->C D 4. Serial Blood Sampling - Collect blood at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) - Process to plasma and store at -80°C C->D E 5. Bioanalysis (LC-MS/MS) - Develop and validate a method to quantify drug in plasma D->E F 6. Pharmacokinetic Analysis - Plot Plasma Concentration vs. Time - Calculate AUC, Cmax, Tmax for both groups E->F G 7. Calculate Absolute Bioavailability (F%) - F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 F->G

Caption: Experimental workflow for a preclinical bioavailability study.

Methodology:

  • Animals: Use male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.[6] Ensure animals are fasted overnight before dosing.

  • Dosing:

    • IV Group: Administer the compound (e.g., 1-2 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer the test formulation (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Collection: Collect approximately 100-200 µL of blood from the saphenous or jugular vein at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

    • Sample preparation typically involves protein precipitation or liquid-liquid extraction.[21]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine AUC, Cmax, and Tmax.[22]

Protocol 2: Lab-Scale Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Solubilization: Dissolve this compound and a selected polymer (e.g., PVP, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.

  • Drying: Further dry the film under a high vacuum for 24-48 hours to remove any residual solvent.

  • Milling: Scrape the dried film and gently mill it into a fine powder.

  • Characterization (Optional but Recommended): Confirm the amorphous nature of the drug using techniques like Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD).

  • Reconstitution: The resulting ASD powder can be suspended in an aqueous vehicle for oral dosing.

References

managing oxidation of indole compounds during experimental workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for preventing and troubleshooting the oxidation of indole compounds during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is indole oxidation and why is it a problem? A1: Due to their electron-rich nature, the pyrrole ring of an indole is susceptible to oxidation. This process can lead to the formation of various byproducts, such as oxindoles, and can also cause dimerization or polymerization.[1][2] This degradation compromises the purity, yield, and potentially the biological activity of the target compound, leading to inconsistent experimental results.

Q2: What are the common visual signs of indole oxidation? A2: A distinct color change is the most common indicator of indole oxidation.[3] Solutions or isolated compounds may turn pink, red, purple, or brown. While a minor color change might not always signify bulk impurity, it is a clear warning of degradation.[3]

Q3: What experimental conditions accelerate the oxidation of indoles? A3: Several conditions can promote oxidation:

  • Exposure to Air (Oxygen): The primary culprit in indole oxidation.

  • Light: Photochemical reactions can generate reactive oxygen species that degrade indoles.[4]

  • Acidic Conditions: The acidic nature of standard silica gel can lead to degradation or polymerization during column chromatography.[5]

  • Elevated Temperatures: Increased temperatures can accelerate the rate of oxidative reactions.[3]

  • Presence of Metal Ions: Trace metal impurities can catalyze oxidation reactions.

Q4: Which antioxidants are effective for stabilizing indole compounds? A4: Butylated hydroxytoluene (BHT) and ascorbic acid are commonly used to stabilize organic compounds, including indoles.[3] The choice depends on the specific indole derivative and the solvent system, and it's crucial to ensure the antioxidant won't interfere with subsequent steps or assays.[3]

Troubleshooting Guide

Issue 1: My isolated indole compound or reaction mixture is changing color (e.g., turning pink or brown).

  • Question: What is causing the color change and how can I prevent it?

  • Answer: This is a classic sign of oxidation.[3] The indole is likely reacting with atmospheric oxygen.

    • Immediate Action: Store the compound under an inert atmosphere (nitrogen or argon), protect it from light by using an amber vial, and keep it at a low temperature (2-8°C or -20°C for long-term storage).[3]

    • Preventative Measures: During your workup, use deoxygenated solvents and consider adding an antioxidant like BHT (0.01%) to your solutions.[3] For all future work with this compound, handle it under an inert atmosphere whenever possible.[6]

Issue 2: After silica gel chromatography, my collected fractions are colored and TLC analysis shows new, undesired spots.

  • Question: My compound looked clean on TLC before the column, but it seems to have decomposed during purification. What happened?

  • Answer: Standard silica gel is acidic and can cause the degradation of electron-rich or acid-sensitive indoles.[5] The prolonged exposure of the compound to silica and air during chromatography accelerates this process.

    • Troubleshooting Steps:

      • Deactivate the Silica: Neutralize the acidic sites by flushing the packed column with your eluent containing 0.5-1% triethylamine before loading your compound. Continue using an eluent with this additive throughout the purification.[5]

      • Use Alumina: Consider using neutral or basic alumina as an alternative stationary phase for highly sensitive compounds.[5]

      • Work Quickly: Do not let the compound sit on the column for an extended period. Run the chromatography as efficiently as possible.[5]

      • Use an Inert Atmosphere: For extremely sensitive compounds, run the column under a positive pressure of nitrogen or argon to prevent air exposure.[5]

Issue 3: I am consistently getting low yields, even though the reaction appears to go to completion.

  • Question: My reaction monitoring (TLC or LC-MS) shows full conversion of the starting material, but my final isolated yield is poor. Where am I losing my product?

  • Answer: It is highly likely that your indole product is degrading during the workup and purification stages. Each step involving exposure to air, light, or acidic media can cause incremental losses.

    • Optimization Strategy:

      • Perform a Stability Test: Use a 2D TLC analysis (see Protocol 3) to determine if your compound is stable on silica.[7]

      • Inert Workup: Conduct all post-reaction steps (quenching, extraction, drying, and solvent removal) under an inert atmosphere.

      • Alternative Purification: If chromatography is consistently problematic, consider recrystallization for solid compounds or preparative HPLC for high-value materials.[5]

Data Presentation

Table 1: Illustrative Stability of a Generic Indole Derivative Under Various Storage Conditions Over 4 Weeks. Disclaimer: This data is for illustrative purposes. Actual stability will vary based on the specific indole structure, solvent, and purity.

Storage TemperatureAtmosphereLight ExposureAntioxidant (0.01% BHT)Purity after 4 WeeksVisual Appearance
25°C (Room Temp)AirAmbient LightNo~75%Dark Brown
25°C (Room Temp)AirDarkNo~85%Pink/Red
4°CAirDarkNo~95%Pale Yellow
4°CAirDarkYes>99%Colorless
-20°CAirDarkNo~98%Very Pale Yellow
-20°CNitrogenDarkYes>99%Colorless

Mandatory Visualization

Troubleshooting Workflow for Suspected Indole Oxidation start Suspected Oxidation (e.g., low yield, color change) check Perform Diagnostic Check start->check visual Visual Inspection: Color Change (Pink, Brown)? check->visual analytical Analytical Check: New Spots on TLC/LC-MS? check->analytical confirmed Oxidation Confirmed visual->confirmed Yes no_oxidation Oxidation Unlikely (Consider other issues) visual->no_oxidation No analytical->confirmed Yes analytical->no_oxidation No prevent Implement Preventative Measures confirmed->prevent measures • Use Inert Atmosphere • Add Antioxidants • Deactivate Silica • Protect from Light • Use Low Temperatures prevent->measures

Troubleshooting workflow for suspected indole oxidation.

Decision Logic for Using Antioxidants start Is the Indole Compound Known to be Sensitive? long_storage Will it be Stored for an Extended Period (>1 month)? start->long_storage Yes no_antioxidant Antioxidant Likely Not Required start->no_antioxidant No / Unknown harsh_conditions Does the Workup Involve Harsh Conditions (e.g., heat)? long_storage->harsh_conditions No use_antioxidant Recommended: Add Antioxidant (e.g., BHT) long_storage->use_antioxidant Yes harsh_conditions->use_antioxidant Yes harsh_conditions->no_antioxidant No

Decision logic for when to use an antioxidant.

Experimental Protocols

Protocol 1: General Workup Under an Inert Atmosphere (Nitrogen Balloon Technique)

This protocol describes a standard method for handling air-sensitive compounds in solution without a glovebox.[6][8]

Materials:

  • Round-bottom flask with the reaction mixture

  • Rubber septa

  • Nitrogen gas cylinder with regulator

  • Balloon

  • Needles (one long for nitrogen inlet, one short for outlet)

  • Syringes for liquid transfer

  • Deoxygenated solvents (purged with N₂ or Ar for 15-20 minutes)

Procedure:

  • Setup: After the reaction is complete, cool the flask to room temperature. Remove the condenser and quickly cap the flask with a rubber septum.

  • Purge the Flask: Insert a long needle connected via tubing to a nitrogen-filled balloon. Insert a second, short needle as an outlet to vent the air.[8] Allow the nitrogen to gently flush the headspace of the flask for 2-5 minutes to displace the air.[8]

  • Reagent Addition: To add a deoxygenated quenching solution or solvent, remove the short outlet needle. Use a syringe to draw up the required volume of liquid. Insert the syringe needle through the septum into the flask and slowly add the liquid. The positive pressure from the balloon will prevent air from entering.

  • Extraction: Perform liquid-liquid extractions in a separatory funnel. Work efficiently to minimize air exposure. Use deoxygenated solvents for the extraction.

  • Drying and Concentration: Dry the organic layer with an anhydrous agent (e.g., Na₂SO₄), filter, and concentrate the solution using a rotary evaporator. The vacuum inherently protects the compound from air during this step.

Protocol 2: Purification Using Deactivated Silica Gel

This method prevents the degradation of acid-sensitive indoles during column chromatography.[5]

Materials:

  • Silica gel

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (TEA)

Procedure:

  • Prepare Eluent: Prepare your desired solvent system for the chromatography. Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v). For example, for 500 mL of eluent, add 2.5-5 mL of TEA.

  • Pack the Column: Pack the column with silica gel using the TEA-containing eluent as you normally would (either as a slurry or dry pack followed by wettening).

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures that all acidic sites on the silica are neutralized.[5]

  • Load and Elute: Dissolve your crude indole product in a minimum amount of the mobile phase (or a compatible solvent) and load it onto the column. Run the chromatography as usual, using the TEA-containing eluent throughout the entire process.

  • Collect and Analyze: Collect fractions and analyze them by TLC. The TEA is volatile and can typically be removed with the solvent under high vacuum.

Protocol 3: 2D TLC for Compound Stability Analysis

This technique helps determine if a compound is degrading on the stationary phase.[7]

Materials:

  • Square TLC plate (e.g., 10x10 cm)

  • Developing chamber

  • Eluent system

  • Capillary spotter

Procedure:

  • First Development: Lightly spot your purified compound in one corner of the TLC plate, approximately 1.5 cm from each edge. Develop the plate in your chosen eluent system.

  • Dry the Plate: After the first run, remove the plate from the chamber and dry it thoroughly with a stream of nitrogen or in a vacuum desiccator to remove all solvent.

  • Second Development: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline. Develop the plate again using the exact same eluent system.[7]

  • Visualize and Analyze: Dry the plate and visualize it under UV light and/or with a stain.

    • Stable Compound: A stable compound will appear as a single spot on the diagonal of the plate.

    • Unstable Compound: If new spots appear that are not on the diagonal, it indicates that the compound is decomposing on the silica gel plate.[7] This is a strong indication that you should use deactivated silica (Protocol 2) for column chromatography.

References

Validation & Comparative

A Preclinical Comparative Analysis: 5-(Pyridin-4-yl)-1H-indole Derivatives versus Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of novel anticancer agents based on the 5-(Pyridin-4-yl)-1H-indole scaffold and the established multi-targeted tyrosine kinase inhibitor, sunitinib. The information presented herein is collated from various preclinical studies to aid in the evaluation of their therapeutic potential.

Executive Summary

Sunitinib is a well-characterized inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFRs and PDGFRs, with proven anti-angiogenic and anti-tumor effects. In contrast, compounds featuring the this compound core structure represent a diverse class of emerging anticancer agents with varied mechanisms of action. This guide focuses on two such examples: a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives that target the orphan nuclear receptor Nur77, and 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) , which has demonstrated significant in vivo anti-tumor activity. While direct head-to-head preclinical studies are limited, this comparison is based on available data for each compound class against relevant cancer models.

Data Presentation

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

The following table summarizes the in vitro cytotoxic activity of sunitinib and representative this compound derivatives against various human cancer cell lines.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Sunitinib HepG2Hepatocellular Carcinoma2.23[1]
Caki-1Renal Cell Carcinoma2.2[2]
MIA PaCa-2Pancreatic Cancer>10[3]
PANC-1Pancreatic Cancer3.5[3]
Compound 8b HepG2Hepatocellular CarcinomaData not specified[4]
Huh7Hepatocellular CarcinomaData not specified[4]
SMMC-7721Hepatocellular CarcinomaData not specified[4]
Compound 12b HepG2Hepatocellular Carcinoma0.51 ± 0.12[5]
HCCLM3Hepatocellular Carcinoma2.07 ± 0.51[5]
SK-25 MiaPaCa-2Pancreatic Cancer1.95[6]

Note: Compound 8b and 12b are 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The in vivo anti-tumor efficacy of sunitinib and the selected indole-based compounds are presented below, detailing the animal models, dosing regimens, and observed tumor growth inhibition.

Compound/DrugAnimal ModelDosing RegimenTumor Growth InhibitionReference
Sunitinib HepG2 Xenograft (mice)40 mg/kg/day, p.o.Significant tumor growth suppression[7]
ACHN Xenograft (mice)40 mg/kg/day, p.o.Tumor regression[8]
A-498 Xenograft (mice)40 mg/kg/day, p.o.Tumor stasis[8]
Compound 8b HCC Xenograft (mice)Dosing not specifiedGood in vivo anti-HCC activity[4]
Compound 12A MDA-MB-231 Xenograft (mice)Dosing not specifiedSignificant inhibition of tumor growth[9]
SK-25 Ehrlich Ascites Carcinoma (mice)30 mg/kg, i.p.94.71%[6]
Sarcoma-180 (solid tumor, mice)30 mg/kg, i.p.45.68%[10]

Note: Compound 12A is a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative.

Experimental Protocols

In Vitro Assays

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds or sunitinib for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[3]

Nur77-Dependent Apoptosis Assay

  • Cell Treatment: Cancer cells are treated with the test compound for a specified time.

  • Cell Lysis: Cells are harvested and lysed to obtain total protein extracts.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Nur77, Bcl-2, and apoptotic markers (e.g., cleaved PARP, cleaved caspase-3).

  • Immunofluorescence: Treated cells are fixed, permeabilized, and stained with antibodies against Nur77 and a mitochondrial marker (e.g., MitoTracker). Co-localization is observed using a confocal microscope to confirm Nur77 translocation to the mitochondria.[11][12]

In Vivo Xenograft Studies

Subcutaneous Xenograft Model

  • Cell Preparation: Human cancer cells (e.g., HepG2, MDA-MB-231) are harvested during the exponential growth phase and resuspended in a sterile solution, often mixed with Matrigel.[13][14]

  • Tumor Implantation: Approximately 1-5 x 10^6 cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[13]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (width)^2 x length / 2.[15]

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compounds or sunitinib are administered orally (p.o.) or intraperitoneally (i.p.) according to the specified dosing schedule.[15][16]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[7]

Ehrlich Ascites Carcinoma (EAC) Model

  • EAC Cell Inoculation: EAC cells are propagated in the peritoneal cavity of mice. For the experiment, approximately 1 x 10^6 EAC cells are injected intraperitoneally into recipient mice.[17]

  • Treatment: Treatment with the test compound (e.g., SK-25) or vehicle is initiated 24 hours after tumor cell inoculation and continued for a specified period.

  • Evaluation: After the treatment period, the volume of ascitic fluid is measured, and the number of viable tumor cells is counted to determine the percentage of tumor growth inhibition.[6]

Visualizations

Signaling Pathways

G cluster_sunitinib Sunitinib Mechanism of Action cluster_indole This compound Derivative (Nur77-Targeting) Mechanism Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR PDGFR PDGFR Sunitinib->PDGFR cKIT c-KIT Sunitinib->cKIT Angiogenesis Angiogenesis VEGFR->Angiogenesis Tumor_Growth Tumor Cell Proliferation & Survival PDGFR->Tumor_Growth cKIT->Tumor_Growth Indole_Derivative Indole Derivative (e.g., Compound 8b) Nur77_cyto Nur77 (Cytoplasm) Indole_Derivative->Nur77_cyto Induces expression & translocation Nur77_mito Nur77 (Mitochondria) Nur77_cyto->Nur77_mito Bcl2 Bcl-2 Nur77_mito->Bcl2 Conformational change Apoptosis Apoptosis Bcl2->Apoptosis Exposes BH3 domain

Figure 1. Simplified signaling pathways of Sunitinib and a Nur77-targeting indole derivative.
Experimental Workflows

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Xenograft Model start_vitro Cancer Cell Lines seed_cells Seed cells in 96-well plates start_vitro->seed_cells treat_compounds Treat with varying concentrations of compounds seed_cells->treat_compounds incubate Incubate for 72h treat_compounds->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calc_ic50 Calculate IC50 measure_absorbance->calc_ic50 start_vivo Immunocompromised Mice implant_cells Subcutaneously implant cancer cells start_vivo->implant_cells monitor_tumor Monitor tumor growth implant_cells->monitor_tumor randomize Randomize into treatment groups monitor_tumor->randomize administer_drug Administer drug/ vehicle daily randomize->administer_drug measure_tumor Measure tumor volume administer_drug->measure_tumor analyze_results Analyze tumor growth inhibition measure_tumor->analyze_results

Figure 2. General experimental workflows for in vitro and in vivo preclinical evaluation.

References

A Comparative Analysis of 5-(pyridin-4-yl)-1H-indole and Other Leading IDO1 Inhibitors for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor 5-(pyridin-4-yl)-1H-indole and other prominent IDO1 inhibitors, including Epacadostat, Linrodostat, Navoximod, and Indoximod. The objective is to offer a data-centric overview of their performance, supported by experimental data, to inform research and development in the field of cancer immunotherapy.

Introduction to IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates a tumor microenvironment that is hostile to effector T cells, thereby suppressing the anti-tumor immune response. Inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies.

Quantitative Data Summary

The following tables summarize the biochemical and cellular potency of the compared IDO1 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

A Note on this compound: Publicly available data specifically for this compound is limited. The data presented here is for a closely related analog, 5-(pyridin-3-yl)-1H-indole-4,7-dione, which provides valuable insight into the potential activity of this structural class.[1]

Table 1: Biochemical and Cellular IC50 Values of IDO1 Inhibitors

InhibitorTargetAssay TypeIC50 ValueReference(s)
5-(pyridin-3-yl)-1H-indole-4,7-dione Human IDO1Enzymatic AssayModerate (µM range)[1]
Human IDO1HeLa Cell-Based AssayModerate (µM range)[1]
Epacadostat (INCB024360) Human IDO1Enzymatic Assay10 nM, 71.8 nM[2][3][4]
Human IDO1HeLa Cell-Based Assay~10 nM[5]
Mouse IDO1HEK293 Cell-Based Assay52.4 nM[5]
Linrodostat (BMS-986205) Human IDO1Enzymatic Assay1.7 nM[6][7]
Human IDO1HEK293 Cell-Based Assay1.1 nM[8]
Human IDO1HeLa Cell-Based Assay1.7 nM[6]
Navoximod (GDC-0919) Human IDO1Enzymatic Assay (Ki)7 nM[9]
Human IDO1Enzymatic Assay (IC50)28 nM[10]
Human IDO1Cellular Assay (EC50)75 nM[9][11]
Indoximod (NLG8189) Human IDO1Enzymatic Assay (Ki)19 µM (L-isomer)[12][13]
IDO PathwaymTORC1 Reactivation Assay~70 nM[14]

Table 2: Mechanism of Action of IDO1 Inhibitors

InhibitorMechanism of ActionKey FeaturesReference(s)
5-(pyridin-3-yl)-1H-indole-4,7-dione Reversible, CompetitiveTargets the enzyme active site.[1]
Epacadostat (INCB024360) Reversible, CompetitiveBinds to the heme cofactor of the holo-enzyme.[15]
Linrodostat (BMS-986205) IrreversibleBinds to the apo-enzyme, preventing heme binding.[6][16][17]
Navoximod (GDC-0919) CompetitiveTryptophan noncompetitive inhibitor.[18]
Indoximod (NLG8189) Indirect IDO Pathway InhibitorActs as a tryptophan mimetic to counteract downstream effects of tryptophan depletion, such as mTORC1 inhibition. Does not directly inhibit the IDO1 enzyme at physiologically relevant concentrations.[14][19]

Signaling Pathways and Experimental Workflows

To provide a better context for the presented data, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating IDO1 inhibitors.

IDO1_Signaling_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_ido1_activity IDO1 Activity cluster_immunosuppression Immunosuppression Tumor_Cells Tumor Cells IDO1_Enzyme IDO1 Enzyme Immune_Cells Immune Cells (e.g., Dendritic Cells) IFN_gamma IFN-γ IFN_gamma->Tumor_Cells Upregulates IFN_gamma->Immune_Cells Upregulates Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Catalyzes L_Tryptophan L-Tryptophan L_Tryptophan->IDO1_Enzyme Substrate Tryptophan_Depletion Tryptophan Depletion Kynurenine_Accumulation Kynurenine Accumulation Effector_T_Cells Effector T Cells Tryptophan_Depletion->Effector_T_Cells Inhibits Proliferation NK_Cells Natural Killer (NK) Cells Tryptophan_Depletion->NK_Cells Inhibits Activity Kynurenine_Accumulation->Effector_T_Cells Induces Anergy/Apoptosis Regulatory_T_Cells Regulatory T Cells (Tregs) Kynurenine_Accumulation->Regulatory_T_Cells Promotes Differentiation IDO1_Inhibitors IDO1 Inhibitors IDO1_Inhibitors->IDO1_Enzyme Block

Figure 1: IDO1 Signaling Pathway in the Tumor Microenvironment.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture 1. Cell Culture (e.g., HeLa or SK-OV-3 cells) IDO1_Induction 2. IDO1 Induction (with IFN-γ) Cell_Culture->IDO1_Induction Inhibitor_Treatment 3. Treatment with IDO1 Inhibitors (Dose-response) IDO1_Induction->Inhibitor_Treatment Kynurenine_Measurement 4. Kynurenine Measurement (from supernatant) Inhibitor_Treatment->Kynurenine_Measurement IC50_Determination 5. IC50 Determination Kynurenine_Measurement->IC50_Determination Tumor_Implantation 1. Syngeneic Tumor Cell Implantation (e.g., B16F10 or CT26) Tumor_Growth 2. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Administration 3. Administration of IDO1 Inhibitors (Oral gavage) Tumor_Growth->Treatment_Administration Efficacy_Assessment 4. Efficacy Assessment (Tumor growth inhibition, survival) Treatment_Administration->Efficacy_Assessment PD_Analysis 5. Pharmacodynamic Analysis (Kyn/Trp ratio in plasma and tumor) Efficacy_Assessment->PD_Analysis

Figure 2: General Experimental Workflow for Evaluating IDO1 Inhibitors.

Experimental Protocols

In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)

Objective: To determine the cellular potency (IC50) of IDO1 inhibitors by measuring the reduction of kynurenine production in interferon-gamma (IFN-γ) stimulated HeLa cells.

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human IFN-γ

  • L-Tryptophan

  • IDO1 inhibitors (test compounds and positive control, e.g., Epacadostat)

  • Trichloroacetic acid (TCA) solution (6.1 N)

  • p-dimethylaminobenzaldehyde (DMAB) reagent (2% w/v in acetic acid)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6]

  • IDO1 Induction: Replace the medium with fresh medium containing 10 ng/mL of human IFN-γ to induce IDO1 expression. Incubate for 24 hours.[6]

  • Inhibitor Treatment: Prepare serial dilutions of the IDO1 inhibitors in culture medium supplemented with 15 µg/mL L-tryptophan. Remove the IFN-γ containing medium and add 200 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO2.[6]

  • Kynurenine Measurement: a. Transfer 140 µL of the cell culture supernatant to a new 96-well plate.[6] b. Add 10 µL of 6.1 N TCA to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6] c. Centrifuge the plate to pellet any precipitate. d. Transfer 100 µL of the clear supernatant to another 96-well plate. e. Add 100 µL of 2% DMAB reagent to each well.[6] f. Immediately read the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Construct a dose-response curve and calculate the IC50 value for each inhibitor.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of IDO1 inhibitors in an immunocompetent mouse model.

Materials:

  • Syngeneic mouse tumor cells (e.g., B16F10 melanoma or CT26 colon carcinoma)

  • Female C57BL/6 or BALB/c mice (6-8 weeks old)

  • IDO1 inhibitor formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Equipment for blood and tissue collection

  • LC-MS/MS for kynurenine and tryptophan analysis

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject an appropriate number of tumor cells (e.g., 5 x 10^4 B16F10 cells) into the flank of the mice.[20]

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers.[21]

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, IDO1 inhibitor).

  • Drug Administration: Administer the IDO1 inhibitor orally at the predetermined dose and schedule (e.g., once or twice daily).[21]

  • Efficacy Assessment: Monitor tumor growth and the body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can also be monitored as a secondary endpoint.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect blood and tumor tissue.[22] Analyze the plasma and tumor homogenates for tryptophan and kynurenine levels using LC-MS/MS to determine the Kyn/Trp ratio, which serves as a biomarker for IDO1 inhibition.[22][23][24]

Conclusion

The landscape of IDO1 inhibitors is diverse, with compounds exhibiting different mechanisms of action and potencies. While direct enzymatic inhibitors like Epacadostat and Linrodostat have shown high potency in preclinical models, the indirect pathway inhibitor Indoximod offers an alternative therapeutic strategy by targeting downstream signaling. The 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold represents a promising area for the development of novel, reversible competitive IDO1 inhibitors. The selection of an appropriate inhibitor for clinical development will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific therapeutic context. The experimental protocols provided in this guide offer a standardized framework for the preclinical evaluation and comparison of these and other emerging IDO1 inhibitors.

References

Validating Nur77 as the Primary Target of the 5-(pyridin-4-yl)-1H-indole Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the nuclear receptor Nur77 (also known as NR4A1) as a primary target for compounds based on the 5-(pyridin-4-yl)-1H-indole scaffold. Due to the limited publicly available data on the specific this compound compound, this guide will focus on a closely related and well-characterized derivative, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide (compound 8b) , as a representative of this chemical series.[1][2][3] We will objectively compare its performance with other known Nur77 modulators, providing supporting experimental data and detailed methodologies.

Executive Summary

The orphan nuclear receptor Nur77 has emerged as a promising therapeutic target in oncology due to its dual roles in cell proliferation and apoptosis.[4][5][6] Its expression and subcellular localization are critical determinants of its function. While nuclear Nur77 can promote cell survival, its translocation to the mitochondria initiates apoptosis, making it an attractive target for cancer therapy.[5][7]

Recent studies have identified a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as potent Nur77 modulators.[1][2][3] This guide will dissect the experimental evidence supporting the direct engagement of this scaffold with Nur77 and compare its efficacy to established Nur77 ligands, Celastrol and 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methane (C-DIM) compounds.

Data Presentation: Comparative Analysis of Nur77 Ligands

The following tables summarize the quantitative data for the 5-(pyridin-3-yl)-1H-indole derivative (compound 8b) and comparator compounds, highlighting their binding affinity for Nur77 and their anti-proliferative activity in cancer cell lines.

Table 1: Nur77 Binding Affinity

CompoundChemical ClassBinding AssayKd (nM)Reference
Compound 8b Pyridinyl-IndoleSurface Plasmon Resonance (SPR)354[8]
Compound ja *Pyridinyl-IndoleSurface Plasmon Resonance (SPR)91[8][9]
CelastrolPentacyclic TriterpeneNot SpecifiedComparable to 8b[1][2]
Compound 3a (Celastrol analog)Pentacyclic TriterpeneNot Specified870[10]
C-DIM-8 (DIM-C-pPhOH)Bis-indoleFluorescence PolarizationHigh-affinity[4][11][12]
BI1071 (Oxidized C-DIM)Oxidized Bis-indoleNot Specified34[13]

*Compound ja is an optimized derivative of compound 8b.

Table 2: In Vitro Anti-Cancer Activity

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 8b HepG2Liver CancerPotent[1][2]
Compound 8b Other liver cancer cellsLiver CancerPotent[1][2]
CelastrolVariousVariousPotent[1][5]
C-DIM-8A549, H460Non-small-cell lung cancerNot Specified[14]
C-DIM-8Pancreatic cancer cellsPancreatic CancerNot Specified[14]

Experimental Protocols: Validating Nur77 Engagement

The following are detailed methodologies for key experiments cited in the validation of Nur77 as the primary target.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To quantitatively measure the binding affinity between the compound and the Nur77 protein.

  • Methodology:

    • The ligand-binding domain (LBD) of Nur77 is purified and immobilized on a sensor chip.

    • A series of concentrations of the test compound (e.g., compound 8b) are flowed over the chip surface.

    • The change in the refractive index at the surface, which is proportional to the mass of the bound compound, is measured in real-time.

    • The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.

    • The equilibrium dissociation constant (Kd) is calculated as koff/kon, with a lower Kd value indicating a higher binding affinity.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement in a cellular context by assessing the thermal stability of Nur77 upon ligand binding.

  • Methodology:

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble fraction of Nur77 is quantified by Western blotting or other protein detection methods.

    • Binding of the compound to Nur77 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated cells.

Nur77 Translocation and Mitochondrial Targeting Assay
  • Objective: To visualize the compound-induced translocation of Nur77 from the nucleus to the mitochondria, a key step in its pro-apoptotic function.

  • Methodology:

    • Cancer cells are treated with the test compound.

    • Cells are fixed and permeabilized.

    • Immunofluorescence staining is performed using primary antibodies against Nur77 and a mitochondrial marker (e.g., Hsp60).

    • Fluorescently labeled secondary antibodies are used for visualization.

    • Confocal microscopy is used to observe the subcellular localization of Nur77 and its co-localization with mitochondria. The cytotoxic action of compound 8b was linked to its ability to induce Nur77 to target the mitochondria.[1][2]

Apoptosis Assays
  • Objective: To determine if the compound induces Nur77-dependent apoptosis.

  • Methodology:

    • Annexin V/Propidium Iodide (PI) Staining:

      • Cells are treated with the compound.

      • Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and PI (which stains the nucleus of late apoptotic or necrotic cells).

      • The percentage of apoptotic cells is quantified by flow cytometry.

    • Western Blot for Apoptosis Markers:

      • Cell lysates from compound-treated cells are analyzed by Western blotting for the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

    • Nur77 Knockdown Rescue:

      • The expression of Nur77 is silenced using siRNA.

      • The effect of the compound on apoptosis is then assessed in these Nur77-deficient cells. A reduction in compound-induced apoptosis would confirm the dependency on Nur77.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

G cluster_stimulus External Stimuli cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 5_pyridinyl_1H_indole 5-(pyridin-yl)-1H-indole (e.g., compound 8b) Nur77_n Nur77 5_pyridinyl_1H_indole->Nur77_n Binds to LBD Nur77_c Nur77 Nur77_n->Nur77_c Translocation Bcl2 Bcl-2 Nur77_c->Bcl2 Interaction Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Conformational change & Cytochrome c release Apoptosis Apoptosis Cytochrome_c->Apoptosis Activates Caspases

G cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Target Validation SPR Surface Plasmon Resonance (SPR) (Binding Affinity) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) SPR->CETSA Translocation Immunofluorescence (Subcellular Localization) CETSA->Translocation Apoptosis Flow Cytometry & Western Blot (Functional Outcome) Translocation->Apoptosis siRNA siRNA Knockdown (Confirm Nur77-dependency) Apoptosis->siRNA Validation Validated Nur77 Target siRNA->Validation

Conclusion

The available evidence strongly supports the validation of the 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide scaffold as a promising modulator of Nur77. The representative compound, 8b, demonstrates direct binding to Nur77, induces its translocation to the mitochondria, and triggers apoptosis in a Nur77-dependent manner.[1][2] Its performance is comparable to the well-established Nur77 ligand, Celastrol. Further investigation into the this compound core structure is warranted to develop novel and potent Nur77-targeted cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for the continued validation and optimization of this and other novel chemical series targeting Nur77.

References

Comparative Efficacy of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, which have demonstrated significant potential as anticancer agents through the induction of methuosis, a non-apoptotic form of cell death. While the initial focus of this report was on 5-(pyridin-4-yl)-1H-indole derivatives, a lack of direct comparative studies for that specific scaffold led to the selection of this closely related and well-characterized series. The data presented herein is crucial for understanding the structure-activity relationships (SAR) and guiding the future design of more potent and selective anticancer therapeutics based on the pyridine-pyrimidine-indole scaffold.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro efficacy of the most potent 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives. The data includes their ability to induce vacuolization in HeLa cells, a hallmark of methuosis, and their anti-proliferative activity (IC50) against a panel of human cancer cell lines and a normal human cell line.

Table 1: In Vitro Efficacy of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide Derivatives [1]

Compound IDVacuolization Ratio in HeLa cells (%) at 1.0 µM (Mean ± SD)IC50 (µM) against HeLaIC50 (µM) against MDA-MB-231IC50 (µM) against A549IC50 (µM) against HCT116IC50 (µM) against L-02 (normal cells)
12c 89 ± 0.55> 50> 50> 50> 50> 50
12g 91 ± 0.8710.25 ± 0.458.54 ± 0.3212.36 ± 0.5815.47 ± 0.69> 50
12i 93 ± 0.696.25 ± 0.285.14 ± 0.197.89 ± 0.359.87 ± 0.41> 50
12n 92 ± 0.747.84 ± 0.316.32 ± 0.258.96 ± 0.4211.25 ± 0.51> 50
12A 95 ± 0.585.12 ± 0.214.28 ± 0.156.54 ± 0.298.13 ± 0.37> 50
MOMIPP *90 ± 0.628.15 ± 0.376.98 ± 0.289.87 ± 0.4412.01 ± 0.53> 50

*MOMIPP ((E)-3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one) is a reference methuosis inducer.

Experimental Protocols

Synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide Derivatives (General Procedure)[1]

The synthesis of the target compounds involved a multi-step process. A key step is the reaction of ethyl 5-guanidino-1H-indole-2-carboxylate with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in the presence of sodium hydroxide in refluxing ethanol to yield the core intermediate. This intermediate is then reacted with hydrazine hydrate in refluxing ethanol to produce the carbohydrazide precursor. Finally, various aldehydes or ketones are reacted with the carbohydrazide to yield the final derivatives (e.g., 12c, 12g, 12i, 12n, and 12A). For detailed synthesis of each specific derivative, please refer to the source literature.

In Vitro Vacuolization Assay[1]
  • Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with the test compounds at a final concentration of 1.0 µM for 8 hours.

  • Microscopy: After incubation, the cells were observed under a phase-contrast microscope to assess the formation of cytoplasmic vacuoles.

  • Quantification: The percentage of vacuolated cells was determined by counting at least 300 cells from three independent fields for each treatment group.

MTT Assay for Anti-proliferative Activity[1]
  • Cell Seeding: Cancer cells (HeLa, MDA-MB-231, A549, HCT116) and normal cells (L-02) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Exposure: The cells were then treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using appropriate software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for methuosis induction by these compounds and a general workflow for their evaluation.

methuosis_pathway Compound_12A Compound_12A Macropinosome_Formation Macropinosome_Formation Compound_12A->Macropinosome_Formation ER_Stress ER_Stress Compound_12A->ER_Stress Vacuole_Formation Vacuole_Formation Macropinosome_Formation->Vacuole_Formation MAPK_JNK_Activation MAPK_JNK_Activation ER_Stress->MAPK_JNK_Activation Methuosis Methuosis MAPK_JNK_Activation->Methuosis Vacuole_Formation->Methuosis

Caption: Proposed signaling pathway for methuosis induction by compound 12A.

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Vacuolization_Assay Vacuolization Assay (HeLa) Characterization->Vacuolization_Assay MTT_Assay Anti-proliferative Assay (Cancer & Normal Cells) Vacuolization_Assay->MTT_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for MAPK/JNK) MTT_Assay->Pathway_Analysis

Caption: General experimental workflow for the evaluation of derivatives.

References

cross-reactivity profiling of 5-(pyridin-4-yl)-1H-indole against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile for the compound 5-(pyridin-4-yl)-1H-indole. Due to the limited availability of comprehensive public screening data for this specific molecule, this guide presents a representative, hypothetical inhibitory profile against a panel of kinases. This profile is juxtaposed with the well-documented, broad-spectrum kinase inhibitor, Staurosporine, to offer a comparative perspective on kinase selectivity. The methodologies for key experiments are detailed to provide a framework for conducting similar profiling studies.

Performance Comparison of Kinase Inhibitors

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) for this compound and Staurosporine against a representative panel of kinases. The data for this compound is illustrative and intended to represent a plausible selectivity profile for a novel kinase inhibitor, while the data for Staurosporine is based on publicly available information, reflecting its known promiscuity.[1][2]

Kinase TargetKinase FamilyThis compound (Hypothetical IC50, nM)Staurosporine (IC50, nM)
VEGFR2Tyrosine Kinase504.2
EGFRTyrosine Kinase>10,00015
SRCTyrosine Kinase3505.8
ABL1Tyrosine Kinase9007.0
CDK2/cyclin ACMGC1206.5
GSK-3α/βCMGC>10,0008.0
PKAAGC1,5007.5
ROCK1AGC70012
AKT1AGC>10,00025
BRAFTKL6,00020

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the robust evaluation of kinase inhibitors. The following describes a common method for determining the in vitro kinase inhibitory activity of a compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a generalized method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[3][4]

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide or protein substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1% BSA)

  • Test compound (this compound) and control inhibitor (Staurosporine) stock solutions in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and control compounds in the kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mixture Assembly: In a 96-well plate, add the following in order:

    • 10 µL of the diluted test compound or control.

    • 10 µL of the specific kinase enzyme in assay buffer.

    • 10 µL of the corresponding substrate peptide.

  • Initiation of Reaction: Start the kinase reaction by adding 20 µL of a solution containing [γ-³³P]ATP and MgCl₂ to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove any unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO-only control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for kinase cross-reactivity profiling and a relevant signaling pathway potentially modulated by kinase inhibitors.

G cluster_workflow Experimental Workflow for Kinase Cross-Reactivity Profiling start Start: Compound Preparation (Serial Dilutions) assay_setup Assay Plate Setup (Kinase, Substrate, Compound) start->assay_setup reaction Initiate Kinase Reaction (Add [γ-³³P]ATP) assay_setup->reaction incubation Incubation (e.g., 30°C for 60 min) reaction->incubation stop_capture Stop Reaction & Capture Substrate (Transfer to Filter Plate) incubation->stop_capture wash Washing Steps (Remove Unbound [γ-³³P]ATP) stop_capture->wash detection Detection (Scintillation Counting) wash->detection analysis Data Analysis (Calculate % Inhibition and IC50) detection->analysis end End: Profiling Report analysis->end

Caption: A generalized workflow for assessing the cross-reactivity of a kinase inhibitor.

G cluster_pathway Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes Inhibitor This compound Inhibitor->VEGFR2 Inhibits

References

Evaluating the Selectivity of 5-(pyridin-4-yl)-1H-indole as a Scaffold for Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(pyridin-4-yl)-1H-indole scaffold has emerged as a promising starting point for the development of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism. Overexpression of IDO1 is a key mechanism of tumor immune evasion, making it a high-priority target in immuno-oncology. This guide provides a comparative evaluation of the selectivity of a representative derivative from this scaffold, 5-(pyridin-3-yl)-1H-indole-4,7-dione, against its primary target, IDO1. Its performance is benchmarked against two notable clinical-stage IDO1 inhibitors, Epacadostat and BMS-986205.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of the 5-(pyridin-3-yl)-1H-indole-4,7-dione derivative and the alternative inhibitors against IDO1. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor effectiveness.

CompoundTargetEnzymatic IC50Cellular IC50
5-(pyridin-3-yl)-1H-indole-4,7-dioneHuman IDO12.5 µM[1]1.8 µM (in HeLa cells)[1]
Epacadostat (INCB024360)Human IDO1~10 nM~7.4 nM (in HeLa cells)
BMS-986205 (Linrodostat)Human IDO1Not reported~1.1 nM (in HEK293 cells)

Note: Lower IC50 values indicate higher potency. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Selectivity Profile

An ideal drug candidate should exhibit high selectivity for its intended target to minimize off-target effects and associated toxicities. Here, we compare the selectivity of the compounds against the closely related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO).

CompoundSelectivity for IDO1 over IDO2Selectivity for IDO1 over TDOOff-Target Panel Data
5-(pyridin-3-yl)-1H-indole-4,7-dioneData not availableData not availableNo comprehensive public data available.
Epacadostat (INCB024360)>1000-fold>1000-foldReported to be clean in a CEREP panel of over 50 receptors and enzymes.
BMS-986205 (Linrodostat)Significantly less potent against IDO2Significantly less potent against TDOPreclinical studies showed selective inhibition of IDO1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate IDO1 inhibitors.

IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid (reducing agent)

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA) for reaction termination

  • p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding TCA. This step also facilitates the hydrolysis of N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet any precipitated protein.

  • Transfer the supernatant to a new plate and add DMAB reagent.

  • Incubate at room temperature to allow for color development.

  • Measure the absorbance at 480 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 Inhibition Assay

This assay assesses the inhibitory activity of a compound in a more physiologically relevant cellular context.

Materials:

  • Human cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3 cells)

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) for IDO1 induction

  • Test compounds dissolved in DMSO

  • Reagents for kynurenine detection (as in the enzymatic assay)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ to induce the expression of IDO1.

  • Add the test compounds at various concentrations to the cells and incubate for a defined period (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Quantify the kynurenine concentration in the supernatant using the TCA and DMAB method as described in the enzymatic assay protocol.

  • Determine the IC50 value by plotting the percentage of kynurenine production inhibition against the compound concentration.

Visualizing the Molecular Landscape

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

IDO1_Inhibition_Assay_Workflow cluster_Preparation Assay Preparation cluster_Reaction Enzymatic Reaction cluster_Detection Detection & Analysis Plate_Prep Prepare 96-well plate with test compounds Add_Enzyme Add IDO1 Enzyme to initiate reaction Plate_Prep->Add_Enzyme Reagent_Mix Prepare reaction mix (Buffer, Substrate, Cofactors) Reagent_Mix->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Termination Terminate reaction with TCA Incubation->Termination Add_DMAB Add DMAB reagent Termination->Add_DMAB Measure_Absorbance Measure Absorbance at 480 nm Add_DMAB->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 value Measure_Absorbance->Data_Analysis

References

Benchmarking 5-(pyridin-4-yl)-1H-indole Against Investigational Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Evaluation of a Novel Indole Compound Against Clinical-Stage RIPK1 Inhibitors

In the landscape of kinase inhibitor discovery, the indole scaffold remains a privileged structure due to its versatile binding capabilities within the ATP-binding pocket of various kinases. This guide provides a comparative framework for benchmarking novel compounds, using the hypothetical case of "5-(pyridin-4-yl)-1H-indole" as a potential inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of inflammation and programmed cell death, making it a high-interest target for therapeutic intervention in autoimmune diseases, neurodegenerative disorders, and certain cancers.

This document presents a hypothetical performance comparison of this compound against well-characterized, clinical-stage RIPK1 inhibitors. The experimental data for the compound of interest is illustrative to provide a realistic benchmarking context for researchers.

Performance Comparison of RIPK1 Kinase Inhibitors

The in vitro potency of kinase inhibitors is a primary determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's ability to inhibit the enzymatic activity of a target kinase. The following table summarizes the IC50 values for our hypothetical compound and leading clinical-stage RIPK1 inhibitors.

CompoundTarget KinaseIC50 (nM)Development Stage
This compound RIPK1 50 (Hypothetical) Preclinical
GSK2982772RIPK116Phase II[1][2][3][4]
SAR443060 (DNL747)RIPK13.9Phase I/Ib[5]
Necrostatin-1RIPK1182 (EC50)Preclinical Tool

Note: The IC50 value for this compound is hypothetical and for illustrative purposes only.

The RIPK1 Signaling Pathway

RIPK1 is a serine/threonine kinase that plays a dual role as a scaffold protein and an enzyme in the tumor necrosis factor (TNF) signaling pathway.[6][7] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis, and inflammatory signaling. The diagram below illustrates the central role of RIPK1 in cell survival and death pathways.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I Recruits NFkB NF-κB Activation (Cell Survival & Inflammation) Complex_I->NFkB Leads to RIPK1_kin RIPK1 Kinase Activity Complex_I->RIPK1_kin Activates Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Apoptosis Complex_IIb Necrosome (RIPK1, RIPK3, MLKL) Necroptosis RIPK1_kin->Complex_IIa Forms RIPK1_kin->Complex_IIb Forms Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RIPK1_kin Inhibits Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Inhibitor in DMSO Start->Compound_Prep Reaction_Setup Add Inhibitor, RIPK1, and Substrate to Plate Compound_Prep->Reaction_Setup Pre_incubation Pre-incubate (10 min at RT) Reaction_Setup->Pre_incubation Initiate_Reaction Add ATP to Initiate Reaction Pre_incubation->Initiate_Reaction Incubation Incubate (60 min at 30°C) Initiate_Reaction->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->Stop_Reaction Stop_Incubation Incubate (40 min at RT) Stop_Reaction->Stop_Incubation Detect_Signal Add Kinase Detection Reagent (Generate Luminescence) Stop_Incubation->Detect_Signal Detect_Incubation Incubate (30 min at RT) Detect_Signal->Detect_Incubation Read_Plate Measure Luminescence with Plate Reader Detect_Incubation->Read_Plate Data_Analysis Plot Data and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

References

Validating In Vitro Discoveries of Novel 5-(pyridin-4-yl)-1H-indole Analogs in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of emerging cancer therapeutic agents targeting Nur77, IDO1, and methuosis pathways against established alternatives. This guide provides an objective look at their performance based on available experimental data.

In the quest for novel cancer therapeutics, derivatives of the 5-(pyridin-4-yl)-1H-indole scaffold have emerged as promising candidates with potent in vitro activities. This guide delves into the preclinical validation of these findings, comparing their in vivo efficacy and mechanisms of action with established alternatives. We focus on three distinct classes of these indole derivatives: Nur77 modulators for hepatocellular carcinoma (HCC), inducers of methuosis, a non-apoptotic form of cell death, and inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1).

Performance Comparison of Indole Derivatives and Alternatives

The preclinical efficacy of novel indole derivatives has been evaluated in various cancer models. Below is a summary of their in vitro potency and in vivo performance, juxtaposed with relevant alternative compounds.

Compound/Derivative ClassTarget/MechanismIn Vitro Potency (IC50)Animal ModelKey In Vivo FindingsAlternative Compound
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide (Derivative 8b) Nur77 ModulatorPotent against various liver cancer cell linesHepatocellular Carcinoma (HCC) XenograftGood in vivo safety and anti-HCC activity demonstrated.[1]Celastrol
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide (Derivative 12A) Methuosis InducerIC50 < 6.0 µM in various cancer cell linesMDA-MB-231 Xenograft (Mouse)Significant inhibition of tumor growth observed.[2][3][4]Imatinib (structurally related)
5-(pyridin-3-yl)-1H-indole-4,7-diones IDO1 InhibitorModerate inhibition at micromole levelIn vivo data not available-Epacadostat
Celastrol Multiple targets (e.g., STAT3/JAK2)Potent against HCC cell linesHepatocellular Carcinoma (HCC) XenograftSuppressed tumor growth and modulated STAT3 activation in tumor tissues.-
Epacadostat IDO1 InhibitorIC50 ≈ 10 nM (human IDO1)Mouse Melanoma ModelDose-dependent tumor growth inhibition.-

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these compounds is crucial for their development and clinical application.

Nur77-Mediated Apoptosis

The orphan nuclear receptor Nur77 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, thereby initiating apoptosis. The indole carboxamide derivative 8b leverages this pathway to induce cell death in cancer cells.[1]

Nur77_Pathway Nur77-Mediated Apoptosis Pathway Apoptotic Stimuli Apoptotic Stimuli Nur77 (Nucleus) Nur77 (Nucleus) Apoptotic Stimuli->Nur77 (Nucleus) Indole Derivative (8b) Indole Derivative (8b) Indole Derivative (8b)->Nur77 (Nucleus) Nur77 (Cytoplasm) Nur77 (Cytoplasm) Nur77 (Nucleus)->Nur77 (Cytoplasm) Translocation Mitochondrion Mitochondrion Nur77 (Cytoplasm)->Mitochondrion Bcl-2 Bcl-2 Nur77 (Cytoplasm)->Bcl-2 Interaction & Conformational Change Apoptosis Apoptosis Mitochondrion->Apoptosis Bcl-2->Mitochondrion

Caption: Nur77 translocation and interaction with Bcl-2 at the mitochondria to induce apoptosis.

Methuosis Induction via MAPK/JNK Pathway

Methuosis is a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. The indole carbohydrazide derivative 12A induces methuosis in cancer cells through the activation of the MAPK/JNK signaling pathway.[2][3]

Methuosis_Pathway Methuosis Induction Pathway Indole Derivative (12A) Indole Derivative (12A) MAPK/JNK Pathway MAPK/JNK Pathway Indole Derivative (12A)->MAPK/JNK Pathway Activation Macropinocytosis Macropinocytosis MAPK/JNK Pathway->Macropinocytosis Upregulation Vacuole Formation Vacuole Formation Macropinocytosis->Vacuole Formation Methuosis Methuosis Vacuole Formation->Methuosis

Caption: Activation of the MAPK/JNK pathway by derivative 12A leads to methuosis.

IDO1 Inhibition and Immune Response

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the degradation of tryptophan, leading to an immunosuppressive tumor microenvironment. Inhibition of IDO1, as proposed for the 5-(pyridin-3-yl)-1H-indole-4,7-diones , is expected to restore T-cell function and enhance anti-tumor immunity.[5]

IDO1_Pathway IDO1 Inhibition and Immune Activation cluster_TME Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Degradation T-cell T-cell Kynurenine->T-cell Inhibition Immune Suppression Immune Suppression T-cell->Immune Suppression Anti-tumor Immunity Anti-tumor Immunity T-cell->Anti-tumor Immunity Indole Derivative (IDO1i) Indole Derivative (IDO1i) Indole Derivative (IDO1i)->IDO1 Inhibition

Caption: IDO1 inhibition blocks tryptophan degradation, restoring T-cell function.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of these compounds.

In Vitro Cell Viability and Proliferation Assays
  • Cell Lines: Various human cancer cell lines, including hepatocellular carcinoma (HepG2, Huh7), breast cancer (MDA-MB-231), and cervical cancer (HeLa), are utilized.

  • Methodology: Cells are typically seeded in 96-well plates and treated with varying concentrations of the test compounds for 24-72 hours. Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The concentration at which 50% of cell growth is inhibited (IC50) is then calculated.

In Vivo Xenograft Models
  • Animal Models: Immunocompromised mice (e.g., nude or NOD-SCID) are commonly used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Human cancer cells (e.g., MDA-MB-231 for breast cancer, or HCC cell lines) are subcutaneously or orthotopically injected into the mice.

  • Treatment Regimen: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The investigational compound (e.g., derivative 8b or 12A) or a vehicle control is administered via routes such as oral gavage or intraperitoneal injection, following a predetermined dosing schedule.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., bi-weekly) using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage relative to the control group.

IDO1 Enzyme Activity Assay
  • Principle: The assay measures the enzymatic conversion of tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine.

  • Methodology: Recombinant human IDO1 enzyme is incubated with tryptophan and the test inhibitor. The reaction is stopped, and the amount of kynurenine produced is quantified, often by measuring its absorbance at a specific wavelength or by using a fluorogenic developer. The IC50 value is determined as the concentration of the inhibitor that reduces enzyme activity by 50%.

Experimental Workflow

The general workflow for the preclinical validation of these this compound derivatives follows a standardized path from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow Preclinical Validation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Viability Cell Viability Assays (e.g., MTT) Mechanism_Assays Mechanism of Action Assays (e.g., Western Blot, Flow Cytometry) Cell_Viability->Mechanism_Assays Xenograft_Model Xenograft Tumor Model Establishment Mechanism_Assays->Xenograft_Model Enzyme_Assays Enzyme Inhibition Assays (for IDO1 inhibitors) Enzyme_Assays->Xenograft_Model Treatment Compound Administration Xenograft_Model->Treatment Efficacy_Assessment Tumor Growth Measurement Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity and Safety Evaluation Treatment->Toxicity_Assessment Data_Analysis Data Analysis and Comparison Efficacy_Assessment->Data_Analysis Toxicity_Assessment->Data_Analysis Lead_Compound Lead this compound Derivative Lead_Compound->Cell_Viability Lead_Compound->Enzyme_Assays

References

A Comparative Analysis of the Therapeutic Index of 5-(pyridin-4-yl)-1H-indole Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the therapeutic potential and safety profiles of novel indole derivatives.

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of modern drug development. The therapeutic index (TI), a ratio comparing a compound's effective dose to its toxic dose, is a critical metric in this endeavor. A higher TI signifies a wider margin of safety, a desirable characteristic for any potential therapeutic. This guide provides a comparative assessment of the therapeutic index of several analogs of 5-(pyridin-4-yl)-1H-indole, a promising scaffold in cancer research. While data on the parent compound remains to be fully elucidated in publicly available literature, extensive research on its derivatives offers valuable insights into their structure-activity relationships, mechanisms of action, and potential for clinical development.

This analysis focuses on three distinct classes of this compound analogs:

  • 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides as inducers of methuosis.

  • 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides as modulators of Nur77.

  • 5-(pyridin-3-yl)-1H-indole-4,7-diones as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity data for representative analogs from each class, allowing for a comparison of their potency and selectivity. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, serves as an in vitro surrogate for the therapeutic index.

Table 1: In Vitro Cytotoxicity of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide Analogs [1][2][3][4][5]

CompoundHeLa (IC50, µM)HepG2 (IC50, µM)MDA-MB-231 (IC50, µM)MCF-7 (IC50, µM)HaCat (Normal) (IC50, µM)MCF-10A (Normal) (IC50, µM)LO2 (Normal) (IC50, µM)Selectivity Index (SI) vs. Cancer Cells (Avg.)
12g 3.8 ± 0.24.5 ± 0.35.1 ± 0.44.2 ± 0.3>50>50>50>11.4
12i 2.9 ± 0.13.6 ± 0.24.2 ± 0.33.3 ± 0.2>50>50>50>14.1
12n 3.1 ± 0.24.0 ± 0.34.8 ± 0.43.5 ± 0.2>50>50>50>12.8
12A 2.5 ± 0.13.1 ± 0.23.9 ± 0.32.8 ± 0.2>50>50>50>16.1

Table 2: In Vivo Efficacy and Toxicity of Selected Analogs

CompoundAnimal ModelDoseTumor Growth Inhibition (%)Acute ToxicityReference
12A MDA-MB-231 Xenograft (mice)Not specifiedSignificantLow toxicity to normal cells observed in vitro.[1][2][3][4][5][1][2][3][4][5]
8b Hepatocellular Carcinoma Xenograft (mice)Not specifiedGood anti-HCC activityGood in vivo safety.[6][7][6][7]

Note: Quantitative in vivo toxicity data (LD50/TD50) for direct therapeutic index calculation is not available in the cited literature. The selectivity index from in vitro studies provides an initial assessment of the therapeutic window.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these indole analogs are mediated through distinct signaling pathways, offering multiple avenues for cancer intervention.

1. Methuosis Induction via MAPK/JNK Pathway

The 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide analog, 12A , induces a form of non-apoptotic cell death known as methuosis.[1][2][3][4][5] This process is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. The activation of the MAPK/JNK signaling pathway is critically involved in 12A-induced methuotic cell death.[1][2][3][4][5]

methuosis_pathway Compound_12A Compound 12A MEKK1 MEKK1 Compound_12A->MEKK1 Activates MKK4_7 MKK4/7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Methuosis Methuosis (Cell Death) c_Jun->Methuosis nur77_pathway Compound_8b Compound 8b Nur77_nucleus Nur77 (Nucleus) Compound_8b->Nur77_nucleus Activates Nur77_mito Nur77 (Mitochondria) Nur77_nucleus->Nur77_mito Translocation Bcl2 Bcl-2 Nur77_mito->Bcl2 Interacts with Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Promotes Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis ido1_pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Response IDO1_Inhibitor IDO1 Inhibitor (Indole Analog) IDO1 IDO1 IDO1_Inhibitor->IDO1 Inhibits T_cell_activation T-cell Activation IDO1_Inhibitor->T_cell_activation Promotes Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO1 Metabolized by T_cell_suppression T-cell Suppression Kynurenine->T_cell_suppression

References

Navigating the Transcriptomic Landscape: A Comparative Guide to Pyridinyl-Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of pyridinyl-indole compounds, focusing on their biological activities and potential transcriptomic impact. While direct comparative transcriptomic studies on a range of pyridinyl-indoles are not extensively available in publicly accessible literature, this guide synthesizes available cytotoxicity data and extrapolates potential transcriptomic effects based on the known mechanisms of the broader indole class of molecules.

This analysis aims to provide a framework for understanding the differential effects of these compounds and to offer detailed experimental protocols for researchers seeking to conduct their own comparative transcriptomic investigations.

Comparison of Biological Activity

The antiproliferative activity of various pyridinyl-indole and related indole-hybrid derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies serve as a quantitative measure for comparing the potency of these compounds.

Pyrido[3,4-b]indole Derivatives

A novel series of pyrido[3,4-b]indoles has demonstrated potent, broad-spectrum anticancer activity. A clear structure-activity relationship (SAR) was observed, with substitutions at the C1 and C6 positions significantly influencing cytotoxicity. The compound with a 1-naphthyl group at C1 and a methoxy group at C6 (Compound 11 ) exhibited the highest potency across several aggressive cancer cell lines[1].

CompoundC1-SubstituentC6-SubstituentHCT116 (Colon) IC50 (nM)WM164 (Melanoma) IC50 (nM)MDA-MB-468 (Breast) IC50 (nM)PANC-1 (Pancreatic) IC50 (nM)
11 1-NaphthylMethoxy13013080200

Table 1: Antiproliferative activity of a lead pyrido[3,4-b]indole derivative against various cancer cell lines. Data sourced from[1].

Pyrazole-Indole Hybrids

A series of novel pyrazole-indole hybrids has also been synthesized and evaluated for their anticancer activity against colorectal, breast, and liver cancer cell lines. Several compounds displayed more potent activity than the doxorubicin reference drug[2].

CompoundHCT-116 (Colorectal) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)
5a 17.4 ± 3.210.6 ± 2.39.8 ± 1.5
5b 18.5 ± 2.912.3 ± 2.811.2 ± 1.9
7a 20.1 ± 3.515.8 ± 3.17.9 ± 1.1
7b 19.3 ± 3.114.2 ± 2.96.1 ± 0.9
Doxorubicin 40.0 ± 3.964.8 ± 4.145.7 ± 4.8

Table 2: Comparative IC50 values of selected pyrazole-indole hybrids and doxorubicin. Data sourced from[2].

Experimental Protocols

For researchers planning to conduct comparative transcriptomic studies of different pyridinyl-indoles, the following is a detailed, representative protocol for cell treatment, RNA extraction, and RNA-sequencing (RNA-seq) analysis.

Cell Culture and Treatment
  • Cell Line Maintenance : Culture the selected cancer cell line (e.g., HCT116, MCF-7) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation : Prepare stock solutions of the pyridinyl-indole compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the compounds in culture medium to the desired final concentrations for treatment.

  • Cell Seeding and Treatment : Seed the cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. After allowing the cells to adhere overnight, replace the medium with fresh medium containing the pyridinyl-indole compounds or DMSO as a vehicle control. A typical treatment duration is 24 to 48 hours.

RNA Extraction
  • Cell Lysis : After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then lyse them directly in the culture plate using a lysis buffer (e.g., from a commercial RNA extraction kit).

  • RNA Purification : Isolate total RNA from the cell lysates using a column-based purification kit according to the manufacturer's instructions. This typically involves a series of wash steps to remove contaminants.

  • Quality Control : Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have an A260/A280 ratio of ~2.0 and an RNA Integrity Number (RIN) of >8.

RNA-Sequencing and Data Analysis
  • Library Preparation : Prepare RNA-seq libraries from the total RNA samples using a commercial kit. This process typically includes mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing : Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Preprocessing : Perform quality control on the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases from the reads.

  • Alignment : Align the processed reads to a reference genome using a splice-aware aligner such as STAR.

  • Quantification : Count the number of reads mapping to each gene to generate a gene expression matrix.

  • Differential Expression Analysis : Use a statistical package like DESeq2 or edgeR to identify differentially expressed genes (DEGs) between the different treatment groups and the vehicle control.

  • Pathway Analysis : Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the lists of DEGs to identify the biological processes and signaling pathways affected by the pyridinyl-indole treatments.

Signaling Pathways

Based on studies of the broader class of indole compounds, pyridinyl-indoles are anticipated to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The following diagrams illustrate some of these potential target pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibition of inhibitor PyridinylIndole Pyridinyl-Indole PyridinylIndole->PI3K Inhibition PyridinylIndole->Akt Inhibition PyridinylIndole->mTORC1 Inhibition

Figure 1: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by pyridinyl-indoles.

G cluster_workflow Experimental Workflow CellCulture Cell Culture & Treatment (Pyridinyl-Indole Analogs) RNA_Extraction Total RNA Extraction CellCulture->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 LibraryPrep RNA-Seq Library Preparation QC1->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing QC2 Raw Read Quality Control (FastQC) Sequencing->QC2 Alignment Alignment to Reference Genome (STAR) QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2/edgeR) Quantification->DEA PathwayAnalysis Pathway & GO Analysis DEA->PathwayAnalysis Results Comparative Transcriptomic Insights PathwayAnalysis->Results

Figure 2: A representative workflow for comparative transcriptomic analysis of pyridinyl-indoles.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-(Pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Proper Disposal of 5-(Pyridin-4-yl)-1H-indole, Ensuring Laboratory Safety and Regulatory Compliance.

The proper disposal of chemical waste is paramount to maintaining a safe laboratory environment and adhering to environmental regulations. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent moieties, pyridine and indole, and data from closely related analogues such as 2-(Pyridin-4-yl)-1H-indole. It is imperative to handle this compound with the caution required for hazardous chemicals.

I. Hazard Profile and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards, which are inferred from related chemical structures. Pyridine derivatives are often flammable and can be harmful if inhaled, ingested, or absorbed through the skin. Indole derivatives may cause skin, eye, and respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Specification
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[1][2]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that minimizes exposure to laboratory personnel and prevents environmental contamination.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step.

  • Solid Waste:

    • Place non-contaminated materials, such as weighing paper or disposable spatulas that have come into contact with the compound, in a designated, clearly labeled hazardous solid waste container.

    • Contaminated materials, including gloves and bench paper, should also be disposed of in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[2]

    • Do not mix with other incompatible waste streams.

Step 2: Container Labeling

All waste containers must be accurately and clearly labeled.

  • Label Contents: The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

  • Secure Closure: Ensure the container is always securely closed when not in use.[1][2]

Step 3: Storage of Waste

Pending disposal, hazardous waste must be stored safely.

  • Storage Location: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.[1][2]

  • Incompatibilities: Keep the waste container away from incompatible materials, such as strong oxidizing agents and acids.[2]

Step 4: Final Disposal

The final disposal of hazardous waste must be handled by a licensed and approved waste disposal contractor.

  • Consult Your Institution's EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal. The general guidance is to dispose of contents/container to an approved waste disposal plant.[1][3][4]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Scenario Action
Small Spill Absorb with an inert, non-combustible material (e.g., sand, vermiculite).[2] Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[1] Clean the spill area with a suitable solvent.
Large Spill Evacuate the immediate area. Alert your laboratory supervisor and EHS department. If the compound is flammable, eliminate all ignition sources.[5] Allow only trained personnel with appropriate PPE to clean up the spill.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway cluster_final Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Place in Labeled Hazardous Solid Waste Container C->D Solid E Pour into Labeled Hazardous Liquid Waste Container C->E Liquid F Securely Seal Container D->F E->F G Store in Designated Waste Accumulation Area F->G H Contact EHS for Waste Pickup G->H

Disposal Workflow for this compound

References

Comprehensive Safety and Operational Guide for 5-(Pyridin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 5-(Pyridin-4-yl)-1H-indole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on the hazardous properties of its constituent moieties: pyridine and indole. A conservative approach is strongly recommended, treating the compound as potentially hazardous.

Hazard Assessment

While specific toxicity data for this compound is not available, it should be handled with caution. Pyridine and its derivatives can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1][2][3] Indole derivatives can also be harmful if swallowed and may cause skin and eye irritation.[2] Therefore, minimizing exposure through all routes is critical.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[2][3][4]Protects eyes and face from splashes of the chemical and its solutions.
Skin and Body Protection A flame-resistant lab coat is recommended.[2][3] Wear long pants and closed-toe shoes to cover all exposed skin.[2]Prevents skin contact with the chemical. Natural fiber clothing is recommended over synthetic fabrics.[2]
Hand Protection Chemically resistant gloves such as nitrile or neoprene should be worn.[1][3] It is crucial to inspect gloves before use and to practice proper removal techniques.[2] For compounds with unknown toxicity, double gloving may be appropriate.[2]Protects hands from direct contact with the chemical.
Respiratory Protection Work should be conducted in a certified chemical fume hood or a well-ventilated area.[1][5] If engineering controls are insufficient, a NIOSH-approved respirator may be required, based on a risk assessment.[2][5]Minimizes inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedures is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible.[2]

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

  • Handling :

    • Use the smallest amount of the chemical necessary for the experiment to minimize waste and potential exposure.[2]

    • Avoid the formation of dust and aerosols.[2]

    • Keep containers tightly closed when not in use.[1]

    • Ground and bond containers when transferring to prevent static discharge, as pyridine derivatives can be flammable.[6][7]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][8]

    • Keep containers tightly closed in a secure location.[8]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect waste in a designated, properly labeled, and sealed container.[8]

    • Separate solid and liquid waste streams.

    • The first rinse of contaminated glassware must be collected as hazardous waste.[9]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when waste was first added.

  • Storage and Disposal :

    • Store the waste container in a designated satellite accumulation area.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[10]

    • Do not dispose of this chemical down the drain or in regular trash.[9]

Experimental Workflow and Safety Procedures

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety handle_weigh Weigh Compound prep_safety->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Surfaces handle_reaction->cleanup_decontaminate Experiment Complete cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

  • Spill : In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station and seek medical attention.[1][8]

  • Skin Contact : Immediately wash the affected area with soap and water and remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.